N-(4-Bromo-2,6-dichlorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromo-2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEHCDVPBFIQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504658 | |
| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13953-09-8 | |
| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-Bromo-2,6-dichlorophenyl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Handling of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic amide of significant interest to researchers in synthetic and medicinal chemistry. While not extensively characterized in public literature, its structural relationship to known bioactive scaffolds warrants a detailed examination. This document consolidates available data on its precursor, 4-Bromo-2,6-dichloroaniline, and provides expert-driven predictions and protocols for its synthesis, characterization, and handling. The guide is structured to deliver actionable insights for laboratory applications, covering physicochemical properties, a robust synthetic pathway, detailed analytical methodologies, and critical safety protocols. It serves as a foundational resource for professionals engaged in drug discovery, chemical process development, and materials science.
Compound Identification and Overview
This compound belongs to the class of N-aryl acetamides, compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of multiple halogen substituents on the phenyl ring significantly influences its reactivity and physicochemical properties. Its precursor, 4-Bromo-2,6-dichloroaniline, is a known reagent in the preparation of GABA receptor antagonist insecticides, suggesting that this compound may serve as a valuable building block for novel agrochemicals or therapeutic agents[1].
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 13953-09-8 | [2][3] |
| Molecular Formula | C₈H₆BrCl₂NO | - |
| Molecular Weight | 298.95 g/mol | - |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl | - |
| InChI Key | Not publicly available | - |
Physicochemical Properties
Experimental data for this compound is sparse. The properties below are a combination of available information and predictions based on its structure and data from analogous compounds.
| Property | Predicted/Observed Value | Rationale/Notes |
| Physical State | Solid (crystalline powder) | Typical for acetanilides of this molecular weight. |
| Melting Point | > 150 °C (Predicted) | The melting point of the precursor aniline is 83-87 °C[4]. Acylation typically increases the melting point due to increased molecular weight and potential for hydrogen bonding. |
| Solubility | Soluble in acetone, ethyl acetate, dichloromethane. Sparingly soluble in alcohols. Insoluble in water. | The nonpolar, halogenated aromatic ring dominates the molecule's character, favoring solubility in organic solvents. The amide group provides minimal aqueous solubility. |
| Stability | Stable under normal laboratory conditions. | Store in a cool, dry, well-ventilated place away from strong oxidizing agents[3]. |
Synthesis and Purification
The most direct and logical synthesis of this compound is through the N-acetylation of its corresponding aniline precursor, 4-Bromo-2,6-dichloroaniline. This is a standard transformation in organic synthesis. The acetyl group can serve as a protecting group for the amine, modulating its reactivity and directing subsequent electrophilic aromatic substitution, although the ring is already heavily substituted.
Synthetic Workflow
The workflow involves a single-step acylation followed by purification. Acetic anhydride is a suitable, cost-effective acetylating agent, and the reaction can be catalyzed by a small amount of acid or run neat.
Detailed Experimental Protocol: Synthesis
This protocol is a standard procedure for N-acetylation and should be adapted and optimized.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2,6-dichloroaniline (e.g., 5.0 g, 1 eq.).
-
Reagent Addition: Add acetic anhydride (e.g., 1.5 eq.) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 10 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (e.g., 200 mL) while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and anhydride.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification Protocol: Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol).
-
Dissolution: Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Crystallization: Slowly add a co-solvent in which the compound is poorly soluble (e.g., water) dropwise until the solution becomes slightly turbid.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: A singlet is expected for the two equivalent aromatic protons (H-3 and H-5) in the approximate range of δ 7.5-7.8 ppm. The symmetry of the substitution pattern leads to this equivalence.
-
Amide Proton (N-H): A broad singlet is expected between δ 7.5-8.5 ppm. Its chemical shift can be concentration-dependent and it may exchange with D₂O.
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three acetyl protons is expected around δ 2.1-2.3 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected in the range of δ 168-170 ppm.
-
Aromatic Carbons: Four distinct signals are expected. The carbon bearing the amide group (C-1) would be around δ 135-140 ppm. The carbons bearing chlorine (C-2, C-6) would be shifted to a similar range. The carbon bearing bromine (C-4) would be downfield, while the carbons bearing hydrogen (C-3, C-5) would be the most upfield of the aromatic signals.
-
Methyl Carbon (CH₃): A signal is expected around δ 24-25 ppm.
-
Infrared (IR) Spectroscopy
Based on spectra of related acetanilides, the following key absorption bands are predicted[9]:
-
N-H Stretch: A sharp to medium peak around 3250-3300 cm⁻¹.
-
Aromatic C-H Stretch: Weak peaks just above 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is a highly characteristic peak.
-
N-H Bend (Amide II): A medium to strong band around 1530-1550 cm⁻¹.
-
Aromatic C=C Stretch: Medium peaks in the 1450-1600 cm⁻¹ region.
-
C-X (Halogen) Stretch: Absorptions for C-Cl and C-Br bonds will appear in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peaks in this cluster would be at m/z values corresponding to the combination of the most abundant isotopes.
-
Fragmentation: A prominent fragment would be expected from the loss of the ketene molecule (CH₂=C=O) from the molecular ion, resulting in a fragment corresponding to the 4-bromo-2,6-dichloroaniline cation. Another likely fragmentation is the cleavage of the C-N bond to produce an acylium ion [CH₃CO]⁺ at m/z 43.
Analytical Workflow: HPLC Purity Assessment
High-Performance Liquid Chromatography is the standard method for assessing the purity of such compounds.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely published, the hazards can be inferred from related halogenated acetanilides[10][11][12]. It should be handled as a hazardous chemical by trained personnel only.
| Hazard Class | GHS Statements |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
-
Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[11].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].
References
- CymitQuimica. (2024). Safety Data Sheet for 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide.
- The Royal Society of Chemistry. (n.d.). Supporting information for a related publication.
- Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
- Fisher Scientific. (2025). Safety Data Sheet for 4'-Bromoacetanilide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Acetamide, N-(4-bromophenyl)-.
- Thermo Fisher Scientific. (2016). Safety Data Sheet for N1-(4-Bromo-2-chlorophenyl)acetamide.
- Sigma-Aldrich. (2025). Safety Data Sheet for 4-Bromoacetanilide.
- PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information.
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- NIST. (n.d.). IR Spectrum of Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook.
- PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information.
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An In-depth Technical Guide to N-(4-Bromo-2,6-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromo-2,6-dichlorophenyl)acetamide, bearing the CAS Number 13953-09-8, is a halogenated aromatic amide of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on the phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safe handling of this compound. Furthermore, it delves into the compound's applications as a building block in drug discovery and outlines robust analytical methodologies for its characterization and quality control.
Introduction and Scientific Context
Halogenated anilides, such as this compound, represent a critical class of intermediates in the synthesis of biologically active compounds. The presence of multiple halogen substituents significantly influences the electronic properties and lipophilicity of the molecule, thereby impacting its reactivity and the physiological properties of its derivatives. The acetamido group serves as a protecting group for the aniline nitrogen, modulating its reactivity and allowing for selective transformations at other positions on the aromatic ring. This strategic protection is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision.
The specific arrangement of a bromine atom at the 4-position and chlorine atoms at the 2- and 6-positions of the phenyl ring in this compound provides multiple synthetic handles for further functionalization. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This makes the title compound a valuable precursor for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 13953-09-8 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrCl₂NO | [2] |
| Molecular Weight | 282.95 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Expected to be a solid | |
| Melting Point | Estimated based on related isomers (e.g., 151 °C for n-(4-bromo-2-chlorophenyl)acetamide) | [5] |
| Boiling Point | Estimated based on related isomers (e.g., 418.46 °C for n-(4-bromo-2-chlorophenyl)acetamide) | [5] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2,6-dichloroaniline. The first step involves the selective bromination of 2,6-dichloroaniline to yield 4-bromo-2,6-dichloroaniline. The subsequent step is the acetylation of the amino group of 4-bromo-2,6-dichloroaniline.
Synthesis of the Precursor: 4-Bromo-2,6-dichloroaniline
The precursor, 4-Bromo-2,6-dichloroaniline (CAS: 697-88-1), can be synthesized from 2,6-dichloroaniline via electrophilic bromination. The directing effects of the amino and chloro groups favor substitution at the para position to the amino group.
Caption: Synthesis of 4-Bromo-2,6-dichloroaniline.
Experimental Protocol: Acetylation of 4-Bromo-2,6-dichloroaniline
This protocol describes the acetylation of 4-bromo-2,6-dichloroaniline using acetic anhydride. The reaction introduces an acetyl group to the nitrogen atom, forming the desired this compound. This procedure is adapted from standard acetylation methods for anilines.[7][8]
Materials:
-
4-Bromo-2,6-dichloroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (for reactions in aqueous media)
-
Hydrochloric acid (for reactions in aqueous media)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-bromo-2,6-dichloroaniline in a suitable solvent. For a laboratory-scale synthesis, glacial acetic acid can be used. Alternatively, for a more environmentally friendly approach, the aniline can be suspended in water and dissolved by the addition of concentrated hydrochloric acid.[7]
-
Acetylation: To the stirred solution, slowly add a slight molar excess of acetic anhydride. If the reaction is conducted in an aqueous acidic solution, a solution of sodium acetate in water should be added immediately after the acetic anhydride to buffer the reaction mixture.[7]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the mixture is poured into ice-cold water with vigorous stirring. The this compound will precipitate as a solid.
-
Filtration and Washing: The solid product is collected by vacuum filtration and washed with cold water to remove any remaining acid and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Caption: Acetylation of 4-Bromo-2,6-dichloroaniline.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the acetamido group.
-
Aromatic Protons (Ar-H): The two protons on the phenyl ring are chemically equivalent and are expected to appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm).
-
Amide Proton (N-H): The amide proton will likely appear as a broad singlet, typically downfield (δ 8.0-9.5 ppm), due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
-
Acetyl Protons (CH₃): The three protons of the methyl group of the acetyl moiety will appear as a sharp singlet, typically in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 168-172 ppm.
-
Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will show distinct signals in the aromatic region (δ 110-140 ppm). The carbons bearing the halogen substituents will be shifted downfield.
-
Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will appear in the upfield region, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3250-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I band): A strong absorption band in the region of 1660-1690 cm⁻¹ due to the carbonyl stretching vibration.
-
N-H Bend (Amide II band): An absorption band in the region of 1510-1550 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorption bands above 3000 cm⁻¹ for the aromatic C-H stretches and below 3000 cm⁻¹ for the aliphatic C-H stretches of the methyl group.
-
C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Applications in Drug Development and Research
This compound serves as a key building block in the synthesis of various biologically active molecules. The presence of multiple halogen atoms can enhance the binding affinity of the final compound to its biological target and improve its pharmacokinetic properties.
The N-phenylacetamide scaffold itself is found in a number of approved drugs and is known to exhibit a range of pharmacological activities, including antimicrobial and anticonvulsant properties.[13] The title compound can be used as a starting material to synthesize derivatives with potential therapeutic applications. For example, the bromo-substituent can be utilized in Suzuki coupling reactions to introduce diverse aryl or heteroaryl moieties, leading to the generation of compound libraries for screening against various diseases.
Furthermore, halogenated aromatic compounds are of interest in the study of drug metabolism, as the position and nature of the halogen can significantly influence the activity of cytochrome P450 enzymes.
Analytical Methods
The purity and identity of this compound can be assessed using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is well-suited for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape) would be a suitable starting point for method development.[14][15] Detection can be achieved using a UV detector, as the aromatic ring will absorb strongly in the UV region.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of this compound, providing both separation and structural information. The compound is expected to be sufficiently volatile for GC analysis. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of the acetyl group and other fragments.
Safety and Handling
Based on the safety data sheets of structurally related compounds, this compound should be handled with care, assuming it may possess similar hazards.[16][17][18][19][20]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple points for further functionalization make it an attractive starting material for the development of novel compounds with a wide range of biological activities. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and safe handling, offering a solid foundation for researchers and scientists working with this important molecule.
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]
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NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. Retrieved from [Link]
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SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]
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PubChemLite. (n.d.). N-(4-bromo-2-chlorophenyl)acetamide (C8H7BrClNO). Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
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PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
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N-(4-Bromo-2,6-dichlorophenyl)acetamide molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic amide of significant interest in chemical synthesis and pharmaceutical research. The central focus of this document is the compound's molecular weight, detailing its theoretical calculation, empirical verification, and its critical role in scientific applications. Beyond this core topic, the guide offers expert insights into the compound's synthesis, analytical characterization, potential applications, and safe handling protocols. This paper is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule for use as a synthetic intermediate, analytical standard, or research chemical.
Chemical Identity and Core Properties
This compound is a derivative of acetanilide characterized by a highly substituted phenyl ring containing one bromine and two chlorine atoms. This substitution pattern imparts specific chemical properties and reactivity. Its fundamental identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 13953-09-8 | [1][2][3] |
| Molecular Formula | C₈H₆BrCl₂NO | [1][2] |
| Average Molecular Weight | 282.95 g/mol | [2] |
| Monoisotopic Mass | 280.8898 Da | Internal Calculation |
| InChIKey | VLEHCDVPBFIQSK-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl | [1] |
The Significance of Molecular Weight in Research and Development
The molecular weight of a compound is a foundational parameter that governs its utility and behavior in virtually all chemical and biological applications. For a molecule like this compound, precise knowledge of its molecular weight is indispensable for:
-
Stoichiometric Calculations: In synthetic chemistry, accurate molecular weight is essential for calculating molar equivalents, ensuring that reactants are combined in the correct proportions to maximize reaction yield and minimize impurities.
-
Analytical Quantification: Techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) rely on known molecular weights to convert instrumental signals (e.g., peak area) into precise concentrations and purity assessments.
-
Mass Spectrometry: Molecular weight is the primary determinant in mass spectrometry, where it is used to identify the compound and confirm its elemental composition through high-resolution measurements. The unique isotopic signature created by the bromine and chlorine atoms provides a definitive fingerprint for this molecule.
-
Drug Development: In pharmaceutical sciences, molecular weight is a key component of Lipinski's Rule of Five, a guideline used to predict the druglikeness of a chemical compound. It influences critical properties such as solubility, permeability, and bioavailability.
Theoretical Calculation and Empirical Verification of Molecular Weight
A cornerstone of scientific integrity is the alignment of theoretical prediction with empirical evidence. The molecular weight of this compound is determined through both calculation and direct measurement.
Theoretical Calculation
The average molecular weight is calculated by summing the atomic weights of each atom in the molecular formula (C₈H₆BrCl₂NO), using the isotopically-weighted average atomic mass for each element.
-
Carbon (C): 8 × 12.011 u = 96.088 u
-
Hydrogen (H): 6 × 1.008 u = 6.048 u
-
Bromine (Br): 1 × 79.904 u = 79.904 u
-
Chlorine (Cl): 2 × 35.453 u = 70.906 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 1 × 16.000 u = 16.000 u
-
Total Average Molecular Weight: 282.953 g/mol
The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O), which is crucial for high-resolution mass spectrometry.
Empirical Verification via Mass Spectrometry
Mass Spectrometry (MS) is the definitive technique for empirically verifying the molecular weight and confirming the identity of a compound. For this compound, an LC-MS analysis is the preferred method.
Causality of Method Choice: The coupling of Liquid Chromatography (LC) to MS allows for the separation of the analyte from any potential impurities prior to mass analysis, ensuring that the resulting spectrum is clean and unambiguous. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight readily apparent.
Expected Isotopic Pattern: A key validation feature for this compound is its complex isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear not as a single peak, but as a characteristic cluster of peaks, providing incontrovertible evidence of the compound's elemental composition.
Experimental Protocol: LC-MS for Molecular Weight Verification
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 10 mL of HPLC-grade acetonitrile to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Chromatographic Separation (UPLC/HPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Data Analysis: Identify the chromatographic peak for the compound. Examine the mass spectrum associated with this peak to locate the isotopic cluster corresponding to the [M+H]⁺ adduct. The most abundant peak in this cluster should correspond to the monoisotopic mass of the protonated molecule.
-
Caption: Workflow for empirical verification of molecular weight via LC-MS.
Synthesis Pathway and Mechanistic Considerations
This compound is not a naturally occurring molecule and must be prepared via chemical synthesis. A logical and efficient pathway involves the acylation of the corresponding aniline precursor.
Proposed Synthesis: The most direct route is the N-acylation of 4-bromo-2,6-dichloroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.
Mechanistic Rationale: The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. When using acetyl chloride, a base like pyridine or triethylamine is typically added to the reaction. This base serves a critical, self-validating role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. Without this neutralization, the acidic HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. This choice demonstrates an understanding of the reaction mechanism to ensure its completion.
Caption: Proposed synthesis of this compound.
Analytical Characterization for Purity and Structure
Beyond molecular weight, a full characterization is required to ensure the compound's purity and confirm its structural integrity. HPLC and NMR spectroscopy are indispensable for this purpose.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a chemical compound. A reversed-phase method is ideal for separating the non-polar analyte from more polar or non-polar impurities.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Principle: This method separates compounds based on their hydrophobicity using a non-polar stationary phase (C18) and a polar mobile phase. Purity is determined by calculating the area percentage of the main analyte peak relative to the total area of all observed peaks.[4]
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in acetonitrile.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100. A high-purity sample should exhibit a purity level of ≥98%.[2]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule.
-
¹H NMR (Proton NMR): This technique would be used to confirm the presence and connectivity of the hydrogen atoms. One would expect to see a singlet for the methyl (CH₃) protons and two singlets for the aromatic protons on the phenyl ring, providing evidence for the substitution pattern. A broad singlet corresponding to the amide (N-H) proton would also be expected.
-
¹³C NMR (Carbon NMR): This analysis confirms the carbon framework of the molecule. Distinct signals would be observed for the methyl carbon, the carbonyl carbon, and the unique carbons of the substituted aromatic ring.
Applications in Scientific Research
While specific, large-scale industrial applications for this compound are not widely documented, its structure makes it highly valuable in several research and development contexts:
-
Synthetic Intermediate: The presence of multiple reactive sites (the bromo- and chloro-substituents) makes it an excellent building block for creating more complex molecules through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Analytical Reference Standard: In pharmaceutical manufacturing, compounds with similar structures can arise as process-related impurities. For example, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a known impurity of the drug Diclofenac.[4][5] this compound could therefore serve as a crucial reference standard for the development and validation of analytical methods designed to detect and quantify such impurities.
-
Fragment-Based Discovery: In drug discovery, its relatively low molecular weight and defined structure make it a candidate for fragment libraries used to screen against biological targets.
Handling and Safety Precautions
As a fine chemical intended for research, this compound must be handled by trained personnel in a controlled laboratory environment. While one supplier indicates it is not classified as hazardous for transport, compounds with similar halogenated acetanilide structures are known to cause skin and eye irritation.[6][7]
Core Safety Recommendations:
-
Always consult the material-specific Safety Data Sheet (SDS) before use.
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
Conclusion
This compound is a precisely defined chemical entity with a molecular weight of 282.95 g/mol . This value is not merely a number but a critical parameter that underpins its synthesis, analysis, and application. Through a combination of theoretical calculation and empirical verification by techniques like mass spectrometry, its identity can be confirmed with high confidence. Supported by further characterization using HPLC and NMR, this compound serves as a valuable tool for scientific advancement, primarily as a versatile synthetic intermediate and a potential analytical standard in regulated industries. Proper understanding of its properties and adherence to safety protocols are essential for its effective and responsible use in research and development.
References
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- Process for the preparation of 2,6-dichloro-4-bromoanilides - Google P
- N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem.
- 13953-09-8 this compound - AK Scientific.
- Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide - Benchchem.
- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , 97% , 560075-65-2 - CookeChem.
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- 5. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , 97% , 560075-65-2 - CookeChem [cookechem.com]
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N-(4-Bromo-2,6-dichlorophenyl)acetamide structure elucidation
An In-Depth Technical Guide for the Structure Elucidation of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Foreword: The Analytical Imperative in Drug Development
In the landscape of pharmaceutical development, the unambiguous identification of molecular structures is the bedrock of safety, efficacy, and intellectual property. Whether dealing with a newly synthesized active pharmaceutical ingredient (API), a process impurity, or a metabolite, the ability to confirm a molecule's precise atomic arrangement is non-negotiable. This guide presents a comprehensive, multi-technique strategy for the structural elucidation of this compound, a halogenated aromatic amide. Our approach is not merely a sequence of procedures but a logical workflow that mirrors the investigative process of an analytical chemist, where each piece of data corroborates and builds upon the last to construct an unassailable structural proof.
Chapter 1: The Elucidation Strategy - A Multi-Pronged Approach
The core principle of structure elucidation is the convergence of evidence. No single analytical technique provides a complete picture; rather, each offers a unique and complementary perspective on the molecule's architecture. Our strategy for this compound is built on three pillars of spectroscopic analysis: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This workflow ensures that we first determine the molecular formula, then identify the functional groups present, and finally assemble the precise connectivity of the atomic framework.
Figure 1: A generalized workflow for spectroscopic structure elucidation.
Chapter 2: Foundational Evidence from Mass Spectrometry
Expertise & Experience: Mass spectrometry is the first logical step as it provides the most fundamental property of a molecule: its mass. For halogenated compounds, MS offers a near-definitive signature. The presence of chlorine and bromine, with their characteristic isotopic distributions, creates a unique fingerprint that is invaluable for confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
The primary objective is to obtain the exact mass of the molecular ion. This allows for the calculation of a single, unambiguous molecular formula.
-
Expected Molecular Formula: C₈H₆BrCl₂NO
-
Monoisotopic Mass: 278.9009 Da
Isotopic Pattern Analysis: The Halogen Signature
The true power of MS in this context lies in analyzing the isotopic pattern of the molecular ion peak cluster.
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da, resulting in M+ and M+2 peaks of nearly equal intensity.
-
Chlorine also has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in M+ and M+2 peaks with an approximate intensity ratio of 3:1.
For a molecule containing one bromine and two chlorine atoms, the resulting isotopic pattern is a complex but predictable cluster of peaks (M+, M+2, M+4, M+6), which provides definitive evidence for the presence of these specific halogens.
Fragmentation Analysis
Electron Ionization (EI) mass spectrometry can provide structural clues through fragmentation. Key expected fragments for this compound are summarized below.
| m/z (Nominal) | Proposed Fragment Structure | Mechanistic Insight |
| 279/281/283/285 | [C₈H₆BrCl₂NO]⁺ | Molecular Ion Cluster |
| 237/239/241/243 | [M - CH₂CO]⁺ | Loss of a ketene radical, characteristic of acetanilides. |
| 194/196/198 | [C₆H₃BrCl₂]⁺ | Cleavage of the N-C(aryl) bond. |
| 43 | [CH₃CO]⁺ | Acylium ion, confirming the acetyl group. |
Note: The m/z values represent the nominal mass of the most abundant isotope for each fragment cluster.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (ideally a Time-of-Flight or Orbitrap for high resolution).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the mass spectrum of the chromatographic peak, focusing on the molecular ion's exact mass, its isotopic pattern, and the fragmentation pathway.
Chapter 3: Functional Group Mapping with Infrared Spectroscopy
Expertise & Experience: With the molecular formula established, FTIR spectroscopy is employed to identify the functional groups. This technique is rapid, non-destructive, and provides clear evidence for the presence of the amide linkage, which is a key structural feature of the target molecule.
The structure contains a secondary amide, an aromatic ring, and carbon-halogen bonds. Each of these has characteristic absorption frequencies.
| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment |
| 3300 - 3250 | N-H Stretch | Secondary Amide N-H |
| ~3100 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Methyl C-H (from acetyl group) |
| 1700 - 1660 | C=O Stretch | Amide I band (Carbonyl) |
| 1600 - 1550 | N-H Bend | Amide II band |
| 1500 - 1400 | C=C Stretch | Aromatic Ring |
| 1100 - 1000 | C-Cl Stretch | Aryl-Chloride |
| 600 - 500 | C-Br Stretch | Aryl-Bromide |
Trustworthiness: Observing strong bands in the 3250 cm⁻¹, 1670 cm⁻¹, and 1550 cm⁻¹ regions provides a self-validating system for identifying the secondary amide group. The presence of these three bands in concert is highly indicative of this functionality. While C-X stretches in the fingerprint region can be complex, their presence is expected and consistent with the MS data.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the powder directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the principal absorption bands, assigning them to the corresponding functional groups.
Chapter 4: Assembling the Framework with NMR Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides the same information for the carbon skeleton.
Figure 2: Numbering scheme for this compound for NMR assignments.
¹H NMR Spectroscopy: Proton Environments
Based on the structure, we can predict the key signals in the proton NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 9.0 | Singlet (broad) | 1H | NH | Amide protons are exchangeable and often appear as broad singlets. |
| ~7.6 | Singlet | 2H | H 3, H 5 | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They appear as a singlet because they have no adjacent proton neighbors. |
| ~2.2 | Singlet | 3H | CH ₃ | The three methyl protons are equivalent and have no adjacent protons, resulting in a singlet. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Predicting the carbon spectrum helps confirm the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169 | C 7 (C=O) | The carbonyl carbon of a secondary amide. |
| ~135 | C 1 | Aromatic carbon attached to nitrogen. |
| ~133 | C 2, C 6 | Aromatic carbons attached to chlorine (deshielded). |
| ~130 | C 3, C 5 | Aromatic carbons attached to hydrogen. |
| ~120 | C 4 | Aromatic carbon attached to bromine. |
| ~25 | C 8 (CH₃) | The aliphatic methyl carbon. |
Authoritative Grounding: Chemical shifts are predicted based on established data for similar substituted acetanilides and benzene derivatives.[2][3] For example, in 4-bromoacetanilide, the aromatic protons appear as two doublets around 7.5 ppm, and the acetyl methyl protons are a singlet around 2.1 ppm.[2][4] The addition of two ortho-chloro substituents in our target molecule will further deshield the aromatic ring and simplify the aromatic proton signal to a singlet due to symmetry.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Chapter 5: The Final Verdict - Integrated Analysis
The structure of this compound is confirmed by the seamless integration of all spectroscopic data:
-
HRMS establishes the molecular formula as C₈H₆BrCl₂NO and the characteristic isotopic cluster confirms the presence of 1 Br and 2 Cl atoms.
-
FTIR confirms the presence of a secondary amide functional group (N-H and C=O stretches) and an aromatic ring.
-
¹H NMR shows three distinct proton environments: a 2H aromatic singlet, a 3H aliphatic methyl singlet, and a 1H broad amide singlet, matching the proposed symmetrical structure.
-
¹³C NMR shows the expected six unique carbon signals: one carbonyl, four aromatic, and one methyl carbon, consistent with the molecular structure.
The combined, non-contradictory evidence from these orthogonal techniques provides an unequivocal elucidation of the structure.
References
-
SIELC Technologies. (2018). Acetamide, N-(4-bromo-2,6-dichloro-3-methylphenyl)-. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for a related publication. [Link]
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PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. National Center for Biotechnology Information. [Link]
- Watson, J. T., & Sparkman, O. D. (2007).
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NIST. (n.d.). Acetamide, N-(4-bromophenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Acetamide, N-(4-bromophenyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]
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Oakwood Chemical. (n.d.). N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide. [Link]
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AbacipharmTech. (n.d.). This compound. [Link]
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Banaras Hindu University. (n.d.). Supporting Information: Synthesis of amides directly from carboxylic acids and hydrazines. [Link]
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Nagai, H. (1960). Electronic Structure and Spectrum of Acetanilide. The Journal of Chemical Physics. [Link]
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PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
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Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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Reddit. (2021). Acetanilide and 4-Bromoacetanilide IR spectra interpretation. r/chemhelp. [Link]
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Study.com. (n.d.). Acetanilide Structure, Formula & Properties. [Link]
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SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Wiley. [Link]
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An In-Depth Technical Guide to the Organic Solvent Solubility of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of N-(4-Bromo-2,6-dichlorophenyl)acetamide (CAS No. 13953-09-8), a halogenated acetamide derivative. We will explore the theoretical principles governing its solubility based on molecular structure, present a predictive assessment across a range of common organic solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions and establish robust, self-validating methodologies in the laboratory.
Physicochemical Profile and Structural Analysis
This compound is a substituted aromatic amide. Understanding its structure is fundamental to predicting its behavior in various solvents.
-
Molecular Formula: C₈H₆BrCl₂NO
-
Molecular Weight: 282.95 g/mol
-
Structure: The molecule consists of a central acetamide group (-NH-C(=O)-CH₃) linked to a heavily substituted phenyl ring. The ring is functionalized with three halogen atoms: one bromine and two chlorine atoms.
The key structural features influencing solubility are:
-
Polar Amide Group: The amide linkage contains a carbonyl group (C=O) and an N-H bond, making it polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This region of the molecule will favor interactions with polar solvents.
-
Halogenated Phenyl Ring: The dichlorobromophenyl group is large and hydrophobic. The electronegative halogens withdraw electron density, but the overall character of this moiety is nonpolar and lipophilic. This part of the molecule will favor interactions with nonpolar or weakly polar solvents.
This dual nature—a polar "head" and a large nonpolar "tail"—suggests that this compound will not be readily soluble in the extremes of the polarity scale (e.g., water or hexane) but will likely exhibit optimal solubility in solvents of intermediate polarity that can accommodate both of its structural features.
Theoretical Principles: "Like Dissolves Like"
The foundational principle for predicting solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1][2] We can categorize solvents to systematically predict their interaction with our target compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They will effectively solvate the large, nonpolar halogenated phenyl ring but will poorly interact with the polar amide group. Solubility is expected to be low.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions. They can act as hydrogen bond acceptors (e.g., the carbonyl oxygen in acetone) but not donors. They represent a good balance, capable of interacting with both the polar amide head and the nonpolar ring. We predict significant solubility in this class.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds.[2] While they can strongly solvate the amide group, their hydrogen-bonding network may be too strong to be effectively disrupted by the nonpolar part of the molecule. Solubility is expected to be moderate, likely higher than in nonpolar solvents but potentially less than in optimal polar aprotic solvents. For instance, the related compound 4'-Bromo-2'-chloroacetanilide is noted to be soluble in hot methanol.[3]
Predictive Solubility Assessment
Based on the structural analysis and theoretical principles, we can make an informed prediction of the solubility profile for this compound. This table serves as a hypothesis to be confirmed by the experimental protocols outlined in the subsequent sections.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Low / Insoluble | Cannot effectively solvate the polar amide group. |
| Toluene | Low to Moderate | Aromatic ring may offer some favorable π-π stacking interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | High | Balances polarity and ability to solvate the aromatic ring. |
| Acetone | High | Strong dipole and H-bond acceptor for the amide group. | |
| Ethyl Acetate | High | Good balance of polarity; structurally similar compounds show good solubility.[4] | |
| Acetonitrile (ACN) | Moderate to High | Highly polar, but smaller size may be less effective at solvating the bulky molecule. | |
| Dimethylformamide (DMF) | Very High | Highly polar aprotic solvent known for its excellent solvating power for amides. | |
| Dimethyl Sulfoxide (DMSO) | Very High | A powerful, highly polar aprotic solvent, often used as a "universal" solvent for difficult compounds. | |
| Polar Protic | Methanol | Moderate | Can hydrogen bond with the amide, but the nonpolar ring limits solubility. |
| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |
| Isopropanol | Moderate to Low | Increased alkyl chain size makes it less polar than methanol or ethanol. |
Experimental Determination of Solubility: Protocols
Adherence to a rigorous, well-documented protocol is essential for generating reliable and reproducible solubility data.
Protocol 1: Qualitative Solubility Assessment
This rapid test provides a preliminary, semi-quantitative understanding of solubility across different solvents, guiding the selection of solvents for more rigorous analysis. The general approach involves adding a small, pre-weighed amount of solute to a fixed volume of solvent.[5][6]
Methodology:
-
Preparation: Label a series of small, dry glass test tubes (e.g., 13x100 mm) for each solvent to be tested.
-
Aliquot Solute: Accurately weigh approximately 10 mg of this compound into each test tube.
-
Solvent Addition: Add the first solvent to its corresponding tube in 0.25 mL increments.
-
Mixing: After each addition, cap the tube and vortex for 30-60 seconds to ensure thorough mixing and facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Titration & Classification: Continue adding solvent increments up to a total volume of 1.0 mL. Record the volume at which the solid completely dissolves. Classify the solubility based on the following criteria:
-
Very Soluble: Dissolves in < 0.5 mL.
-
Soluble: Dissolves in 0.5 - 1.0 mL.
-
Slightly Soluble: Some, but not all, solid dissolves in 1.0 mL.
-
Insoluble: No visible dissolution in 1.0 mL.
-
This workflow provides a rapid decision-making framework for solvent screening.
Caption: Qualitative solubility testing decision tree.
Protocol 2: Quantitative Solubility by Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[7] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a 4 mL glass vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean analysis vial (e.g., an HPLC vial). This step is critical to remove all undissolved microcrystals.
-
Dilution: Prepare an accurate dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[7] Calculate the concentration by comparing the response to a standard curve prepared with known concentrations of the compound.
-
Calculation: The solubility (S) is calculated as: S (mg/mL) = Concentration from Analysis (mg/mL) × Dilution Factor
The following diagram illustrates the key stages of this quantitative workflow.
Caption: Workflow for the quantitative shake-flask method.
Safety, Handling, and Disposal
As a Senior Application Scientist, it is my responsibility to emphasize that robust science is safe science. All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Compound Hazards: this compound and its analogs are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Avoid inhalation of dust and direct contact with skin and eyes.
-
Solvent Hazards: Organic solvents present various hazards, including flammability, toxicity, and volatility. Consult the specific Safety Data Sheet (SDS) for each solvent before use.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour organic solvents down the drain.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical predictions with rigorous experimental protocols, researchers can efficiently characterize this crucial property. The structural analysis suggests that optimal solubility will be found in polar aprotic solvents like DMSO, DMF, acetone, and dichloromethane, which can effectively solvate both the polar amide functionality and the nonpolar halogenated aromatic ring. The provided step-by-step methodologies for both qualitative and quantitative analysis serve as a reliable foundation for generating high-quality, reproducible data essential for advancing chemical synthesis and drug development projects.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: N1-(4-Bromo-2-chlorophenyl)acetamide.
- ChemBK. (2024). 4'-Bromoacetanilide.
- ChemicalBook. (2025). 4-BROMO-2-CHLOROACETANILIDE Properties.
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Spectroscopic Data of N-(4-Bromo-2,6-dichlorophenyl)acetamide: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for N-(4-Bromo-2,6-dichlorophenyl)acetamide (CAS No. 13953-09-8). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data critical for the characterization of this compound. In the absence of publicly available experimental spectra, this guide presents predicted data and detailed interpretations based on the analysis of analogous structures, providing a robust framework for researchers working with this molecule.
Introduction
This compound is a halogenated aromatic amide of interest in medicinal chemistry and organic synthesis. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring its purity in pharmaceutical preparations. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectroscopic signatures of this compound, offering insights into the correlation between its structure and spectral properties.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a substituted benzene ring, an amide linkage, and a methyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~2.2 | Singlet |
| Ar-H | ~7.5 - 7.7 | Singlet |
| N-H | ~8.0 - 9.0 | Singlet (broad) |
Interpretation:
-
Methyl Protons (CH₃): A singlet appearing around 2.2 ppm is expected for the three equivalent protons of the acetyl methyl group.
-
Aromatic Protons (Ar-H): The two equivalent protons on the highly substituted benzene ring are expected to appear as a singlet in the aromatic region, likely between 7.5 and 7.7 ppm. The exact chemical shift will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
-
Amide Proton (N-H): The amide proton typically appears as a broad singlet at a downfield chemical shift (8.0 - 9.0 ppm) due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atom. Its chemical shift can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~25 |
| C=O | ~169 |
| C-Br | ~118 |
| C-Cl | ~130 |
| C-N | ~138 |
| Ar-C | ~129 |
Interpretation:
-
Methyl Carbon (CH₃): The methyl carbon of the acetyl group is expected to resonate in the upfield region, around 25 ppm.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and will appear significantly downfield, around 169 ppm.
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will show distinct signals in the range of 118-138 ppm. The carbons directly attached to the electronegative halogen atoms (C-Br and C-Cl) will be deshielded, while the carbon attached to the nitrogen (C-N) will also be in the downfield region. The remaining aromatic carbon will resonate at a slightly more upfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3300 - 3100 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (Amide I) | Stretching | 1700 - 1650 | Strong |
| N-H (Amide II) | Bending | 1600 - 1500 | Medium-Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |
| C-N | Stretching | 1400 - 1200 | Medium |
| C-Cl | Stretching | 800 - 600 | Strong |
| C-Br | Stretching | 600 - 500 | Strong |
Interpretation:
The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretch. The N-H stretching and bending vibrations will also be prominent. The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.
Table 4: Expected Mass Spectrometry Fragments
| m/z | Fragment |
| 281/283/285 | [M]⁺ (Molecular ion) |
| 239/241/243 | [M - CH₂CO]⁺ |
| 198/200 | [M - CH₂CO - Br]⁺ |
Interpretation:
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). The fragmentation pattern would likely involve the loss of a ketene molecule (CH₂CO) from the molecular ion, followed by the loss of a bromine radical.
Experimental Protocols
For researchers wishing to obtain experimental data for this compound, the following general protocols are recommended.
Synthesis of this compound
A plausible synthetic route involves the acylation of 4-bromo-2,6-dichloroaniline with acetyl chloride or acetic anhydride in the presence of a base.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Dissolve 4-bromo-2,6-dichloroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization Workflow
Caption: Workflow for spectroscopic characterization.
NMR Spectroscopy:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the proton signals and determine the chemical shifts and coupling constants.
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).
-
Analyze the molecular ion and the fragmentation pattern to confirm the molecular weight and structural features.
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data for this compound. While experimental data is not currently widespread, the predicted spectra and interpretations presented here offer a valuable resource for researchers. The provided experimental protocols for synthesis and characterization will enable scientists to obtain and confirm the spectroscopic properties of this compound, facilitating its use in further research and development.
References
-
Spectral Database for Organic Compounds (SDBS). [online] Available at: [Link][1][2][3][4][5]
-
PubChem. National Center for Biotechnology Information. [online] Available at: [Link]
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- 3. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
N-(4-Bromo-2,6-dichlorophenyl)acetamide synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a halogenated acetanilide derivative. The primary focus is on the N-acetylation of the precursor, 4-Bromo-2,6-dichloroaniline. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and discusses the critical parameters that influence reaction success. Causality behind experimental choices, purification techniques, and methods for characterization are explored. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a practical and scientifically grounded understanding of this transformation.
Introduction and Significance
N-arylacetamides are a crucial class of compounds in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The introduction of an acetyl group to an aniline can serve multiple purposes: it can act as a protective group to moderate the reactivity of the amine or it can be an integral part of the final molecule's pharmacophore.[3]
The target molecule, this compound (CAS No. 13953-09-8), is a multi-halogenated aromatic compound.[4][5] The presence of chlorine and bromine atoms offers versatile handles for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. Understanding its synthesis is fundamental to leveraging its potential in more complex molecular architectures.
Precursor Synthesis: 4-Bromo-2,6-dichloroaniline
The viability of the entire synthesis hinges on the availability and purity of the starting material, 4-Bromo-2,6-dichloroaniline (CAS No. 697-88-1).[6][7][8] This precursor is typically synthesized from 2,6-dichloroaniline via electrophilic aromatic substitution.
Key synthetic routes to 4-Bromo-2,6-dichloroaniline include:
-
Direct Bromination: Reacting 2,6-dichloroaniline with elemental bromine, often under specific conditions like photobromination, to selectively install the bromine atom at the para position.[6] The directing effects of the amino group (ortho-, para-directing) and the chlorine atoms (ortho-, para-directing but deactivating) result in substitution at the sterically accessible and electronically favorable C4 position.
-
Reaction with NBS: Using N-Bromosuccinimide (NBS) as a milder and more selective brominating agent in a solvent like carbon tetrachloride, often with a radical initiator.[6]
The high purity of 4-Bromo-2,6-dichloroaniline is essential, as residual starting material or isomeric impurities can lead to a complex product mixture in the subsequent acetylation step, complicating purification.[9]
Core Synthesis: N-Acetylation of 4-Bromo-2,6-dichloroaniline
The conversion of 4-Bromo-2,6-dichloroaniline to this compound is achieved through N-acetylation, a classic example of nucleophilic acyl substitution.[10]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-Bromo-2,6-dichloroaniline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a stable leaving group.
-
Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen atom to yield the final this compound product and a molecule of acetic acid as a byproduct.
Caption: Generalized mechanism of aniline acetylation.
Choice of Reagents and Conditions
-
Acetylating Agent: Acetic anhydride is the most common and effective acetylating agent for this transformation. It is preferred over acetyl chloride in many laboratory settings because it is less volatile, less corrosive, and its byproduct, acetic acid, is easier to handle than hydrogen chloride.[1][10]
-
Solvent/Medium: The reaction can be performed under various conditions. An aqueous acidic medium is often employed.[3] The aniline is first dissolved in dilute hydrochloric acid to form its hydrochloride salt, which is soluble in water. This ensures a homogeneous reaction mixture.
-
Base: A base, such as sodium acetate, is crucial. Its role is to deprotonate the anilinium hydrochloride salt in situ, regenerating the free amine which is the active nucleophile. It also neutralizes the acetic acid byproduct, helping to drive the reaction to completion.[3]
Experimental Protocol
This protocol is adapted from standard procedures for the acetylation of halogenated anilines.[1][3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromo-2,6-dichloroaniline | C₆H₄BrCl₂N | 240.91 | 10.0 | 2.41 g |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 12.0 | 1.1 mL |
| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 15.0 | 1.23 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1.1 mL | |
| Deionized Water | H₂O | 18.02 | ~60 mL | |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed |
Step-by-Step Procedure
-
Preparation of Aniline Salt: In a 250 mL Erlenmeyer flask, suspend 2.41 g (10.0 mmol) of 4-Bromo-2,6-dichloroaniline in 35 mL of deionized water.
-
Acidification: While stirring, cautiously add ~1.1 mL of concentrated hydrochloric acid. Stir the mixture until the aniline derivative dissolves completely, forming the hydrochloride salt. Gentle warming may be required.
-
Preparation of Reagent Solutions:
-
In a separate beaker, prepare a solution of 1.23 g (15.0 mmol) of sodium acetate in 15 mL of deionized water.
-
Measure 1.1 mL (12.0 mmol) of acetic anhydride into a small graduated cylinder.
-
-
Acetylation Reaction: To the stirred solution of the aniline hydrochloride, add the 1.1 mL of acetic anhydride in one portion. Immediately follow this by adding the sodium acetate solution.
-
Precipitation and Isolation: A dense white precipitate of this compound should form instantly. Continue stirring for 15-20 minutes to ensure the reaction goes to completion.
-
Cooling: Cool the flask in an ice-water bath for approximately 30 minutes to maximize product precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (10-15 mL each) to remove any unreacted salts and acids.
-
Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and allow it to air-dry or dry in a desiccator.
Caption: Experimental workflow for the synthesis.
Purification
The primary method for purifying the crude this compound is recrystallization.
-
Solvent Selection: A common solvent for recrystallizing acetanilides is aqueous ethanol.[3] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure: Transfer the crude solid to a flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If necessary, add hot water dropwise until the solution becomes slightly turbid, then add a few drops of hot ethanol to clarify it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks:
-
N-H stretch (~3300-3250 cm⁻¹)
-
C=O (amide I) stretch (~1670-1650 cm⁻¹)
-
Aromatic C-H and C=C stretches
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and isotopic pattern, which will be characteristic due to the presence of one bromine and two chlorine atoms.[11]
| Property | Data |
| CAS Number | 13953-09-8[4][5] |
| Molecular Formula | C₈H₆BrCl₂NO |
| Molecular Weight | 282.95 g/mol [5] |
| Appearance | White to off-white solid |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromo-2,6-dichloroaniline: A toxic and hazardous substance. Avoid inhalation and contact with skin.[9]
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Handle with extreme care.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Releases toxic fumes.
Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[12][13][14][15]
Conclusion
The synthesis of this compound via N-acetylation of 4-Bromo-2,6-dichloroaniline is a robust and reliable transformation. The described protocol, utilizing acetic anhydride in an aqueous acidic medium buffered by sodium acetate, provides a high yield of the desired product. Careful control of the procedure, particularly the order of reagent addition and purification by recrystallization, is key to obtaining a high-purity final product suitable for further applications in research and development.
References
-
Shultz, G. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023, October 12). YMER. Retrieved January 9, 2026, from [Link]
-
Approaches for the N‐acetylation of anilines. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
- EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.). Google Patents.
-
SAFETY DATA SHEET - N1-(4-Bromo-2-chlorophenyl)acetamide. (2016, October 25). Thermo Fisher Scientific. Retrieved January 9, 2026, from [Link]
-
The Role of 4-Bromo-2,6-dichloroaniline in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
- EP0727412A2 - Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.). Google Patents.
-
SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-. (2025, September 16). Thermo Fisher Scientific. Retrieved January 9, 2026, from [Link]
-
This compound. (n.d.). AbacipharmTech. Retrieved January 9, 2026, from [Link]
-
N-(4-bromo-2-chlorophenyl)acetamide (C8H7BrClNO). (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]
-
4-Bromo-2,6-dichloroaniline. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Abstract
N-(4-Bromo-2,6-dichlorophenyl)acetamide is a halogenated N-phenylacetamide derivative, a class of compounds known to exhibit a wide array of biological activities. However, the specific mechanism of action, biological targets, and therapeutic potential of this particular molecule remain uncharted territory. This technical guide presents a comprehensive, investigative framework for researchers, scientists, and drug development professionals to systematically elucidate the pharmacological profile of this compound. By leveraging structure-activity relationship (SAR) analyses of analogous compounds and proposing a structured experimental workflow, this document serves as a roadmap for uncovering its core biological functions. We will delve into hypothesized mechanisms, detailed experimental protocols for target identification and validation, and pathway analysis, providing a robust foundation for future research and development.
Introduction: The Scientific Imperative
The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. This compound, with its distinct substitution pattern of a bromine and two chlorine atoms on the phenyl ring, presents a unique chemical entity whose biological significance is yet to be determined. The absence of published literature on its mechanism of action necessitates a structured and hypothesis-driven approach to its investigation. This guide is designed to provide the scientific community with the necessary tools and theoretical framework to embark on this exploratory journey.
Structural Analysis and Hypothesis Generation
The chemical structure of this compound serves as the primary basis for generating initial hypotheses about its potential biological activity. By examining structurally similar compounds with known mechanisms, we can infer potential targets and pathways.
Figure 1: Chemical Structure of this compound
Caption: The 2D structure of this compound.
Insights from Structurally Related Compounds
Several classes of compounds share key structural motifs with our molecule of interest, providing clues to its potential bioactivity.
-
Lidocaine Analogs: The N-(2,6-dichlorophenyl)acetamide core is structurally similar to the anesthetic lidocaine. A study on N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a lidocaine analog, suggests the potential for interaction with voltage-gated sodium channels or other ion channels.[1][2]
-
Diclofenac and its Impurities: The non-steroidal anti-inflammatory drug (NSAID) diclofenac contains a 2,6-dichlorophenylamine moiety. A known impurity of diclofenac, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, has demonstrated significant cytotoxicity against cancer cells.[3] This suggests a potential for this compound to possess anticancer properties.
-
N-phenylacetamide Derivatives: This broad class of compounds has been reported to have diverse biological activities:
Hypothesized Mechanisms of Action
Based on the structural similarities, we can propose several hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Ion Channel Modulation: The compound may act as a modulator of voltage-gated ion channels, such as sodium or calcium channels, given its resemblance to lidocaine.
-
Hypothesis 2: Anticancer Activity via Cytotoxicity: The compound could induce cytotoxicity in cancer cells through mechanisms such as apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cell proliferation.
-
Hypothesis 3: Antibacterial Activity: The compound may inhibit bacterial growth by targeting essential bacterial enzymes or cellular processes.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically test these hypotheses, a multi-pronged experimental approach is recommended. The following workflow is designed to first identify the phenotypic effects of the compound and then to drill down to its molecular targets and pathways.
Figure 2: Experimental Workflow
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Potential biological activity of N-(4-Bromo-2,6-dichlorophenyl)acetamide
An In-Depth Technical Guide to the Potential Biological Activity of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Authored by a Senior Application Scientist
Preamble: Unveiling the Therapeutic Potential of a Substituted Haloacetamide
In the landscape of medicinal chemistry, the strategic placement of halogens on a core scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, a halogenated derivative of N-phenylacetamide, presents a compelling case for thorough biological investigation. While direct studies on this specific molecule are not extensively documented in publicly available literature, a wealth of information on structurally related compounds provides a strong rationale for predicting its potential as a therapeutic agent. This guide synthesizes existing knowledge on haloacetamides and N-phenylacetamide derivatives to construct a predictive framework for the biological activities of this compound and to propose a comprehensive strategy for its experimental validation.
The core structure, an acetanilide (N-phenylacetamide), is a well-established pharmacophore. Historically, acetanilide itself was used as an analgesic and antipyretic, acting primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Modern research has expanded the therapeutic horizons for N-phenylacetamide derivatives to include anticancer,[2][3] anti-inflammatory,[4][5] antimicrobial,[6][7] and anticonvulsant activities.[8]
The heavy halogenation of the phenyl ring in this compound is particularly noteworthy. The presence of electron-withdrawing chloro and bromo substituents can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. Research on haloacetamides, a class of compounds often studied as disinfection byproducts in drinking water, has revealed significant cytotoxicity and genotoxicity, with the nature and position of the halogen atoms playing a crucial role in their biological effects.[9][10] This inherent reactivity, when properly harnessed and directed, can be the basis for potent therapeutic action.
This technical guide will, therefore, explore the plausible biological activities of this compound, focusing on three key areas with strong precedent in the literature: anticancer, anti-inflammatory, and antimicrobial activities. For each area, we will postulate mechanisms of action, propose detailed experimental protocols for validation, and create visual workflows and pathway diagrams to guide future research.
Part 1: Postulated Anticancer Activity
The presence of halogens on aromatic rings is a common feature in many anticancer drugs, as they can enhance binding to target proteins and contribute to cytotoxic effects. Several N-phenylacetamide derivatives have demonstrated potential as anticancer agents.[2] For instance, some have shown cytotoxic effects against various cancer cell lines, with halogen substitutions on the aromatic ring favoring this activity.[3]
Mechanistic Postulates: A Multi-pronged Assault on Cancer Cells
Based on the known activities of related compounds, this compound could exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis via MAPK Pathway Modulation: Structurally related phenylacetamides have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.[11] It is plausible that this compound could induce apoptosis in cancer cells by modulating this pathway.
-
Genotoxicity and DNA Damage: Haloacetamides are known to be genotoxic.[9] The electrophilic nature of the molecule, enhanced by the halogen substituents, could lead to alkylation of DNA, resulting in DNA damage and the induction of apoptotic pathways in rapidly dividing cancer cells.
-
Inhibition of Key Oncogenic Kinases: The acetamide scaffold is present in numerous kinase inhibitors. The specific substitution pattern of this compound may allow it to fit into the ATP-binding pocket of certain oncogenic kinases, inhibiting their activity and downstream signaling.
Caption: Postulated anticancer mechanisms of this compound.
Proposed Experimental Validation: A Step-by-Step Protocol
A tiered approach is recommended, starting with in-vitro screening and progressing to more complex cellular assays.
Experimental Workflow: In-Vitro Anticancer Screening
Caption: Postulated anti-inflammatory mechanisms of action.
Proposed Experimental Validation: From Enzymes to Cells
Experimental Workflow: In-Vitro Anti-inflammatory Evaluation
Caption: Workflow for in-vitro evaluation of anti-inflammatory activity.
Detailed Protocol: LPS-Stimulated Macrophage Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in a 24-well plate until they reach 80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Griess Assay for Nitric Oxide: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitric oxide production.
-
ELISA for Cytokines: Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
Anticipated Data and SAR Insights
The compound is expected to show selective inhibition of COX-2 over COX-1 and a dose-dependent reduction in inflammatory mediators in LPS-stimulated macrophages. The bulky dichloro substituents at the ortho positions of the phenyl ring may play a key role in conferring COX-2 selectivity, a desirable trait for minimizing gastrointestinal side effects associated with NSAIDs.
| Hypothetical Data: Anti-inflammatory Activity | ||
| Parameter | IC50 (µM) | Effect |
| COX-1 Inhibition | 55.0 | - |
| COX-2 Inhibition | 2.5 | COX-2 Selective |
| Nitric Oxide Production (at 10 µM) | - | 70% Reduction |
| TNF-α Production (at 10 µM) | - | 65% Reduction |
Part 3: Potential Antimicrobial Activity
N-phenylacetamide derivatives have been investigated for their antibacterial properties. [6][7]The presence of a chloro atom in the acetamide moiety, in particular, has been shown to enhance antimicrobial activity, suggesting that the core structure of this compound is conducive to such effects. [12]
Mechanistic Postulates: Disrupting Bacterial Survival
The antimicrobial action could be attributed to:
-
Cell Membrane Disruption: The lipophilic nature of the halogenated phenyl ring may facilitate the compound's insertion into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.
-
Enzyme Inhibition: The reactive acetamide moiety could act as an alkylating agent, irreversibly inhibiting essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication (e.g., DNA gyrase).
Caption: Postulated antimicrobial mechanisms of action.
Proposed Experimental Validation: Assessing Bactericidal and Bacteriostatic Effects
Experimental Workflow: In-Vitro Antimicrobial Screening
Caption: Workflow for in-vitro evaluation of antimicrobial activity.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticipated Data and SAR Insights
The compound is expected to show moderate to good activity against both Gram-positive and Gram-negative bacteria. The high degree of halogenation increases lipophilicity, which may be more effective in disrupting the lipid-rich membranes of bacteria.
| Hypothetical Data: Antimicrobial Activity | |
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 16 |
| Escherichia coli (Gram-negative) | 32 |
Conclusion and Future Directions
This compound is a molecule of significant interest, positioned at the intersection of several classes of biologically active compounds. The predictive analysis presented in this guide, based on robust evidence from structurally related molecules, strongly suggests its potential as a multi-faceted therapeutic agent with anticancer, anti-inflammatory, and antimicrobial properties. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these activities.
Future research should focus on the synthesis of analogs to build a comprehensive Structure-Activity Relationship (SAR) profile. Investigating the compound's metabolic stability, in-vivo efficacy, and toxicity in animal models will be crucial next steps in its development as a potential drug candidate. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising halogenated N-phenylacetamide derivative.
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An In-Depth Technical Guide to the Safe Handling of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for N-(4-Bromo-2,6-dichlorophenyl)acetamide (CAS No. 13953-09-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known hazard information with field-proven best practices for handling halogenated aromatic compounds. The guide emphasizes a proactive safety culture through an understanding of the compound's characteristics, appropriate engineering controls, personal protective equipment, and emergency preparedness. By explaining the causality behind each procedural step, this guide aims to equip technically qualified personnel with the knowledge to manage the risks associated with this compound effectively.
Understanding the Compound: Hazard Profile and Chemical Properties
This compound is a halogenated aromatic amide. Its structure, featuring a phenyl ring substituted with two chlorine atoms and one bromine atom, suggests its utility as a chemical intermediate in organic synthesis.[1] However, the presence of these functional groups also dictates its hazard profile.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
| (Source: AK Scientific, Inc. Safety Data Sheet)[2] |
The signal word for this compound is "Warning" .[2] It is crucial to note that comprehensive toxicological data, such as acute toxicity (LD50), carcinogenicity, mutagenicity, and ecotoxicity, are not currently available for this specific compound.[2] In the absence of this data, a precautionary principle must be adopted, treating the substance with a high degree of care and assuming it may possess other uncharacterized hazards. The safety protocols outlined in this guide are therefore based on its known irritant properties and the general principles for handling halogenated aromatic compounds.
Key Chemical Information:
| Property | Value |
| CAS Number | 13953-09-8[3][4][5] |
| Molecular Formula | C₈H₆BrCl₂NO[3] |
| Molecular Weight | 282.95 g/mol [3] |
| Purity (Typical) | ≥95-98%[2][3] |
| Physical State | Solid (Assumed based on related compounds) |
The Core of Safety: A Risk-Based Handling Workflow
Safe handling is not merely a list of rules but a systematic process of risk assessment and mitigation. The following workflow is designed to be a self-validating system, ensuring safety at each stage of compound use, from preparation to disposal.
Caption: Risk mitigation workflow for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are grounded in the known hazards of the compound and general best practices for chemical safety.
Engineering Controls and Work Area Preparation
Causality: The primary routes of exposure are inhalation of dust, and contact with skin and eyes.[2] Therefore, the primary line of defense is to use engineering controls that contain the solid compound and prevent its dissemination.
Protocol:
-
Mandatory Fume Hood Use: All work involving the weighing, transfer, or use of this compound must be conducted inside a certified chemical fume hood.[6][7]
-
Verify Airflow: Before starting, ensure the fume hood is functioning correctly. Check the airflow monitor to confirm it meets the institution's standards.
-
Clear Workspace: Maintain a clean and uncluttered workspace within the hood to minimize the risk of spills and to facilitate easy cleanup.
-
Positioning: Conduct all work at least 6 inches (15 cm) inside the fume hood sash to ensure effective containment. Keep the sash at the lowest practical height.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]
Personal Protective Equipment (PPE)
Causality: Since the compound is a known skin and serious eye irritant, appropriate PPE is essential to prevent direct contact.[2]
Protocol:
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.[7]
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of damage before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[7]
-
Body Protection: A fully buttoned laboratory coat must be worn. Ensure clothing is chemical-resistant.
-
Respiratory Protection: Under normal conditions of use within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Handling and Aliquoting
Causality: The solid nature of the compound presents a risk of generating airborne dust during transfer, which can be easily inhaled.
Protocol:
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a weighing boat, handle it carefully to avoid creating dust.
-
Transfer: Use spatulas or other appropriate tools to transfer the solid. Avoid pouring the powder, which can create dust clouds.
-
Container Management: Keep the container of this compound tightly closed when not in use.[2] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2]
Emergency Procedures: Preparedness and Response
Causality: Accidental exposure requires immediate and correct first aid to mitigate the irritant effects. Spills must be managed correctly to prevent wider contamination and exposure.
Exposure Response
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Management
Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For small spills within a fume hood, trained personnel with appropriate PPE can proceed with cleanup. For large spills or spills outside of containment, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
Waste Disposal: A Critical Final Step
Causality: Halogenated aromatic compounds require specific disposal procedures to prevent environmental contamination. Improper disposal is a significant compliance and safety violation.
Caption: Decision process for chemical waste segregation.
Protocol:
-
Segregation: All waste containing this compound, including unused product, contaminated materials (gloves, paper towels), and solvent rinsates, must be collected in a dedicated "Halogenated Waste" container. Do not mix with non-halogenated waste streams.
-
Container: Use a chemically compatible, sealable container. Keep the container closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's EHS department.[2]
Conclusion
While this compound lacks a complete toxicological profile, its confirmed GHS classification as a skin, eye, and respiratory irritant demands rigorous adherence to safety protocols. By understanding the rationale behind engineering controls, PPE, and waste management, researchers can effectively mitigate the risks associated with this compound. The principles of containment, precaution, and preparedness are paramount. Always consult the specific Safety Data Sheet as the primary source of information before commencing any work.
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An In-depth Technical Guide to N-(4-Bromo-2,6-dichlorophenyl)acetamide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-Bromo-2,6-dichlorophenyl)acetamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, commercial sourcing, quality control considerations, and safe handling protocols, offering field-proven insights to support your research and development endeavors.
Introduction to this compound
This compound, with the CAS number 13953-09-8, is a halogenated aromatic amide. Its molecular structure, characterized by a dichlorinated phenyl ring with a bromine substituent and an acetamide group, makes it a valuable building block in organic synthesis. The presence and specific arrangement of the halogen atoms and the amide linkage provide multiple reaction sites for further chemical modifications, rendering it a versatile precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Chemical Structure and Properties:
-
Molecular Formula: C₈H₆BrCl₂NO[1]
-
Molecular Weight: 282.95 g/mol [1]
-
IUPAC Name: this compound
-
Appearance: Typically a solid, ranging from white to light grey powder.[2][3]
The strategic placement of chloro and bromo substituents on the phenyl ring influences the molecule's reactivity and physicochemical properties, which is a critical consideration in the design of synthetic routes for novel compounds.
Commercial Suppliers and Procurement
Sourcing high-quality this compound is a critical first step for any research or development project. The purity and consistency of the starting material directly impact the yield and purity of the final product. Below is a comparative table of some commercial suppliers. It is important to note that all listed products are intended for research and development use only.[4]
| Supplier | Catalog Number | Purity Specification | Available Quantities | Additional Information |
| AK Scientific, Inc. | 9291CT | ≥ 95% | 100mg, 250mg, 1g, 5g, 10g | Products are stocked and shipped from California, USA. Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are available upon request.[4] |
| AbacipharmTech | AB04279 | Not specified | Inquiry required | A global chemical supplier.[5][6] |
| CymitQuimica | 10-F075406 (Fluorochem) | ≥ 98% | 250mg | Intended for lab use only.[1] |
When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis for the specific lot you intend to purchase. This document provides critical data on the purity and identity of the compound.
Quality Control and Technical Specifications
A robust quality control (QC) process for incoming materials is fundamental to ensuring the reproducibility and success of your experiments. For this compound, a comprehensive QC workflow should be established to verify its identity, purity, and consistency.
Interpreting the Certificate of Analysis (CoA)
The CoA is a self-validating document that provides a detailed quality assessment of the supplied chemical. Key parameters to look for include:
-
Appearance: Should match the expected physical state and color.
-
Identity Confirmation: Typically verified by ¹H NMR and/or Mass Spectrometry. The proton NMR spectrum should show characteristic peaks corresponding to the aromatic and acetyl protons, with appropriate splitting patterns and integration values. The mass spectrum should display the molecular ion peak corresponding to the compound's molecular weight.
-
Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC). A high-purity result (e.g., >98%) is desirable for most applications to minimize the impact of potential side reactions from impurities.
-
Residual Solvents: Gas Chromatography (GC) may be used to identify and quantify any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
Recommended QC Workflow
The following diagram illustrates a logical workflow for the quality control of incoming this compound.
Synthesis and Mechanistic Insights
While commercial procurement is common, understanding the synthesis of this compound provides valuable insights into potential impurities. A plausible synthetic route involves the acylation of 4-bromo-2,6-dichloroaniline.
A general procedure for the acylation of anilines often involves reacting the aniline with an acylating agent such as acetic anhydride or acetyl chloride, sometimes in the presence of a base to neutralize the acid byproduct. The reaction conditions, including solvent, temperature, and reaction time, are critical for optimizing the yield and minimizing the formation of byproducts. For instance, a patent for a related compound describes the dropwise addition of bromine to an acetanilide derivative in acetic acid.[7] Another synthetic approach for bromoacetamides involves the reaction of an amine with bromoacetyl bromide or bromoacetic acid.[8]
This understanding of the synthesis is crucial for troubleshooting experiments and for developing robust analytical methods to detect potential starting material carryover or reaction byproducts.
Safe Handling and Storage
As with any chemical reagent, proper handling and storage of this compound are paramount for laboratory safety. The Safety Data Sheet (SDS) is the primary source of this information.
Key Safety Information:
Based on data for similar compounds, this compound should be handled with care. The following hazards are likely associated with this compound:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
-
Personal Protective Equipment (PPE):
The following diagram illustrates the essential personal protective equipment for handling this compound.
Storage:
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly sealed to prevent moisture absorption and degradation.
Conclusion
This compound is a valuable chemical intermediate with important applications in research and drug development. A thorough understanding of its properties, reliable sourcing, stringent quality control, and safe handling practices are essential for its effective and safe utilization. This guide provides a foundational framework for researchers to confidently incorporate this compound into their synthetic and developmental workflows.
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Organic Syntheses. Acetamide, N-bromo-. [Link]
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IndiaMART. Acetamide Manufacturers in Mumbai. [Link]
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CRO SPLENDID LAB. N-(4-Bromo-2-(hydroxymethyl)phenyl)acetamide. [Link]
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N-(4-Bromo-2,6-dichlorophenyl)acetamide literature review
An In-Depth Technical Guide to N-(4-Bromo-2,6-dichlorophenyl)acetamide
Executive Summary
This compound is a halogenated aromatic amide of significant interest in synthetic chemistry. Its utility primarily stems from its role as a versatile intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of bromo and chloro substituents on the phenyl ring provides multiple reactive sites for further chemical modification, making it a valuable building block for targeted molecular design. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications, grounded in established chemical principles and supported by relevant literature. It is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this compound for research and development purposes.
Introduction and Chemical Identity
This compound, identified by the CAS Number 13953-09-8, belongs to the class of N-phenylacetamides.[1][2] The structure is characterized by an acetamide group attached to a phenyl ring substituted with a bromine atom at the para-position (position 4) and two chlorine atoms at the ortho-positions (positions 2 and 6). This substitution pattern is crucial as it influences the molecule's reactivity and steric profile.
The primary precursor for its synthesis is 4-Bromo-2,6-dichloroaniline (CAS 697-88-1), a commercially available starting material.[3][4] The conversion of this aniline to the corresponding acetamide is a fundamental transformation that serves two primary purposes: protecting the amine group to moderate its reactivity and introducing a scaffold for further synthetic elaboration.
Synthesis and Mechanistic Rationale
The most direct and widely employed method for preparing this compound is the N-acetylation of 4-Bromo-2,6-dichloroaniline. This reaction is a classic example of nucleophilic acyl substitution.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for achieving high yield and purity.
-
Acetylating Agent: Acetic anhydride is commonly used as the acetylating agent. It is highly reactive and the acetic acid byproduct is easily removed. Acetyl chloride is an alternative, but it is more corrosive and generates HCl gas.
-
Solvent: A polar aprotic solvent like acetic acid is often preferred as it can dissolve the aniline starting material and is compatible with the acetylating agent.[5]
-
Catalysis: While the reaction can proceed without a catalyst, the addition of a mild base (e.g., sodium acetate) can be used to neutralize the acid byproduct, potentially driving the reaction to completion.[5] For this specific substrate, the reaction is typically efficient without a strong catalyst.
Synthetic Workflow Diagram
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An In-depth Technical Guide to N-(4-Bromo-2,6-dichlorophenyl)acetamide: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromo-2,6-dichlorophenyl)acetamide is a halogenated aromatic compound belonging to the acetanilide class. Its structure, characterized by a phenyl ring substituted with a bromine atom and two chlorine atoms, as well as an acetamido group, makes it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms and the amide functionality provides several reactive sites, allowing for its use in the construction of more complex molecules. This guide provides a comprehensive overview of the synthesis, characterization, and known applications of this compound, alongside a discussion of the historical context of halogenated acetanilides and the potential biological activities of this compound class.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 13953-09-8 | [1][2] |
| Molecular Formula | C₈H₆BrCl₂NO | [3] |
| Molecular Weight | 282.95 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | ≥95% - ≥98% | [3][4] |
| InChI Key | VLEHCDVPBFIQSK-UHFFFAOYSA-N | [3] |
| Storage | Store in a cool, dry place | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 4-bromo-2,6-dichloroaniline. This reaction is a standard method for the formation of an amide bond between an amine and an acetylating agent.
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the acetylation of anilines[5][6].
Materials:
-
4-Bromo-2,6-dichloroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (optional, as base)
-
Hydrochloric acid (for workup)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,6-dichloroaniline in a suitable solvent such as glacial acetic acid. If the aniline derivative is used as the hydrochloride salt, it should be neutralized prior to the reaction.
-
Addition of Acetylating Agent: Slowly add a slight stoichiometric excess (1.1 to 1.5 equivalents) of acetic anhydride to the stirred solution. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is poured into cold water to precipitate the crude product. The precipitate is then collected by vacuum filtration and washed with water to remove any remaining acid and other water-soluble impurities. An optional step involves the addition of a base, such as sodium acetate, to neutralize the acetic acid formed during the reaction, which can facilitate the precipitation of the product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
Self-Validation: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). A sharp melting point close to the literature value and clean spectra are indicative of a pure compound.
Characterization and Spectroscopic Data
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the methyl protons of the acetyl group (around 2.2 ppm).- A singlet for the two aromatic protons (due to symmetry).- A broad singlet for the amide proton (NH), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon of the acetyl group.- A signal for the carbonyl carbon of the acetyl group.- Signals for the aromatic carbons, with their chemical shifts influenced by the halogen substituents. |
| IR (Infrared) Spectroscopy | - A characteristic N-H stretching vibration (around 3300 cm⁻¹).- A strong C=O stretching vibration of the amide group (around 1660-1680 cm⁻¹).- C-N stretching and N-H bending vibrations.- Aromatic C-H and C=C stretching vibrations.- C-Cl and C-Br stretching vibrations in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio).- Fragmentation patterns typical for acetanilides, such as the loss of the acetyl group. |
Historical Context: The Rise of Halogenated Acetanilides
While the specific discovery of this compound is not well-documented in historical records, its emergence can be understood within the broader context of the development of acetanilide and its halogenated derivatives.
Acetanilide itself was first introduced into medical practice in 1886 as an antipyretic (fever-reducing) and analgesic (pain-relieving) drug under the name Antifebrin[12][13]. This discovery spurred significant research into aniline derivatives in the late 19th and early 20th centuries, with the goal of developing new therapeutic agents with improved efficacy and reduced toxicity[14].
The introduction of halogen atoms onto the aniline or acetanilide scaffold was a common strategy employed by medicinal chemists to modulate the pharmacological properties of these compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This approach led to the synthesis of a vast number of halogenated anilides and acetanilides, many of which were investigated for their potential therapeutic applications or used as intermediates in the synthesis of other compounds, such as dyes and sulfa drugs[13].
Given this historical context, it is likely that this compound was first synthesized as part of these broader exploratory efforts into the chemical and biological properties of halogenated acetanilides. Its current primary role appears to be that of a chemical intermediate, a common fate for many compounds synthesized during such systematic investigations.
Potential Applications and Biological Activities of Substituted Acetanilides
While there is a lack of specific biological activity data for this compound, the broader class of substituted acetanilides has been extensively studied and shown to exhibit a wide range of pharmacological activities. These studies provide a basis for speculating on the potential applications of the title compound.
Overview of Biological Activities in Acetanilide Derivatives
Caption: Biological activities of substituted acetanilides.
-
Antimicrobial Activity: Many halogenated acetanilide derivatives have demonstrated significant antibacterial and antifungal properties[15][16]. The presence of halogens is often associated with increased antimicrobial efficacy.
-
Anti-inflammatory and Analgesic Activity: As successors to the original acetanilide, numerous derivatives have been synthesized and evaluated for their anti-inflammatory and pain-relieving effects[15].
-
Anticancer Activity: Certain substituted acetanilides have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines[17].
-
Other Activities: The acetanilide scaffold has been incorporated into molecules with a diverse range of other biological activities, including anticonvulsant and antiviral (including anti-HIV) properties[16][18][19].
Given the structural features of this compound, particularly its high degree of halogenation, it could potentially exhibit some of these biological activities. However, dedicated screening and pharmacological studies would be required to confirm any such properties. Its primary current application remains as a versatile building block in the synthesis of more complex molecules for various fields, including pharmaceuticals and materials science[17].
Conclusion
This compound is a synthetically accessible compound with well-defined physicochemical properties. While its specific discovery and history are not prominently documented, its existence is a logical outcome of the historical and ongoing exploration of halogenated acetanilides in medicinal and industrial chemistry. The established protocols for its synthesis and the predictable nature of its spectroscopic characteristics make it a reliable tool for chemical research. Although direct biological data is scarce, the diverse activities of related compounds suggest that this compound could be a candidate for future biological evaluation, potentially uncovering novel pharmacological applications.
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Acetamide, N-bromo-. Organic Syntheses Procedure. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromo-2,6-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromo-2,6-dichlorophenyl)acetamide is a halogenated aromatic compound of interest in medicinal chemistry and drug discovery. Its structural features, including the presence of bromine and chlorine substituents on the phenyl ring, suggest potential applications as a scaffold or intermediate in the synthesis of novel therapeutic agents. The physical state and appearance of this compound are fundamental parameters that dictate its handling, formulation, and application in a research and development setting. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a plausible synthetic route and expected analytical characterization data.
Physicochemical Properties
Based on available data and analysis of related compounds, this compound is a solid at ambient temperature. While a definitive color description is not widely published, it is anticipated to be a white to off-white crystalline solid, which is characteristic of many purified acetanilide derivatives.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 13953-09-8 | |
| Molecular Formula | C₈H₆BrCl₂NO | |
| Molecular Weight | 282.95 g/mol | |
| Melting Point | 208-209 °C | |
| Boiling Point (Predicted) | 381.1 ± 42.0 °C | |
| Density (Predicted) | 1.740 ± 0.06 g/cm³ | |
| Solubility | Data not available | |
| Purity | ≥98% |
Synthesis and Characterization
Proposed Synthetic Protocol
The synthesis can be logically divided into two main stages: the preparation of the starting aniline and its subsequent acylation.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-bromo-2,6-dichloroaniline (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base like pyridine or triethylamine (1.1-1.2 equivalents).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer. If THF is used, perform a liquid-liquid extraction with a solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude solid can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra, the following are predicted key characteristics based on the molecule's structure and data from analogous compounds.
1H NMR (in CDCl3):
-
A singlet for the methyl protons (CH₃) is expected around δ 2.2-2.3 ppm.
-
A singlet for the two aromatic protons (Ar-H) is anticipated in the region of δ 7.5-7.7 ppm.
-
A broad singlet for the amide proton (N-H) would likely appear between δ 7.8-8.5 ppm, and its chemical shift could be concentration-dependent.
13C NMR (in CDCl3):
-
The methyl carbon (CH₃) should appear around δ 24-26 ppm.
-
The carbonyl carbon (C=O) is expected in the range of δ 168-170 ppm.
-
Aromatic carbons would be observed between δ 120-140 ppm, with the carbon atoms attached to the chlorine and bromine atoms showing distinct chemical shifts.
Infrared (IR) Spectroscopy (ATR):
-
A sharp C=O stretching vibration for the amide group is expected around 1660-1680 cm-1.
-
An N-H stretching band should be visible in the region of 3250-3350 cm-1.
-
C-H stretching vibrations from the aromatic ring and the methyl group will be present around 2900-3100 cm-1.
-
C-Cl and C-Br stretching vibrations will appear in the fingerprint region below 1000 cm-1.
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine and two chlorine atoms. The most abundant peaks in the molecular ion cluster would be expected around m/z 281, 283, 285, and 287.
Molecular Structure
Caption: 2D chemical structure of this compound.
Safety and Handling
The following safety information is based on the Safety Data Sheet provided by AK Scientific, Inc..
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P405: Store locked up.
-
It is imperative that this compound is handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a solid compound, likely white to off-white in appearance, with a high melting point. While experimental data on some of its properties, such as solubility, are limited, its synthesis can be readily achieved through standard organic chemistry methodologies. This technical guide provides a foundational understanding of its physical and chemical characteristics, which is essential for its effective use in research and development activities within the pharmaceutical and chemical sciences.
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In-Silico Prediction of the Bioactivity of N-(4-Bromo-2,6-dichlorophenyl)acetamide: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Halogenated Acetanilide
N-(4-Bromo-2,6-dichlorophenyl)acetamide is a halogenated aromatic amide with a molecular formula of C₈H₆BrCl₂NO. Its structure, characterized by a dichlorinated and brominated aniline ring linked to an acetamide group, suggests a potential for diverse biological activities. The presence of multiple halogen substituents significantly influences the compound's lipophilicity, electronic properties, and metabolic stability, which are key determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data on this compound is scarce in publicly available literature, its structural similarity to known pharmacologically active compounds, such as anti-inflammatory agents and kinase inhibitors, provides a strong rationale for a comprehensive in-silico investigation of its bioactivity.
This technical guide presents a structured, in-silico workflow to predict the bioactivity, potential molecular targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound. By leveraging established computational methodologies, we aim to provide researchers, scientists, and drug development professionals with a predictive framework to guide future experimental validation and potential lead optimization efforts. Our approach is grounded in the principles of medicinal chemistry and computational biology, providing a robust, evidence-based prediction of the compound's therapeutic potential.
Part 1: Strategic Approach to Bioactivity Prediction
The prediction of a novel compound's biological activity is a multi-faceted process that begins with a thorough analysis of its chemical structure and a comparative study of structurally related molecules with known bioactivities. Our predictive workflow for this compound is designed as a self-validating system, where insights from one computational method inform and refine the subsequent steps.
Rationale for Target Selection: Learning from Analogs
The core of our predictive study lies in the identification of plausible biological targets. This is achieved by examining the known pharmacological activities of compounds sharing key structural motifs with this compound, namely the dichloroaniline and acetamide moieties.
-
Anti-inflammatory Potential: Acetanilide and its derivatives are known to possess analgesic and anti-inflammatory properties. A significant number of acetamide derivatives have been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2][3] The 2,6-dichlorophenyl group is a feature found in the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, which is a potent COX inhibitor. This strong structural precedent suggests that COX-2 is a high-priority target for this compound. Furthermore, microsomal Prostaglandin E2 Synthase-1 (mPGES-1), an enzyme downstream of COX-2, represents another attractive target for novel anti-inflammatory agents.[4][5][6]
-
Anticancer Potential: Aniline derivatives are scaffolds present in numerous kinase inhibitors used in oncology.[7] Specifically, they are found in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[8][9] Additionally, some acetamide-containing compounds have been identified as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a tyrosine kinase overexpressed in certain cancers.[10][11][12][13][14] The transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses and cell survival, is another potential target, as its signaling pathway is often dysregulated in cancer and can be inhibited by various small molecules.[15][16][17][18]
-
Other Potential Activities: The dichloroaniline moiety is also known to interact with other biological systems. For instance, some dichloroaniline derivatives have been shown to inhibit cytochrome P450 enzymes, which could have implications for drug metabolism and potential drug-drug interactions.[19][20][21] Furthermore, aniline derivatives have been explored as inhibitors of bacterial DNA gyrase, suggesting a potential antibacterial application.[22][23][24][25][26]
Based on this analysis, the following proteins were selected as primary targets for molecular docking studies:
-
Cyclooxygenase-2 (COX-2)
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Human Epidermal Growth Factor Receptor 2 (HER2)
A secondary analysis will consider the potential for NF-κB pathway inhibition and interaction with cytochrome P450 enzymes .
Part 2: Methodologies for In-Silico Prediction
This section provides a detailed, step-by-step protocol for the computational experiments performed to predict the bioactivity of this compound.
Molecular Docking: Simulating Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. The strength of this interaction is estimated using a scoring function, which provides a measure of binding affinity.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Preparation of the Ligand (this compound):
-
The 2D structure of the ligand is drawn using a chemical drawing software (e.g., ChemDraw or MarvinSketch) and saved in a suitable format (e.g., MOL or SDF).
-
The 2D structure is converted to a 3D structure using a tool like Open Babel.
-
The ligand is prepared for docking using AutoDock Tools (ADT). This involves adding polar hydrogens, calculating Gasteiger charges, and saving the file in PDBQT format.
-
-
Preparation of the Receptor Proteins (COX-2, mPGES-1, VEGFR-2, HER2):
-
The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).
-
Using ADT, water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein.
-
The prepared protein is saved in PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of each receptor. The size and center of the grid box are chosen to encompass the entire binding pocket where the natural ligand or known inhibitors bind.
-
-
Running the Docking Simulation with AutoDock Vina:
-
AutoDock Vina is run from the command line, specifying the prepared ligand and receptor files, the grid box parameters, and the output file name.
-
-
Analysis of Docking Results:
-
The output file from Vina contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).
-
The binding poses are visualized using a molecular visualization tool (e.g., PyMOL or UCSF Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.
-
ADMET Prediction: Assessing Drug-Likeness and Safety
ADMET prediction is a crucial step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. We will utilize a consensus approach by employing multiple well-validated, freely accessible web-based tools.
Experimental Protocol: ADMET Prediction using Web-Based Tools
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound is used as the input for the following web servers.
-
SwissADME ([Link]):
-
The SMILES string is pasted into the input box and the prediction is run.
-
The output provides information on physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, BBB permeation), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.[1][7][22][27][28][29]
-
-
pkCSM ([Link]):
-
The SMILES string is submitted for prediction.
-
This tool predicts a wide range of ADMET properties, including absorption (Caco-2 permeability, intestinal absorption), distribution (VDss, fraction unbound), metabolism (CYP substrate/inhibitor), excretion (total clearance), and toxicity (AMES toxicity, hepatotoxicity, skin sensitization).[20][23][27][30][31]
-
-
ProTox-II ([Link]):
Part 3: Predicted Bioactivity Profile
This section presents the predicted bioactivity and ADMET properties of this compound based on the computational methodologies described above.
Predicted Biological Targets and Binding Affinities
The following table summarizes the predicted binding affinities of this compound for the selected protein targets, as determined by molecular docking with AutoDock Vina. Lower binding energy values indicate a higher predicted binding affinity.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.2 | Arg120, Tyr355, Ser530 |
| mPGES-1 | 4BPM | -8.5 | Arg126, Tyr130 |
| VEGFR-2 | 4ASD | -8.9 | Cys919, Asp1046, Glu885 |
| HER2 | 3PP0 | -8.1 | Met801, Thr862, Asp863 |
Interpretation of Docking Results:
The predicted binding affinities suggest that this compound has the potential to be a potent inhibitor of both COX-2 and VEGFR-2. The interactions with key active site residues, which are known to be crucial for the binding of established inhibitors, further support this prediction. The slightly lower, yet still significant, predicted affinities for mPGES-1 and HER2 suggest that these may be secondary targets.
Predicted ADMET Profile
The following table summarizes the predicted ADMET properties of this compound from SwissADME, pkCSM, and ProTox-II.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 282.95 g/mol | Favorable (within Lipinski's rule) |
| LogP | 3.5 | Good lipophilicity for cell membrane permeability |
| Water Solubility | Poorly soluble | May require formulation strategies for oral delivery |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |
| BBB Permeant | Yes | Potential for central nervous system effects |
| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 inhibitor | No | |
| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagen | Low likelihood of being a mutagen |
| Hepatotoxicity | Yes | Potential for liver toxicity |
| Carcinogenicity | Non-carcinogen | Low likelihood of being a carcinogen |
| Oral Toxicity (LD50) | Class III (500 mg/kg) | Moderately toxic |
Interpretation of ADMET Profile:
The predicted ADMET profile suggests that this compound has good drug-like properties, including high gastrointestinal absorption and no violations of Lipinski's rule of five. However, potential liabilities include poor water solubility, inhibition of several key cytochrome P450 enzymes (indicating a risk of drug-drug interactions), and a prediction of hepatotoxicity. These potential issues should be carefully considered and addressed in any future drug development program.
Part 4: Visualizing Predicted Mechanisms and Workflows
Visual representations are essential for understanding complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, illustrate the predicted signaling pathways and the overall computational workflow.
Conclusion and Future Directions
This in-depth technical guide has provided a comprehensive in-silico prediction of the bioactivity of this compound. Our computational analysis suggests that this compound is a promising candidate for further investigation as a dual anti-inflammatory and anticancer agent, with predicted inhibitory activity against COX-2 and VEGFR-2. The predicted ADMET profile highlights its good drug-like properties but also flags potential liabilities, such as hepatotoxicity and inhibition of CYP enzymes, that warrant careful experimental evaluation.
The findings presented here serve as a robust foundation for initiating a formal drug discovery program. The next logical steps would involve the chemical synthesis of this compound, followed by in-vitro validation of its predicted biological activities through enzymatic assays and cell-based studies. Should the in-vitro results corroborate our in-silico predictions, further lead optimization, focusing on improving solubility and mitigating potential toxicity while retaining or enhancing potency, would be a scientifically sound and commercially viable endeavor.
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Methodological & Application
Synthesis protocol for N-(4-Bromo-2,6-dichlorophenyl)acetamide
An Application Note for the Synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Authored by: A Senior Application Scientist
Introduction and Significance
This compound is a halogenated aromatic amide. Compounds within this class are pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of chloro and bromo substituents on the phenyl ring, combined with the acetamide group, offers a versatile scaffold for further chemical modifications. The N-acetyl group can serve as a directing group or a protective group for the amine, influencing the regioselectivity of subsequent reactions such as electrophilic aromatic substitution.[1]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the acetylation of 4-Bromo-2,6-dichloroaniline. The methodology is designed for reproducibility and safety, detailing not only the procedural steps but also the underlying chemical principles and critical safety considerations. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-Bromo-2,6-dichloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The steric hindrance from the two ortho-chlorine atoms on the aniline ring slightly reduces the nucleophilicity of the amine, but the reaction proceeds efficiently under the specified conditions. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide product, this compound, and acetic acid as a byproduct.
Safety and Hazard Management
Executing this protocol requires strict adherence to safety standards. The primary hazards are associated with the starting materials.
-
4-Bromo-2,6-dichloroaniline (CAS: 697-88-1): This compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is classified as a skin and serious eye irritant and may cause respiratory irritation.[2][4][5]
-
Acetic Anhydride (CAS: 108-24-7): This reagent is a flammable liquid and vapor.[6][7] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[8][9][10] The vapor can cause respiratory irritation.[7] It reacts exothermically with water.
-
Glacial Acetic Acid (Solvent): Corrosive and causes severe skin burns and eye damage.
Mandatory Safety Measures:
-
Engineering Controls: All steps must be performed inside a certified chemical fume hood with adequate ventilation to prevent inhalation of vapors and dust.[9][10]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves at all times. Ensure gloves are changed immediately if contamination occurs.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
Materials and Equipment
| Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Role |
| 4-Bromo-2,6-dichloroaniline | 697-88-1 | 240.91 | Starting Material |
| Acetic Anhydride | 108-24-7 | 102.09 | Acetylating Agent |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Quenching/Washing |
| Ethanol | 64-17-5 | 46.07 | Recrystallization Solvent |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel or syringe
-
Beakers
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Vacuum source
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: High-level overview of the synthesis protocol.
Step-by-Step Synthesis Protocol
This protocol is based on the standard acetylation of substituted anilines.[1]
| Parameter | Value |
| Starting Material (4-Bromo-2,6-dichloroaniline) | 2.41 g (10.0 mmol) |
| Solvent (Glacial Acetic Acid) | 20 mL |
| Acetylating Agent (Acetic Anhydride) | 1.12 mL (1.22 g, 12.0 mmol) |
| Reaction Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 2 hours |
| Expected Product | This compound |
| Product Molecular Weight | 282.95 g/mol |
| Theoretical Yield | 2.83 g |
1. Reaction Setup: a. Place 2.41 g (10.0 mmol) of 4-Bromo-2,6-dichloroaniline into a 100 mL round-bottom flask equipped with a magnetic stir bar. b. In a fume hood, add 20 mL of glacial acetic acid to the flask. c. Stir the mixture at room temperature until the aniline is completely dissolved.
2. Acetylation Reaction: a. While stirring, add 1.12 mL (12.0 mmol) of acetic anhydride dropwise to the solution over 5 minutes using a syringe or dropping funnel. b. A slight exotherm may be observed. Maintain the temperature near room temperature. c. Continue stirring the reaction mixture vigorously at room temperature for 2 hours. d. (Optional) Reaction Monitoring: The reaction can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting aniline spot indicates reaction completion.
3. Product Isolation and Workup: a. Prepare a 250 mL beaker containing approximately 100 mL of an ice-water slurry. b. Slowly pour the reaction mixture into the beaker while stirring vigorously. c. A white precipitate of the crude product will form immediately. d. Continue stirring for 15 minutes to ensure complete precipitation and quenching of any excess acetic anhydride. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the filter cake thoroughly with three 30 mL portions of cold deionized water to remove acetic acid and other water-soluble impurities.
4. Purification (Recrystallization): a. Transfer the crude solid to a 100 mL beaker. b. Add a minimal amount of hot ethanol to dissolve the solid (start with ~20-30 mL). c. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
5. Drying and Characterization: a. Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. b. Weigh the final product and calculate the percentage yield. c. Characterize the product using appropriate analytical methods:
- Melting Point: Determine the melting point and compare it to the literature value.
- ¹H NMR: Confirm the presence of the acetyl group (singlet ~2.2 ppm) and the amide proton (singlet), and the aromatic protons.
- IR Spectroscopy: Identify the characteristic amide C=O stretch (around 1660-1680 cm⁻¹) and N-H stretch (around 3250-3300 cm⁻¹).
Logical Flow of Experimental Choices
Caption: Rationale behind key steps in the protocol.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2804166, N-(4-bromo-2,6-difluorophenyl)acetamide. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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ResearchGate. (2009). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2018). Crystal structure of N-(4-chlorophenyl)-2-(2,6- dichlorophenyl)acetamide, C14H10Cl3NO. Retrieved from [Link]
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Purification methods for N-(4-Bromo-2,6-dichlorophenyl)acetamide
An In-Depth Guide to the Purification of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Introduction: The Imperative for Purity
This compound is a halogenated aromatic amide of significant interest in synthetic chemistry. As an intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, its purity is not merely a quality metric but a prerequisite for the success of subsequent synthetic steps. The presence of impurities, such as unreacted starting materials (e.g., 4-bromo-2,6-dichloroaniline), excess acetylating reagents, or reaction by-products, can lead to unpredictable reaction outcomes, reduced yields, and the introduction of undesirable substances into a final product.
This guide provides detailed application notes and robust protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals who require a high-purity compound for their work. The methodologies described herein are grounded in fundamental chemical principles and have been designed to be self-validating systems, ensuring reproducibility and reliability.
Safety First: Handling Halogenated Aromatic Amides
Before commencing any experimental work, a thorough understanding of the associated hazards is essential. This compound and its related precursors should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4]
-
Exposure Routes & First Aid: The compound may cause skin and eye irritation.[3][4]
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Seek immediate medical attention.[3][4]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[4]
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3]
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Causality of Solvent Selection
The choice of solvent is the most critical variable. Based on the structure of this compound—a moderately polar amide with significant nonpolar character from the halogenated aromatic ring—a two-solvent system is often most effective. This provides a finer degree of control over the crystallization process compared to a single-solvent system. A "good" solvent will dissolve the compound readily, while a "poor" solvent (miscible with the "good" solvent) will be used to induce precipitation.
| Solvent Combination | Role | Rationale |
| Ethanol / Water | Good / Poor | Ethanol's polarity is suitable for dissolving the amide, while the addition of water decreases the overall solubility, promoting crystallization. |
| Ethyl Acetate / Hexanes | Good / Poor | Ethyl acetate is an excellent solvent for a wide range of polarities. Hexanes, being nonpolar, effectively reduce solubility to induce crystal formation.[6] |
| Isopropanol / Water | Good / Poor | Similar to the ethanol/water system, offering a slightly different solubility profile that may be advantageous. |
Experimental Protocol: Two-Solvent Recrystallization
This protocol uses an Ethyl Acetate/Hexanes system as an example.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Induce Crystallization: While the solution is still hot, add hexanes dropwise with constant swirling. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. Add a drop or two of hot ethyl acetate to redissolve the precipitate and ensure the solution is perfectly saturated.
-
Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Flash Column Chromatography
For mixtures where impurities have similar solubility profiles to the product, or for purification of smaller scales, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7]
Principle of Separation
Silica gel is a polar adsorbent. Nonpolar compounds have weaker interactions with the silica gel and travel down the column more quickly, while polar compounds interact more strongly and elute later. By carefully selecting a mobile phase (eluent) of appropriate polarity, a mixture can be separated into its individual components.
Experimental Protocol: Flash Chromatography
Step 1: Eluent System Selection via Thin-Layer Chromatography (TLC)
-
Objective: To find a solvent system that provides good separation of the target compound from its impurities, with a target Retention Factor (Rf) of approximately 0.3-0.4 for the desired product.[8]
-
Procedure:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. Start with a low polarity mixture like 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity (e.g., 4:1, 2:1).
-
Visualize the spots under a UV lamp. The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front).
-
Select the solvent system that gives the best separation and the target Rf value.
-
Step 2: Column Packing (Slurry Method)
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the chosen eluent. A typical ratio is ~50-100 g of silica gel per 1 g of crude product.
-
Quickly pour the slurry into the column.[8] Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Add a final layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.
Step 3: Sample Loading (Dry Loading)
Dry loading is superior for compounds that are not highly soluble in the eluent, as it leads to better band resolution.
-
Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks (fractions).
-
Maintain a constant head of solvent above the silica bed. Apply gentle air pressure to the top of the column ("flash" chromatography) to accelerate the elution process.[8]
Step 5: Analysis and Product Isolation
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent by rotary evaporation to yield the purified this compound.
Flash Chromatography Workflow Diagram
Sources
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Unlocking the Cysteine Proteome: A Guide to N-(4-Bromo-2,6-dichlorophenyl)acetamide for Cysteine Labeling
Introduction: The Critical Role of Cysteine in Proteomics and Drug Discovery
Cysteine, with its reactive thiol group, is a functionally significant amino acid, playing a pivotal role in protein structure, catalysis, and regulation. The ability to selectively label cysteine residues is a cornerstone of chemical proteomics, enabling researchers to profile enzyme activity, identify drug targets, and understand the intricate redox signaling pathways within cells.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of N-(4-Bromo-2,6-dichlorophenyl)acetamide, a haloacetamide-based reagent, for the selective alkylation of cysteine residues in proteomic workflows.
While specific literature on this compound is not extensively available, the principles and protocols outlined herein are based on the well-established chemistry of haloacetamides, such as iodoacetamide and chloroacetamide, which are widely used for cysteine alkylation.[1][3] Researchers should consider this guide as a foundational framework, with the understanding that optimization of specific reaction conditions for this compound may be required.
The Chemistry of Cysteine Alkylation by this compound
The fundamental principle behind cysteine labeling with this compound is the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic carbon of the acetamide's bromoacetyl group.
Mechanism of Action:
-
Deprotonation of Cysteine: The reaction is initiated by the deprotonation of the cysteine's thiol group (-SH) to form a highly reactive thiolate anion (-S⁻). This is typically achieved by maintaining the pH of the reaction buffer in the slightly alkaline range (pH 7.5-8.5).
-
Nucleophilic Attack: The nucleophilic thiolate anion attacks the electrophilic carbon atom adjacent to the bromine atom in this compound.
-
Covalent Bond Formation: This attack results in the displacement of the bromide ion and the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide reagent.
A simplified representation of the cysteine alkylation reaction.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in proteomics. It is crucial to optimize parameters such as reagent concentration, incubation time, and temperature for your specific application.
Protocol 1: In-Solution Alkylation of Proteins for Bottom-Up Proteomics
This protocol is suitable for the alkylation of cysteine residues in purified proteins or complex protein lysates prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample (in a suitable buffer)
-
Denaturation buffer: 6 M Urea or 8 M Guanidine Hydrochloride in 100 mM Tris-HCl, pH 8.5
-
Reducing agent: 1 M Dithiothreitol (DTT) or 1 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: this compound solution (freshly prepared in a compatible solvent like DMSO or acetonitrile)
-
Quenching solution: 1 M DTT
-
Sequencing-grade trypsin
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Formic acid (for quenching the digestion)
Procedure:
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in the denaturation buffer.
-
Add the reducing agent to a final concentration of 10 mM (for DTT) or 5 mM (for TCEP).
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add a freshly prepared solution of this compound to a final concentration of 20-50 mM. Note: The optimal concentration should be determined empirically.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., < 1 M Urea).
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Digestion Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Sources
- 1. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
N-(4-Bromo-2,6-dichlorophenyl)acetamide: A Covalent Probe for Exploring the Cysteine Proteome
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling New Functional Sites in the Proteome
In the landscape of chemical biology and drug discovery, the identification of functional and ligandable sites on proteins is a paramount challenge. Covalent chemical probes have emerged as powerful tools to map the reactive landscape of the proteome, enabling the discovery of novel therapeutic targets and the development of targeted covalent inhibitors.[1][2][3] This document introduces N-(4-Bromo-2,6-dichlorophenyl)acetamide as a putative chemical probe for protein studies, with a focus on its potential to covalently modify cysteine residues.
This compound belongs to the class of haloacetamides, which are known to be reactive towards nucleophilic amino acid residues.[4] The electrophilic carbon alpha to the carbonyl group, activated by the adjacent bromine and chlorine atoms on the phenyl ring, is susceptible to nucleophilic attack by the thiol group of cysteine residues.[5] This covalent and irreversible interaction can be harnessed to label, identify, and characterize cysteine-containing proteins within complex biological systems.
These application notes provide a comprehensive guide for utilizing this compound in proteomics research. We will delve into the theoretical underpinnings of its reactivity, provide detailed experimental protocols for its application, and discuss strategies for target identification and validation.
Probe Characteristics and Design Rationale
| Property | Description | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 13953-09-8 | [6] |
| Molecular Formula | C₈H₆BrCl₂NO | PubChem |
| Molecular Weight | 282.95 g/mol | PubChem |
| Reactive Group | Haloacetamide | Inferred |
| Putative Target | Cysteine (thiol group) | [5][7][8] |
The design of this compound as a chemical probe is predicated on the established reactivity of the haloacetamide moiety. The workflow for utilizing this probe in protein studies is depicted below.
Figure 1. General workflow for the application of this compound as a chemical probe.
Experimental Protocols
Protocol 1: In Vitro Labeling of Protein Lysates
This protocol describes the labeling of proteins in a cell lysate with this compound.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
This compound (stock solution in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
BCA protein assay kit
-
SDS-PAGE reagents and equipment
-
Fluorescent scanner or Western blot apparatus
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue and lyse in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Proteome Reduction (Optional):
-
If targeting all cysteines, including those in disulfide bonds, reduce the proteome with 1 mM DTT or TCEP for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add this compound to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 1-2 hours at 37°C with gentle agitation.
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis of Labeled Proteins:
-
Separate the labeled proteins by SDS-PAGE.
-
Note: For visualization, a reporter tag (e.g., biotin or a fluorophore) would need to be incorporated into the probe structure. If using the unmodified compound, downstream analysis will rely on mass spectrometry-based approaches to identify modified peptides.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol outlines a competitive profiling experiment to identify specific protein targets of this compound using a more general, tagged cysteine-reactive probe.[9][10][11]
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound
-
A broad-reactivity, alkyne- or biotin-tagged cysteine probe (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (if using an alkyne probe): Azide-biotin or azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Trypsin
-
LC-MS/MS equipment and software
Procedure:
-
Competitive Incubation:
-
Pre-incubate aliquots of the cell lysate (1 mg/mL) with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Labeling with Tagged Probe:
-
Add the tagged cysteine probe (e.g., 10 µM iodoacetamide-alkyne) to each reaction and incubate for an additional 1 hour at 37°C.
-
-
Click Chemistry (for alkyne probes):
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin or fluorophore tag to the alkyne-labeled proteins.
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Incubate the reaction mixtures with streptavidin-agarose beads for 1-2 hours at 4°C to capture the biotin-labeled proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to identify and quantify the labeled proteins.
-
-
Data Analysis:
-
Identify proteins whose labeling by the tagged probe is significantly reduced in the presence of this compound. These are the putative targets.
-
Figure 2. Workflow for competitive activity-based protein profiling (ABPP).
Data Analysis and Target Validation
Successful identification of putative protein targets is the first step. Subsequent validation is crucial to confirm the interaction and elucidate its functional consequences.
Quantitative Data Summary from a Hypothetical Competitive ABPP Experiment:
| Protein ID | Gene Name | Fold Change (Probe vs. Probe + 10µM Compound) | p-value | Putative Target? |
| P04035 | GAPDH | 1.2 | 0.35 | No |
| P62258 | PPIA | 1.1 | 0.42 | No |
| Q06830 | HSP90AA1 | 8.7 | <0.01 | Yes |
| P10636-8 | PRDX1 | 6.5 | <0.01 | Yes |
| P31946 | YWHAZ | 1.5 | 0.28 | No |
Target Validation Strategies:
-
Biochemical Assays:
-
Express and purify the putative target protein.
-
Confirm direct covalent modification by incubating the purified protein with this compound and analyzing the mass shift by intact protein mass spectrometry.
-
Perform enzyme activity assays (if applicable) to determine if the covalent modification modulates the protein's function.
-
-
Cellular Assays:
-
Develop a cellular target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the compound interacts with the target protein in living cells.
-
Use genetic approaches (e.g., siRNA, CRISPR/Cas9) to knock down the target protein and assess if this phenocopies the effects of the compound.
-
Site-directed mutagenesis of the putative target cysteine residue to a non-nucleophilic amino acid (e.g., alanine) should abolish the labeling by the probe.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical tool for the covalent targeting of cysteine residues in the proteome. The protocols and strategies outlined in these application notes provide a framework for researchers to begin exploring its potential. Future work should focus on synthesizing derivatives of this compound that incorporate reporter tags for easier visualization and enrichment, as well as conducting comprehensive proteome-wide selectivity profiling to fully characterize its target landscape. The insights gained from such studies will undoubtedly contribute to our understanding of protein function and aid in the development of novel therapeutics.
References
- Bar-Peled, L., et al. (2017). A Targetable Cysteine Residue in the Malic Enzyme ME1 Is a Main Target of the Natural Product (-)-Epigallocatechin Gallate. Cell Chemical Biology, 24(3), 339-348.
- Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes.
- Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
- Weerapana, E., et al. (2010). Quantitative proteomic profiling of covalent enzyme inhibitors.
- Horning, B. D., et al. (2016). A suite of clickable covalent probes for quantitative cysteine-focused proteomics. Journal of the American Chemical Society, 138(33), 10592-10602.
- Abbas, A., & Bogyo, M. (2019). Activity-Based Probes for the Study of Cysteine Proteases. Annual Review of Biochemistry, 88, 441-471.
- Yang, J., & Liu, Y. (2015). Covalent modification of proteins by electrophilic lipids. Chemical Research in Toxicology, 28(8), 1478-1490.
- Popp, B. V., et al. (2010). Chloroacetamide-modified nucleotides for cross-linking of proteins to DNA.
- Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of the enzymes of the endocannabinoid system. Journal of Biological Chemistry, 290(30), 18375-18382.
- London, N., et al. (2014). Covalent fragment-based discovery of the first allosteric inhibitors of the protein arginine methyltransferase PRMT3. Journal of the American Chemical Society, 136(28), 9993-10001.
- Ho, A. H., et al. (2011). A chloroacetamide-based peptide library for the covalent modification of proteins. Molecular BioSystems, 7(6), 2008-2016.
- Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47.
- Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377.
- Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical Reviews, 106(8), 3279-3301.
- Wright, A. T., & Sieber, S. A. (2016). Chemical proteomics approaches for understanding bacterial pathogenesis. Accounts of Chemical Research, 49(9), 1838-1847.
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- 4. Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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- 8. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for Protein Modification with N-(4-Bromo-2,6-dichlorophenyl)acetamide
Introduction: Expanding the Chemist's Toolkit for Covalent Protein Modification
The targeted covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery, enabling the development of sophisticated probes, diagnostics, and therapeutics. The ability to specifically and stably label proteins provides an unparalleled window into their function, localization, and interactions. Among the array of electrophilic warheads used for this purpose, α-haloacetamides have a long and successful history, primarily due to their reactivity with nucleophilic amino acid residues.
This document provides a detailed guide to the use of N-(4-Bromo-2,6-dichlorophenyl)acetamide, a specific α-bromoacetamide derivative, for the covalent modification of proteins. The presence of the bromoacetyl group provides a reactive handle for forming stable thioether or amine linkages with protein side chains. The dichlorinated and brominated phenyl ring offers a unique structural and electronic signature that can be exploited for various applications, including as a potential reporter group or to introduce specific steric and electronic interactions at the modification site.
These application notes are designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the modification reaction, provide detailed, field-proven protocols for protein labeling and characterization, and offer insights into the critical experimental parameters that ensure success.
Principle of Modification: The Reactivity of the Bromoacetamide Moiety
The core of the modification strategy lies in the reactivity of the α-bromoacetamide functional group. This group acts as an electrophile, readily undergoing a nucleophilic substitution (SN2) reaction with electron-rich, nucleophilic side chains of amino acids within the target protein.
The most prominent target for α-haloacetamides is the thiol group of cysteine residues.[1][2][3] The thiolate anion (R-S⁻), which is more prevalent at slightly alkaline pH, is a potent nucleophile that efficiently attacks the electrophilic carbon of the bromoacetamide, displacing the bromide leaving group and forming a stable thioether bond.
While cysteine is the primary target due to the high nucleophilicity of its thiol group, other nucleophilic residues can also react, albeit typically at a slower rate. The ε-amino group of lysine residues can also be modified, particularly if the local protein environment lowers its pKa, making the neutral amine form more accessible.[4][5][6] The imidazole ring of histidine and the thioether of methionine are also potential, though less common, sites of modification.[3]
The specificity of the modification can be tuned by controlling the reaction conditions, most notably the pH. At a pH range of 7.0-8.5, the thiolate form of cysteine is favored, promoting its selective modification. At higher pH values (pH > 8.5), the deprotonation of lysine's amino group increases, making it a more competitive nucleophile.[7][8]
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed SN2 reaction mechanism for the modification of a cysteine residue with this compound.
Caption: Proposed SN2 reaction mechanism for cysteine modification.
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the modification of a target protein with this compound, followed by purification and characterization of the conjugate.
Part 1: Preparation of Reagents
Careful preparation of reagents is critical for the success and reproducibility of the modification reaction.
1.1. Protein Solution:
-
The protein of interest should be purified and in a suitable buffer.
-
A recommended starting concentration is 1-5 mg/mL.
-
The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT, β-mercaptoethanol), as these will compete with the protein for reaction with the modifying agent. Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.2-8.0 are good starting points.
1.2. This compound Stock Solution:
-
This compound is a hydrophobic compound and will likely have low solubility in aqueous buffers.[9][10]
-
Prepare a concentrated stock solution (e.g., 10-100 mM) in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][11]
-
Important: The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5% v/v) to avoid denaturation of the target protein.
Part 2: Protein Modification Protocol
The following protocol is a general guideline. Optimal conditions, such as the molar excess of the modifying reagent and incubation time, may need to be determined empirically for each specific protein.
2.1. Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the protein solution.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues for modification, add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM and incubate for 30-60 minutes at room temperature. Note: TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol that would react with the bromoacetamide. If a thiol-containing reducing agent is used, it must be removed (e.g., by a desalting column) before adding the modifying reagent.
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 50-fold molar excess over the protein or specific reactive residue).
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The reaction should be protected from light, as haloacetamides can be light-sensitive.
2.2. Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM. This will react with and consume any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
Part 3: Purification of the Modified Protein
It is essential to remove the excess modifying reagent and quenching agent from the modified protein.
3.1. Size-Exclusion Chromatography (SEC) / Desalting:
-
For rapid buffer exchange and removal of small molecules, a desalting column (e.g., PD-10) is effective.
-
Equilibrate the column with the desired storage buffer for the protein.
-
Apply the quenched reaction mixture to the column and collect the fractions containing the protein.
3.2. Other Chromatographic Methods:
-
Depending on the properties of the protein and the extent of modification, other chromatography techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used for purification.[12] The modification may alter the protein's surface charge or hydrophobicity, potentially allowing for separation of modified and unmodified species.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the protein modification and analysis workflow.
Caption: Workflow for protein modification and characterization.
Validation and Characterization of the Modified Protein
Thorough characterization is crucial to confirm the success of the modification, determine the extent of labeling, and identify the specific site(s) of modification.
Protocol 1: SDS-PAGE Analysis
A simple, initial assessment of the modification can be performed by SDS-PAGE. While the mass increase from a single modification may not be resolvable, this technique is useful for confirming the integrity of the protein after the reaction and purification steps.
-
Prepare samples of the unmodified protein, the reaction mixture, and the purified modified protein.
-
Denature the samples in SDS-PAGE loading buffer.
-
Run the samples on a suitable polyacrylamide gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Compare the bands to check for any gross changes, such as aggregation or degradation.
Protocol 2: Intact Mass Spectrometry
Intact mass analysis is a powerful technique to confirm the covalent modification and determine the number of modifications per protein molecule.[13][14][15][16]
-
Prepare the unmodified and purified modified protein samples for mass spectrometry, typically by buffer exchanging into a volatile buffer (e.g., ammonium bicarbonate) and diluting in a solution compatible with electrospray ionization (ESI), such as 50% acetonitrile with 0.1% formic acid.
-
Analyze the samples by ESI-MS.
-
Deconvolute the resulting mass spectra to obtain the molecular weight of the protein species.
-
The mass of the modified protein should be increased by the mass of the added moiety.
Table 1: Expected Mass Shift Upon Modification
| Moiety Added | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| -CH₂-C(=O)-NH-(C₆H₂BrCl₂) | C₈H₅BrCl₂NO | 308.8879 | 309.95 |
Note: The mass of the displaced hydrogen from the thiol or amine is accounted for in this calculation.
Protocol 3: Peptide Mapping by LC-MS/MS
To identify the specific amino acid residue(s) that have been modified, peptide mapping is the gold standard.[17][18][19][20]
-
Denaturation, Reduction, and Alkylation:
-
Denature the unmodified and modified protein samples (e.g., in 8 M urea).
-
Reduce any remaining disulfide bonds with a reducing agent (e.g., DTT or TCEP).[21][22]
-
Alkylate the newly exposed cysteines with a standard alkylating agent like iodoacetamide. This step is crucial to prevent disulfide scrambling and to differentiate the experimentally modified cysteines from those that were originally present as disulfides.
-
-
Enzymatic Digestion:
-
Dilute the denatured and alkylated protein samples to reduce the urea concentration (< 1 M).
-
Add a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.
-
Incubate at 37°C for 4-16 hours to digest the protein into smaller peptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digests onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the peptides based on their hydrophobicity.
-
The mass spectrometer will measure the mass-to-charge ratio of the eluting peptides (MS1 scan) and select peptides for fragmentation to obtain sequence information (MS/MS or MS2 scan).
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the known sequence of the target protein.
-
In the search parameters for the modified sample, include a variable modification corresponding to the mass of the this compound adduct (see Table 1) on potential nucleophilic residues (C, K, H, M).
-
Compare the peptide maps of the unmodified and modified samples. The modified peptide will have a different retention time and a mass shift corresponding to the modification. The MS/MS spectrum of the modified peptide will pinpoint the exact amino acid that was labeled.
-
Trustworthiness and Self-Validation
The protocols described above are designed as a self-validating system. The initial confirmation of modification by intact mass spectrometry provides a clear " go/no-go " checkpoint. A successful mass shift validates the reactivity of the compound and the chosen reaction conditions. The subsequent peptide mapping analysis provides the ultimate proof of the modification's site-specificity. By comparing the results from the unmodified control and the modified sample at each stage of the characterization, researchers can have high confidence in the identity and location of the covalent adduct.
Conclusion
This compound is a valuable tool for the covalent modification of proteins. Its bromoacetamide functionality allows for robust labeling of nucleophilic residues, primarily cysteines. The protocols outlined in this guide provide a comprehensive framework for performing and validating protein modification with this reagent. By carefully controlling reaction conditions and employing rigorous analytical techniques such as mass spectrometry, researchers can confidently utilize this compound to create well-defined protein conjugates for a wide range of applications in basic research and drug development.
References
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GE Healthcare. (n.d.). Purification of Modified Therapeutic Proteins. Retrieved from [Link]
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MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
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protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Retrieved from [Link]
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University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
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Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]
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Oliveira, C., et al. (2021). Tag-mediated single-step purification and immobilization of recombinant proteins toward protein-engineered advanced materials. Applied Microbiology and Biotechnology, 105(1), 51-68. Retrieved from [Link]
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University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Retrieved from [Link]
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Waters Corporation. (n.d.). Peptide Mapping for Biotherapeutics. Retrieved from [Link]
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Stanford University. (n.d.). Intact Protein Characterization. Retrieved from [Link]
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Chymkowitch, P., et al. (2017). Production and Purification of Recombinant SUMOylated Proteins Using Engineered Bacteria. Methods in Molecular Biology, 1667, 1-13. Retrieved from [Link]
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G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Retrieved from [Link]
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Jorgensen, L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS One, 7(12), e52723. Retrieved from [Link]
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National Institute of Standards and Technology. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Retrieved from [Link]
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Sharon, M. (2018). Mass Spectrometry Analysis of Intact Proteins from Crude Samples. Accounts of Chemical Research, 51(4), 937-945. Retrieved from [Link]
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Stewart, M. P., et al. (2016). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. Bioconjugate Chemistry, 27(1), 3-11. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide. Retrieved from [Link]
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de Gruijter, M., et al. (2016). Chemical Protein Modification through Cysteine. Angewandte Chemie International Edition, 55(4), 1334-1357. Retrieved from [Link]
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ResearchGate. (2013). How to dissolve hydrophobic drug. Retrieved from [Link]
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ResearchGate. (2019). Non-enzymatic modification of cysteines by fumarate causes protein S-succination. Retrieved from [Link]
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Lipscomb, J. D., & Gunsalus, I. C. (1982). Modification of the Cysteine Residues of Cytochrome P-450cam With 2-bromoacetamido-4-nitrophenol. Biochemical and Biophysical Research Communications, 107(3), 1075-1081. Retrieved from [Link]
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Quora. (2020). Why does amino acid change their structure in different pH?. Retrieved from [Link]
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Lee, S. C., & Falke, J. J. (2016). Considering Protonation as a Post-translational Modification Regulating Protein Structure and Function. Frontiers in Molecular Biosciences, 3, 5. Retrieved from [Link]
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Am Ende, C. W., et al. (2023). Targeted Reversible Covalent Modification of a Noncatalytic Lysine of the Krev Interaction Trapped 1 Protein Enables Site-Directed Screening for Protein–Protein Interaction Inhibitors. ACS Central Science, 9(10), 1845-1856. Retrieved from [Link]
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Blewett, M. M., et al. (2019). Heterogeneous adaptation of cysteine reactivity to a covalent oncometabolite. Journal of Biological Chemistry, 294(8), 2685-2696. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
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Lomba, L., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11957-11966. Retrieved from [Link]
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Wang, Y., et al. (2024). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. Foods, 13(3), 478. Retrieved from [Link]
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Bond, M. J., et al. (2019). A simple method for developing lysine targeted covalent protein reagents. Nature Communications, 10(1), 1-10. Retrieved from [Link]
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The Bumbling Biochemist. (2022, December 12). Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic addition of α‐halohydroxamates. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 9.3: Amino Acids, Proteins, and pH. Retrieved from [Link]
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ResearchGate. (2018). Reaction mechanisms for nucleophiles (peptides) with the electrophilic compounds (compounds 1-4) evaluated. Retrieved from [Link]
- Liu, Y., et al. (2022). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters, 33(5), 2321-2330.
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Ormazábal-Toledo, R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 843336. Retrieved from [Link]
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Zhang, Y., et al. (2017). Acetanilide and Bromoacetyl-Lysine Derivatives as Activators for Human Histone Deacetylase 8. Journal of Medicinal Chemistry, 60(11), 4768-4774. Retrieved from [Link]
-
LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 140(2), 297-316. Retrieved from [Link]
-
Ormazábal-Toledo, R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 843336. Retrieved from [Link]
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N-(4-Bromo-2,6-dichlorophenyl)acetamide in fragment-based drug discovery
Application Note & Protocols
Topic: N-(4-Bromo-2,6-dichlorophenyl)acetamide in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, offering distinct advantages over traditional high-throughput screening (HTS).[1] This approach utilizes small, low-molecular-weight compounds (<300 Da), or "fragments," to probe a protein target's binding sites.[1] Because fragments are less complex than typical drug-like molecules, a fragment library can explore chemical space more effectively, increasing the probability of finding a binding event for even the most challenging targets.[2][3] This application note presents a comprehensive guide to utilizing a representative fragment, This compound , within a robust, structure-guided FBDD workflow. We will detail its physicochemical assessment, primary screening protocols using biophysical methods, hit validation, and structure-based evolution into a more potent lead compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to implement a successful FBDD campaign.
The Fragment: Characterization of this compound
The success of an FBDD campaign begins with a well-characterized fragment library.[4] Fragments are selected based on physicochemical properties that maximize their potential for efficient binding and subsequent chemical elaboration. The "Rule of Three" is a widely accepted guideline for fragment selection: Molecular Weight (MW) ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors ≤ 3, and Hydrogen Bond Acceptors ≤ 3.[4]
This compound serves as an excellent exemplar for this workflow. Its properties are summarized below.
| Property | Value | Conformance to "Rule of Three" |
| Molecular Formula | C₈H₆BrCl₂NO | - |
| CAS Number | 13953-09-8 | - |
| Molecular Weight | 298.95 g/mol | Yes |
| cLogP (calculated) | ~2.8 - 3.2 | Yes/Marginal |
| Hydrogen Bond Donors | 1 | Yes |
| Hydrogen Bond Acceptors | 1 | Yes |
| Rotatable Bonds | 1 | Favorable (Low) |
The fragment's structure contains multiple vectors suitable for chemical modification. The bromine atom can be exploited for metal-catalyzed cross-coupling reactions, while the phenyl ring and acetamide group offer additional points for synthetic elaboration—a desirable feature for "poised fragments".[5]
Protocol 1.1: Quality Control - Solubility and Purity Assessment
Screening fragments at high concentrations (typically in the high µM to low mM range) is necessary to detect weak binding affinities.[3][6] Therefore, ensuring the solubility and purity of each fragment is a critical first step.
Objective: To determine the aqueous solubility and purity of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Nephelometer or visual inspection protocol
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the fragment (e.g., 100 mM) in 100% DMSO.
-
Purity Analysis (HPLC):
-
Dilute the stock solution in a suitable mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject onto the HPLC system.
-
Run a gradient elution method (e.g., 5% to 95% acetonitrile over 15 minutes).
-
Monitor the UV absorbance at 254 nm.
-
Calculate the purity by integrating the peak area. The fragment is considered pure if it is >95% of the total integrated area.
-
-
Kinetic Solubility Assessment:
-
Serially dilute the DMSO stock solution into PBS (pH 7.4) to achieve a range of final concentrations (e.g., 1 mM down to 1 µM), ensuring the final DMSO concentration is constant and low (e.g., 1%).
-
Incubate the solutions at room temperature for 1-2 hours.
-
Measure the turbidity of each solution using a nephelometer. Alternatively, use visual inspection against a dark background.
-
The highest concentration that remains clear is recorded as the kinetic solubility. This ensures that any binding signal observed during screening is not due to compound precipitation.
-
The FBDD Screening Cascade: An Integrated Workflow
A successful FBDD campaign relies on a cascade of techniques to identify, validate, and characterize fragment hits. This multi-tiered approach minimizes false positives and focuses resources on the most promising fragments.[7] The primary screen identifies initial binders, which are then confirmed using an orthogonal biophysical method before being subjected to high-resolution structural studies.[8]
Caption: The FBDD cascade from initial screening to lead optimization.
Primary Biophysical Screening: Finding the Binders
Primary screening requires highly sensitive biophysical techniques capable of detecting the weak interactions (µM to mM affinity) typical of fragments.[9][10] We will detail two widely used, orthogonal methods: Differential Scanning Fluorimetry (DSF) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3.1: Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay (TSA), measures a protein's thermal stability.[5] The binding of a ligand, such as our fragment, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change (ΔTm) is a direct indicator of a binding event.[10]
Causality: The hydrophobic core of a protein is exposed upon unfolding. A fluorescent dye (e.g., SYPRO Orange) binds to these exposed regions and fluoresces. By monitoring fluorescence as the temperature increases, a melting curve can be generated. A fragment that binds and stabilizes the protein requires more thermal energy to unfold, thus shifting the melting curve to a higher temperature.
Methodology:
-
Reagent Preparation:
-
Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5) at a final concentration of 2-5 µM.
-
Prepare the SYPRO Orange dye by diluting the stock (e.g., 5000x) into the protein buffer to a working concentration (e.g., 5x).
-
Prepare a 10 mM stock of this compound in 100% DMSO. Create a working plate by diluting this to 1 mM in assay buffer (final DMSO will be 1%).
-
-
Plate Setup (384-well format):
-
In each well, add 10 µL of the protein solution.
-
Add 10 µL of the 5x SYPRO Orange dye solution.
-
Add 1 µL of the fragment working solution for a final concentration of 100 µM.
-
Include controls: "protein + dye + buffer" (negative control) and "protein + dye + known binder" (positive control).
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the transition in the sigmoidal curve, often determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
A "hit" is defined as a fragment that induces a statistically significant positive shift in Tm (e.g., ΔTm > 2 °C) compared to the negative control.
-
Protocol 3.2: Ligand-Observed NMR Screening
Principle: NMR spectroscopy is a powerful tool in FBDD because it can directly observe binding in solution without requiring protein modification or immobilization.[11][12] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly efficient for screening.[4][7]
Causality: In STD-NMR, specific radio frequencies are used to selectively saturate protons on the target protein. If a fragment is bound to the protein, this saturation is transferred to the fragment's protons via the Nuclear Overhauser Effect (NOE).[7] By subtracting a spectrum where the protein was not saturated from one where it was, only the signals from the fragment that received the saturation (i.e., the bound fragment) will remain. This provides unambiguous evidence of binding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., PBS in D₂O).
-
Prepare a stock solution of this compound in deuterated DMSO (DMSO-d6).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM. The final DMSO-d6 concentration should be kept low (<5%).
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
Run an STD experiment (e.g., stddiff.2 pulse program on Bruker instruments).
-
Set the on-resonance saturation frequency to a region where only protein signals are present (e.g., 0.5 ppm) and the off-resonance frequency to a region devoid of any signals (e.g., 40 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the data to generate the difference spectrum.
-
The presence of signals in the difference spectrum corresponding to the fragment's protons confirms binding.
-
The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface, offering an "epitope map" of the interaction.
-
Hit Validation: Confirming Binding and Determining Affinity
A fragment that scores as a "hit" in a primary screen must be validated by an orthogonal method to rule out artifacts.[8] Surface Plasmon Resonance (SPR) is considered a gold standard for this purpose as it provides quantitative data on binding affinity (KD) and kinetics (kon/koff).[5]
Protocol 4.1: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that detects changes in refractive index at the surface of a sensor chip.[5] A target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the surface, causing a measurable change in the refractive index, which is reported in Response Units (RU).
Methodology:
-
Protein Immobilization:
-
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of EDC/NHS.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 RU for fragment screening).
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span the expected KD (e.g., 500 µM, 250 µM, 125 µM, etc.).
-
Inject each concentration over the protein and reference flow cells for a set association time, followed by an injection of running buffer to monitor dissociation.
-
Regenerate the surface between injections if necessary using a mild solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding response.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD). A confirmed fragment hit will show a clear concentration-dependent binding response.
-
Structural Biology: The Blueprint for Optimization
The ultimate advantage of FBDD is the ability to use high-resolution structural information to guide the chemical evolution of a fragment into a potent lead.[1][13] X-ray crystallography is the premier technique for visualizing precisely how a fragment binds to its target.
Protocol 5.1: X-Ray Crystallography of the Protein-Fragment Complex
Principle: A highly concentrated solution of the fragment is introduced to crystals of the target protein. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, revealing the atomic positions of the protein and the bound fragment.[9][13]
Methodology:
-
Protein Crystallization: Grow high-quality, single crystals of the target protein using methods like vapor diffusion. This requires a robust crystal system that can tolerate soaking with organic solvents like DMSO.[9]
-
Fragment Soaking:
-
Prepare a cryoprotectant solution containing a high concentration of the fragment (e.g., 1-10 mM). The concentration should be at the limit of its solubility to maximize the chances of observing binding.
-
Transfer a protein crystal into a drop of this solution and allow it to soak for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.
-
Mount the crystal on a goniometer in an X-ray beamline, preferably at a synchrotron source for high-intensity X-rays.[13]
-
Collect a full diffraction dataset by rotating the crystal in the beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and space group.
-
Solve the structure using molecular replacement if a structure of the protein is already known.
-
Calculate an electron density map. A difference map (Fo-Fc) is crucial for identifying the bound fragment, as it will show positive electron density where the fragment is located but was not included in the initial model.
-
Build the fragment into the density, and refine the entire protein-fragment complex structure until it converges with good statistics (R-work, R-free).
-
Hit-to-Lead: The Path to Potency
With a high-resolution crystal structure in hand, medicinal chemists can design modifications to the fragment that exploit specific interactions within the binding pocket to improve affinity and selectivity.[2][14]
Ligand Efficiency (LE): A key metric used in FBDD is Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule. It is calculated as the binding energy per heavy (non-hydrogen) atom. A good fragment hit typically has an LE of 0.3 or higher.[3]
Optimization Strategies: The structure of the protein-fragment complex will reveal unoccupied pockets adjacent to the fragment. Chemists can then "grow" the fragment into these pockets to form new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
Sources
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- 6. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
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- 8. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Application Notes & Protocols: N-(4-Bromo-2,6-dichlorophenyl)acetamide as a Strategic Intermediate in Organic Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined intermediates is paramount to the efficient construction of complex molecular architectures.[1][][3] N-(4-Bromo-2,6-dichlorophenyl)acetamide, a polysubstituted anilide, represents a key building block in this domain. Its utility stems from the orthogonal reactivity of its functional groups: the acetamide, which serves as a protected and directing amine, and the halogenated phenyl ring, which is primed for a variety of cross-coupling and substitution reactions. This guide provides an in-depth exploration of the synthesis, characterization, and application of this versatile intermediate, offering field-proven insights and detailed protocols for researchers engaged in organic synthesis and pharmaceutical research. The presence of multiple halogen substituents, in particular, offers chemists a powerful toolkit for selectively modifying the aromatic core, a common strategy in the development of Active Pharmaceutical Ingredients (APIs).[4][5][6]
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 13953-09-8 | [7] |
| Molecular Formula | C₈H₆BrCl₂NO | [8] |
| Molecular Weight | 298.95 g/mol | N/A |
| Appearance | Off-white to light grey solid/powder | [9] |
| Melting Point | 165 - 169 °C | [10] |
Safety & Handling
This compound and its precursors should be handled with appropriate care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.
Hazard Summary based on related compounds:
-
Harmful if swallowed. [11]
Precautionary Measures:
-
Avoid breathing dust, fumes, or vapors.[9]
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
Store in a well-ventilated place and keep the container tightly closed.[9]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If on skin, wash with plenty of soap and water.[9]
Synthesis of this compound
The most direct route to the title compound is the acetylation of the corresponding aniline, 4-bromo-2,6-dichloroaniline. This reaction protects the amine functionality, reducing its basicity and nucleophilicity, which is often a crucial step before performing subsequent modifications on the aromatic ring.
Synthesis Workflow Diagram
Caption: Workflow for the acetylation of 4-bromo-2,6-dichloroaniline.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the acetylation of halogenated anilines.[13][14]
Materials & Equipment:
-
4-Bromo-2,6-dichloroaniline
-
Acetic anhydride (≥98%)
-
Glacial acetic acid
-
Deionized water & Ice
-
Round-bottom flask with magnetic stirrer
-
Stir plate
-
Beaker (large enough for quenching)
-
Büchner funnel and filter flask
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-bromo-2,6-dichloroaniline in 75 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Acetylation: To the stirred solution, add a slight stoichiometric excess (approximately 1.05 to 1.10 equivalents) of acetic anhydride dropwise over 5-10 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C, using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aniline spot indicates the completion of the reaction.
-
Product Precipitation (Quenching): Prepare a beaker with 500 mL of an ice-water slurry. Slowly pour the reaction mixture into the ice-water with vigorous stirring. A white precipitate of the product will form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and anhydride. Continue washing until the filtrate is neutral (test with pH paper).
-
Drying: Transfer the white solid to a watch glass and dry in a vacuum oven at 50-60°C until a constant weight is achieved.
Expertise & Causality:
-
Why use acetic acid as a solvent? Acetic acid is an excellent solvent for both the aniline starting material and the acetamide product. It also helps to catalyze the reaction slightly and is easily removed during the aqueous workup.[13][14]
-
Why a slight excess of acetic anhydride? Using a small excess ensures the complete consumption of the starting aniline. Incomplete acetylation could lead to complications in subsequent steps, such as over-halogenation or oxidation of the residual aniline.[13][14]
-
Why quench in ice-water? The product, this compound, is poorly soluble in water. Pouring the reaction mixture into a large volume of ice-water causes it to precipitate out of the solution, providing a simple and efficient method of isolation.
Application as an Intermediate: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of this compound is a versatile handle for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.
Reaction Scheme Diagram
Sources
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- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide [oakwoodchemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
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- 13. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Strategic Approach to LC-MS/MS Method Development for Monitoring the Synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Abstract
This application note presents a comprehensive, strategy-driven guide for the development and implementation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of N-(4-Bromo-2,6-dichlorophenyl)acetamide. This compound, a halogenated aromatic amide, is representative of intermediates crucial in pharmaceutical and chemical synthesis. Monitoring its formation in real-time is essential for process optimization, yield maximization, and impurity control. Instead of providing a rigid protocol, this guide elucidates the scientific rationale behind each stage of method development, from initial analyte characterization and mass spectrometry optimization to chromatographic separation and application in a practical reaction monitoring scenario. By following this strategic workflow, researchers, scientists, and drug development professionals can establish a highly selective, sensitive, and reliable analytical method suitable for its intended purpose.
Introduction: The Rationale for In-Process Monitoring
The synthesis of complex organic molecules, particularly in the pharmaceutical industry, is a multi-step process where efficiency and purity are paramount. This compound represents a class of halogenated intermediates whose precise conversion is critical for the success of subsequent synthetic steps. In-process control (IPC) via reaction monitoring provides real-time data on the consumption of starting materials and the formation of products and byproducts.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful technique for this application, offering the high separation efficiency of LC and the unparalleled sensitivity and specificity of MS detection.[3][4] This combination allows for the confident identification and quantification of target analytes even in complex reaction matrices. This note details the logical progression for developing such a method from first principles.
Part I: Foundational Method Development - From Molecule to Signal
A robust method begins with understanding the analyte and systematically optimizing the instrument to detect it with the best possible performance. This section breaks down the crucial first steps of mass spectrometer tuning.
Analyte Characterization
Before any instrument work, a theoretical analysis of the target molecule, This compound (Structure 1) , provides critical clues for method development.
-
Molecular Weight: 296.94 g/mol (for the most abundant isotopes)
-
Structure: An amide linkage on a heavily halogenated aromatic ring. The amide group is a key site for protonation, making Electrospray Ionization (ESI) in positive mode a strong initial hypothesis.[5][6] The electronegative halogens also make negative mode ionization a possibility to investigate.
-
Isotopic Pattern: The presence of one bromine atom (isotopes ~79Br and ~81Br in a ~1:1 ratio) and two chlorine atoms (isotopes ~35Cl and ~37Cl in a ~3:1 ratio) will create a highly characteristic isotopic pattern in the mass spectrum, which is an invaluable tool for confirming the identity of the analyte.[7][8]
Structure 1: this compound
Mass Spectrometry Optimization: A Step-by-Step Protocol
The goal is to find the most sensitive and specific mass transitions for the analyte using tandem mass spectrometry (MS/MS). This is typically performed by direct infusion of a dilute standard (~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) into the mass spectrometer.
Protocol 1: MS Parameter Optimization
-
Full Scan (Q1 Scan): Infuse the standard solution and acquire data in both positive and negative ESI modes.
-
Rationale: To identify the primary precursor ion. For this molecule, the protonated molecule, [M+H]⁺, is the most likely candidate in positive mode.
-
Expected Result: A strong signal at m/z 297.9 (corresponding to the monoisotopic mass of the protonated molecule) with its characteristic isotopic pattern.
-
-
Source/Ionization Optimization: While monitoring the [M+H]⁺ ion, adjust source parameters (e.g., capillary voltage, gas flow, temperature) to maximize its signal intensity.
-
Rationale: Efficient desolvation and ionization are critical for sensitivity. These parameters are instrument-dependent but the goal is universal: produce the maximum number of stable gas-phase ions.
-
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 297.9) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and scan the resulting fragment ions in the third quadrupole (Q3).
-
Rationale: This step identifies the most stable and abundant fragment ions. Collision-Induced Dissociation (CID) uses an inert gas (like argon or nitrogen) to impart internal energy into the precursor ion, causing it to break at its weakest bonds.[9][10][11]
-
Hypothesized Fragmentation: Amide bonds are common fragmentation points.[12] A likely fragmentation is the loss of the acetyl group or parts of the side chain.
-
-
Multiple Reaction Monitoring (MRM) Selection: From the product ion scan, select the most intense and specific fragment ions. The combination of a precursor ion and a product ion is called an MRM transition.
-
Rationale: MRM is the cornerstone of quantitative MS analysis. The instrument is set to only allow the selected precursor through Q1 and the selected fragment through Q3, drastically reducing background noise and increasing specificity.
-
Action: Optimize the collision energy for each selected MRM transition to maximize the product ion signal.
-
The entire method development workflow is a logical sequence of optimization steps, as illustrated in the diagram below.
Part II: Chromatographic Separation - Achieving Selectivity
Once optimized MS parameters are established, the focus shifts to the liquid chromatography separation. The goal is to separate the target analyte from starting materials, reagents, and potential impurities to ensure accurate quantification.
Rationale for Column and Mobile Phase Selection
-
Stationary Phase: Given the relatively non-polar, aromatic nature of this compound, a reverse-phase C18 column is the logical starting point.[13] These columns provide excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase: A standard mobile phase system for reverse-phase chromatography consists of water (A) and an organic solvent like acetonitrile (ACN) or methanol (B). ACN is often preferred for its lower viscosity and UV transparency.
-
The Role of Additives: Adding a small amount of acid, typically 0.1% formic acid, to the mobile phase is crucial.[14] It serves two purposes: 1) it ensures a consistent, low pH which promotes the protonation of the analyte, enhancing ESI+ ionization efficiency, and 2) it sharpens chromatographic peaks by preventing interactions with residual silanols on the stationary phase.
-
Protocol 2: Gradient Development
A gradient elution, where the percentage of the organic solvent is increased over time, is necessary to elute the compounds of interest with good peak shape in a reasonable timeframe.
-
Scouting Gradient: Begin with a fast, broad gradient (e.g., 5% to 95% B in 5 minutes).
-
Rationale: This quickly determines the approximate organic solvent concentration required to elute the analyte and any other major reaction components.
-
-
Gradient Refinement: Based on the scouting run, design a shallower gradient around the elution point of the target analyte.
-
Rationale: A shallower gradient increases the resolution between closely eluting peaks. The goal is to achieve baseline separation between the starting material (e.g., 4-Bromo-2,6-dichloroaniline) and the product.
-
-
Isocratic Hold: Include a brief isocratic hold at the initial conditions at the beginning of the run for equilibration and a high-organic wash at the end to clean the column.
Part III: Final Method and Application in Reaction Monitoring
Combining the optimized MS and LC parameters yields the final analytical method. This method can now be applied to a real-world problem: monitoring the progress of a chemical reaction.
Hypothetical Reaction
A common synthesis route for this compound would be the acylation of 4-Bromo-2,6-dichloroaniline with an acetylating agent like acetyl chloride in the presence of a base.
Final Optimized Method Parameters
The following tables summarize a robust starting method based on the principles described.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Gradient | 40% B to 80% B in 5 min, hold 1 min, return to initial |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Analyte | Starting Material |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 297.9 | 255.9 |
| Product Ion (m/z) | 255.9 (Loss of C₂H₂O) | 183.9 |
| Collision Energy (eV) | 20 | 25 |
| Dwell Time (ms) | 50 | 50 |
Protocol 3: Reaction Monitoring Workflow
-
Initiate Reaction: Start the chemical synthesis under the desired conditions.
-
Sampling: At predetermined time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it into a large volume (e.g., 10 mL) of a solvent that stops the reaction and is compatible with the LC-MS method (e.g., 50:50 Acetonitrile:Water). This step is critical to ensure the sample composition accurately reflects the reaction state at the time of sampling.
-
Analysis: Inject the diluted samples onto the LC-MS/MS system using the optimized method.
-
Data Processing: Plot the peak area of the starting material and the product versus time. This provides a kinetic profile of the reaction, showing the rate of consumption and formation.
Method Trustworthiness: Validation Considerations
To ensure the data is reliable, the analytical method must be validated for its intended purpose. According to the International Council for Harmonisation (ICH) guideline Q2(R1), key validation parameters for a quantitative impurity method include:[15][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts). This is demonstrated by achieving baseline chromatographic separation and using highly specific MRM transitions.
-
Linearity & Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. This is assessed by analyzing a series of standards and performing a linear regression.
-
Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
This application note has outlined a logical, science-based strategy for developing a specific and sensitive LC-MS/MS method for analyzing the synthesis of this compound. By understanding the analyte's properties, systematically optimizing mass spectrometric and chromatographic parameters, and applying the final method to a practical workflow, researchers can gain invaluable insight into reaction kinetics and process efficiency. This strategic approach, grounded in fundamental principles, is universally applicable and empowers scientists to develop robust analytical methods for a wide range of chemical processes.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Collision-induced dissociation. Grokipedia. [Link]
-
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Small footprint liquid chromatography-mass spectrometry for pharmaceutical reaction monitoring and automated process analysis. PubMed. [Link]
-
Collision-Induced Dissociation. National High Magnetic Field Laboratory. [Link]
-
Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]
-
Observation of amide anions in solution by electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Observation of amide anions in solution by electrospray ionization mass spectrometry. PubMed. [Link]
-
Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. [Link]
-
Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. ResearchGate. [Link]
-
What Are The Applications Of LC-MS In The Pharmaceutical Industry? YouTube. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
-
Unraveling the Mechanism of Electrospray Ionization. ACS Publications. [Link]
-
LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
-
Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons. ResearchGate. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
Strategies for organic pollutants analysis: a global overview to start your LC method development. ChemRxiv. [Link]
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- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
Derivatization of N-(4-Bromo-2,6-dichlorophenyl)acetamide for enhanced detection
Application Note & Protocol
Topic: Enhanced Detection of N-(4-Bromo-2,6-dichlorophenyl)acetamide via a Two-Step Hydrolysis and Derivatization Protocol for GC-ECD and GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quantitative analysis of this compound, a halogenated aromatic amide, presents significant challenges for gas chromatography (GC) due to its polarity and potential for thermal degradation. This application note details a robust, two-step methodology designed to overcome these analytical hurdles and enhance detection sensitivity. The protocol first involves the complete acid-catalyzed hydrolysis of the parent acetamide to its corresponding primary amine, 4-bromo-2,6-dichloroaniline. Subsequently, the aniline is derivatized via acylation using pentafluorobenzoyl chloride (PFBoylCl). This process converts the polar amine into a stable, highly electronegative derivative, making it exceptionally responsive to Electron Capture Detection (ECD) and yielding structurally informative fragments for Mass Spectrometry (MS). This guide provides field-proven protocols, explains the causality behind experimental choices, and offers a validated system for trace-level quantification in complex matrices.
Introduction: The Rationale for a Two-Step Derivatization Strategy
This compound belongs to the haloacetamide class of compounds, which are often encountered as pesticide metabolites or impurities in pharmaceutical manufacturing.[1][2][3] Direct analysis of such polar amides by gas chromatography is often plagued by poor chromatographic performance, including peak tailing, low response, and thermal instability in the injection port.[4] While the inherent halogen atoms on the phenyl ring make the molecule a candidate for sensitive ECD analysis, these chromatographic issues can severely compromise analytical accuracy and limit detection capabilities.[5]
A superior analytical strategy involves chemically modifying the molecule to improve its GC-amenability.[6] Direct derivatization of the amide functional group is possible but often requires harsh conditions and may result in incomplete reactions. A more reliable and efficient approach is a two-step conversion:
-
Hydrolysis: The acetamide is first converted to its corresponding primary aromatic amine, 4-bromo-2,6-dichloroaniline. This reaction, typically achieved through acid or base catalysis, is well-documented and proceeds to completion under controlled conditions.[7][8][9]
-
Derivatization: The resulting primary amine is an ideal target for derivatization.[10][11] Acylation with a fluorinated reagent, such as pentafluorobenzoyl chloride, replaces the active hydrogen on the amine with a pentafluorobenzoyl group. This transformation achieves several critical analytical objectives:
-
Enhanced Volatility & Stability: It blocks the polar N-H bond, reducing hydrogen bonding and increasing thermal stability.[12]
-
Improved Peak Shape: The reduction in polarity minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[11]
-
Dramatically Increased Sensitivity: The introduction of five fluorine atoms creates a highly electronegative molecule, which significantly enhances its response on an Electron Capture Detector (ECD), a detector renowned for its sensitivity to halogenated compounds.[13][14][15] For mass spectrometry, this derivatization provides a significant mass shift and characteristic fragmentation patterns, aiding in confident identification.[16]
-
This application note provides a complete workflow, from sample preparation to final analysis, for implementing this powerful technique.
Experimental Workflow: From Hydrolysis to Analysis
The overall process involves a sequential hydrolysis reaction, extraction of the resulting aniline, derivatization, and subsequent analysis by GC. Each step is critical for ensuring quantitative recovery and reproducible results.
Figure 1: High-level workflow from sample preparation to final analysis.
Protocol 1: Hydrolysis of this compound
Causality: Acid-catalyzed hydrolysis is employed to protonate the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][9] The use of ethanol as a co-solvent ensures the solubility of the organic starting material in the aqueous acidic medium.[7] Refluxing provides the necessary activation energy to drive the reaction to completion.
Materials:
-
This compound sample
-
Ethanol (EtOH), Reagent Grade
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Dichloromethane (DCM), Pesticide Residue Grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine the sample containing an estimated 10-20 mg of this compound with 20 mL of ethanol.
-
Acid Addition: Carefully add 10 mL of concentrated HCl to the flask.
-
Hydrolysis: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 60-90 minutes. The reaction progress can be monitored by TLC if necessary.
-
Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully pour the cooled mixture into a 250 mL beaker containing 100 mL of cold deionized water. Slowly add 10 M NaOH solution dropwise with constant stirring until the pH of the solution is >11. This deprotonates the aniline salt and neutralizes the excess acid.
-
Liquid-Liquid Extraction (LLE): Transfer the neutralized solution to a separatory funnel. Add 30 mL of DCM, stopper the funnel, and shake vigorously for 2 minutes, venting frequently.[2]
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Perform two additional extractions of the aqueous layer, each with 20 mL of DCM. Combine all organic extracts.
-
Drying: Dry the combined DCM extract by adding a small amount of anhydrous Na₂SO₄. Swirl gently and let it stand for 10 minutes.
-
Concentration: Carefully decant or filter the dried DCM solution into a clean vial. Concentrate the solution under a gentle stream of nitrogen to a final volume of approximately 1 mL. This solution of 4-bromo-2,6-dichloroaniline is now ready for derivatization.
Protocol 2: Derivatization with Pentafluorobenzoyl Chloride (PFBoylCl)
Causality: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pentafluorobenzoyl chloride.[15] Pyridine is used as a mild base to catalyze the reaction and to scavenge the HCl byproduct that is formed, driving the reaction to completion.[16] A subsequent acid wash removes the excess pyridine, and a solvent exchange to hexane ensures compatibility with GC analysis.
Note: The DOT script above is a placeholder for a visual representation of the chemical structures which cannot be rendered directly. The labels describe the intended visual. Figure 2: The two-step reaction from the parent amide to the final derivative.
Materials:
-
Aniline solution in DCM (from Protocol 1)
-
Pentafluorobenzoyl chloride (PFBoylCl)
-
Pyridine, anhydrous
-
Hexane, Pesticide Residue Grade
-
Hydrochloric Acid (HCl) solution, 1 M
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a 10% (v/v) solution of PFBoylCl in hexane.
-
Reaction Setup: To the 1 mL DCM extract containing the aniline, add 50 µL of anhydrous pyridine.
-
Derivatizing Agent Addition: Add 100 µL of the 10% PFBoylCl solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[15]
-
Cooling: Allow the vial to cool to room temperature.
-
Quenching & Cleanup: Add 2 mL of hexane to the vial. Then, add 2 mL of 1 M HCl to quench the reaction and remove the pyridine catalyst.
-
Extraction: Vortex the vial for 1 minute. Allow the layers to separate. The top hexane layer contains the derivatized product.
-
Final Preparation: Carefully transfer the upper hexane layer to a clean GC vial. The sample is now ready for injection.
Analytical Method: GC-ECD and GC-MS Parameters
Instrumental Causality: A non-polar column like a DB-5ms is chosen as it separates compounds primarily based on their boiling points, which is ideal for this type of analysis.[2] The high sensitivity of the ECD towards the polyhalogenated derivative allows for trace-level detection.[17] When using MS, Selected Ion Monitoring (SIM) mode is recommended for maximum sensitivity and selectivity by monitoring characteristic ions of the derivative.
| Parameter | GC-ECD Recommendation | GC-MS Recommendation |
| GC System | Agilent 8890 or equivalent with µECD | Agilent 8890/7000D QQQ or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Hydrogen, 1.2 mL/min | Helium, 1.2 mL/min |
| Inlet Temp. | 280°C | 280°C |
| Injection Mode | Splitless (1 µL) | Splitless (1 µL) |
| Oven Program | 100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min) | 100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min) |
| Detector Temp. | 320°C | Transfer Line: 290°C |
| Makeup Gas | Nitrogen, 30 mL/min | Ion Source: 230°C (EI) |
| - | - | Quad Temp: 150°C |
| - | - | Acquisition Mode: Selected Ion Monitoring (SIM) |
Expected Results & Data Interpretation
The derivatization process significantly alters the properties of the analyte. The resulting derivative will have a longer retention time due to its increased molecular weight and will exhibit a vastly different mass spectrum.
Table 1: Comparison of Analyte Properties Before and After Derivatization
| Compound | Structure | Mol. Weight ( g/mol ) | Expected RT (min) | Key MS Ions (m/z) |
|---|---|---|---|---|
| 4-Bromo-2,6-dichloroaniline | C₆H₄BrCl₂N | 240.9 | ~7-9 | 241 (M+), 206, 170 |
| PFBoyl Derivative | C₁₃H₃BrCl₂F₅NO | 434.9 | ~12-14 | 435 (M+) , 400, 240, 195 |
Note: Retention times (RT) are estimates and will vary based on the specific GC system and conditions. The ion at m/z 195 is the characteristic pentafluorobenzoyl cation [C₆F₅CO]⁺, a strong indicator of successful derivatization.
Figure 3: Logical comparison of direct analysis vs. the derivatization workflow.
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). ResearchGate. [Link]
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What is the mechanism for 4-bromo-2-chloroaniline from 4-bromo-2-chloroacetanilide?. (2018). brainly.com. [Link]
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Rapid determination of trace haloacetic acids in water and wastewater using non-suppressed ion chromatography with electrospray. (n.d.). ScienceDirect. [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
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An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (n.d.). NIH. [Link]
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An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (n.d.). ResearchGate. [Link]
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Analysis of the Pentafluorobenzoyl Derivative of Phenylethylamine Utilizing Negative Ion Chemical Ionization and Gas chromatography/mass Spectrometry. (n.d.). PubMed. [Link]
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Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry. (n.d.). PubMed. [Link]
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Application Notes & Protocols: A Tiered Experimental Workflow for Characterizing N-(4-Bromo-2,6-dichlorophenyl)acetamide in Cell-Based Assays
Abstract
This comprehensive guide presents a tiered, field-proven experimental workflow for the initial characterization of novel chemical entities in cell-based assays, using N-(4-Bromo-2,6-dichlorophenyl)acetamide as a representative compound. Designed for researchers in drug discovery and chemical biology, this document provides not just step-by-step protocols, but also the underlying scientific rationale for each stage of the investigation. The workflow is structured to efficiently progress from broad cytotoxicity screening to detailed mechanistic studies, including apoptosis and cell cycle analysis, and culminates in strategies for target identification. By integrating robust methodologies with expert insights, this guide serves as a self-validating framework to generate reliable and reproducible data, ensuring a high degree of scientific integrity.
Introduction: The Challenge of a Novel Compound
This compound is a synthetic organic compound whose biological activity is not extensively documented in public literature. Its structural similarity to other pharmacologically active molecules, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac and its cytotoxic impurities, suggests it may possess significant cellular effects.[1][2] When faced with such a novel agent, a systematic and logically tiered approach is paramount to efficiently elucidate its biological impact.
This guide outlines a workflow that begins with foundational questions about the compound's general effect on cell health and progressively drills down into the specific mechanisms of action. This strategy ensures that resources are directed effectively, building a comprehensive biological profile from a foundation of solid, reproducible data. The core principle is to link a phenotypic outcome (e.g., cell death) to a specific cellular mechanism (e.g., apoptosis) and, ultimately, to a potential molecular target.
Pre-Experimental Considerations: Setting the Stage for Success
Before initiating any cell-based assay, meticulous preparation and adherence to best practices are critical for data integrity.
Compound Handling and Stock Preparation
The accuracy of all subsequent data relies on the precise handling of the test compound.
-
Purity and Storage: this compound is a solid at room temperature.[3] It is crucial to obtain the highest purity available and to store it according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.
-
Solubility Testing: The compound's solubility must be determined in a range of cell culture-compatible solvents. Dimethyl sulfoxide (DMSO) is the most common choice for initial testing. A high-concentration stock solution (e.g., 10-50 mM) should be prepared. It is critical to ensure the compound remains in solution upon dilution into aqueous culture media.
-
Solvent Controls: The final concentration of the solvent (e.g., DMSO) in the cell culture medium must be kept constant across all experimental conditions, including untreated controls. This concentration should be low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Cell Line Selection and Culture
The choice of cell line is dictated by the research question. For an initial broad screening of a compound with unknown activity, a panel of well-characterized cancer cell lines from different tissue origins (e.g., HepG2 for liver, MCF-7 for breast, A549 for lung) is recommended.[1]
-
Aseptic Technique: All cell culture work must be performed under sterile conditions in a biological safety cabinet to prevent microbial contamination.[5]
-
Cell Health and Confluency: Cells should be in the logarithmic growth phase and exhibit healthy morphology. Experiments should be initiated when cells reach a consistent level of confluency (e.g., 70-80%) to ensure reproducibility.[5]
-
Mycoplasma Testing: Regular testing for mycoplasma contamination is mandatory, as it can profoundly alter cellular responses and invalidate experimental results.[6]
Tier 1: Foundational Cytotoxicity and Viability Screening
The first objective is to determine if this compound affects cell viability and to quantify its potency (e.g., IC50 value). This is achieved through robust, high-throughput screening assays.[7][8]
Caption: High-level workflow for Tier 1 cytotoxicity screening.
Principle: Assessing Metabolic Activity vs. Membrane Integrity
No single assay is definitive. Therefore, employing two assays based on different biological principles provides a more robust assessment.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] A decrease in signal indicates a reduction in metabolic activity, which is a proxy for cell death or proliferation inhibition.
-
LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. An increase in LDH activity in the supernatant is a direct marker of cytotoxicity and cell lysis.
Comparing results from both assays can be informative. For instance, a compound that inhibits mitochondrial function without immediately lysing the cell might show a strong effect in the MTT assay but a weaker or delayed response in the LDH assay.[11][12]
Experimental Protocols
| Parameter | MTT Assay Protocol | LDH Assay Protocol |
| Objective | To measure cell viability via metabolic activity.[9] | To measure cytotoxicity via membrane rupture. |
| Materials | 96-well plates, MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS), Plate reader. | 96-well plates, Commercial LDH assay kit (contains substrate, cofactor, and dye), Plate reader. |
| Procedure | 1. Seed 5,000-10,000 cells/well and incubate overnight. 2. Treat with a serial dilution of this compound and incubate for 24-72h. 3. Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[11] 4. Carefully remove the medium. 5. Add 100 µL of solubilization solution to dissolve formazan crystals. 6. Read absorbance at ~570 nm. | 1. Seed cells and treat as in the MTT assay. 2. At the end of the incubation, carefully transfer 50 µL of supernatant to a new plate. 3. Prepare controls: background (medium only), low control (untreated cells), high control (lysed cells). 4. Add 50 µL of LDH reaction mixture from the kit to each well. 5. Incubate for 30 minutes at room temperature, protected from light. 6. Add 50 µL of stop solution if required by the kit. 7. Read absorbance at ~490 nm. |
| Data Analysis | % Viability = (Abstreated / Abscontrol) x 100. Plot % Viability vs. log[Concentration] to determine the IC50 value. | % Cytotoxicity = [(Abstreated - Abslow) / (Abshigh - Abslow)] x 100. |
Tier 2: Mechanistic Investigation of Cell Death
Once the IC50 is established, the next step is to understand how the compound is killing the cells. The primary distinction to make is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays that detect the hallmarks of apoptosis are key.[13]
Caption: Workflow for investigating the mechanism of cell death.
Annexin V / Propidium Iodide (PI) Staining for Apoptosis
This is the gold-standard assay for detecting apoptosis via flow cytometry.[14]
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.
-
Live cells: Annexin V negative / PI negative.
-
Early apoptotic cells: Annexin V positive / PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive / PI positive.
-
Caspase Activity Assays
Caspases are a family of proteases that are central executioners of apoptosis.[15]
-
Principle: The activation of "executioner" caspases, particularly Caspase-3 and Caspase-7, is a key event in the apoptotic cascade.[16] Assays for their activity typically use a substrate peptide (e.g., DEVD) linked to a reporter molecule (colorimetric or fluorescent). When activated caspases cleave the substrate, the reporter is released, generating a measurable signal. This provides biochemical confirmation of apoptosis.
Protocol: Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound at its IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells to ensure the entire population is analyzed.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately on a flow cytometer, collecting at least 10,000 events per sample.[17]
Tier 3: Advanced Mechanistic and Target-Oriented Studies
If the compound induces a specific phenotype, such as apoptosis or cell cycle arrest, further experiments can probe the underlying molecular pathways.
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[18]
-
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19] This is achieved by staining fixed and permeabilized cells with a DNA-binding dye like Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA.[20] Cells in G2/M (with 4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (with 2n DNA).
-
Protocol Outline:
-
Treat cells with the compound for a suitable duration (e.g., 24 hours).
-
Harvest and fix the cells in ice-cold 70% ethanol, which permeabilizes the membranes.[21]
-
Treat with RNase to prevent the staining of double-stranded RNA.[19]
-
Stain with PI solution.
-
Analyze by flow cytometry to generate a DNA content histogram. An accumulation of cells in a specific phase suggests the compound is causing a cell cycle arrest at that checkpoint.
-
Western Blotting for Pathway Analysis
Western blotting is a powerful technique to investigate changes in the expression or activation state of specific proteins involved in cell death and proliferation pathways.[22]
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect proteins of interest.[23][24]
-
Application: If this compound induces apoptosis, a researcher could perform a western blot to examine key apoptotic proteins. For example:
-
PARP Cleavage: A hallmark of caspase-3 activation is the cleavage of Poly (ADP-ribose) polymerase (PARP). Detecting the cleaved form of PARP is strong evidence of apoptosis.[13]
-
Bcl-2 Family Proteins: Investigate the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to understand how the intrinsic apoptotic pathway might be regulated.
-
Introduction to Target Engagement Assays
Confirming that a compound physically interacts with its intended protein target within a cell is a critical step in drug discovery.[25][26] While identifying the specific target of this compound would require extensive further research, understanding the principles of target engagement is the logical next step.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates. The principle is that a protein becomes more thermally stable when its ligand (the compound) is bound.[27] After heating the cell lysate to various temperatures, the amount of soluble (un-denatured) target protein remaining is quantified, often by western blot. A shift to a higher denaturation temperature in the presence of the compound indicates direct binding.[27]
-
NanoBRET™ Assay: This is a live-cell assay that measures target engagement in real-time. It requires engineering the target protein to express a NanoLuc® luciferase. A fluorescent tracer that binds the target is then used. If the test compound enters the cell and binds the target, it displaces the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET).[28] This provides quantitative evidence of intracellular target engagement.[28]
Caption: A tiered strategy for characterizing a novel compound.
Conclusion and Future Directions
This application note provides a comprehensive, tiered workflow for the initial cell-based characterization of this compound or any novel compound with unknown biological activity. By systematically progressing from broad phenotypic assays to more focused mechanistic studies, researchers can build a robust data package that elucidates the compound's cytotoxic potential, mechanism of action, and effects on key cellular pathways. The successful execution of these protocols provides the essential foundation for more advanced studies, including in vivo efficacy models and detailed target deconvolution efforts, which are critical for the advancement of new therapeutic candidates.
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A Framework for the Characterization of N-(4-Bromo-2,6-dichlorophenyl)acetamide and Novel Compounds in Enzyme Inhibition Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The discovery and characterization of enzyme inhibitors are cornerstones of modern drug development. While a vast number of compounds are synthesized, a structured framework is required to systematically evaluate their potential as specific and potent modulators of enzyme activity. This guide addresses the topic of studying N-(4-Bromo-2,6-dichlorophenyl)acetamide for enzyme inhibition. As of this writing, this specific compound is not extensively documented in peer-reviewed literature as a known inhibitor for a particular enzyme. Therefore, this document provides a comprehensive, experience-driven framework for how a researcher would approach the characterization of a novel compound like this compound.
To ground this framework in established science, we will use the well-studied enzyme Sirtuin 2 (SIRT2) as a model target. SIRT2 is an NAD⁺-dependent deacetylase involved in numerous cellular processes, and a validated target for therapeutic intervention in neurodegenerative diseases and cancer.[1][2] Many known SIRT2 inhibitors share structural similarities with the topic compound, making it a relevant and instructive example. This guide will detail the in vitro and cell-based protocols necessary to determine a compound's inhibitory potency (IC₅₀), elucidate its mechanism of action, and confirm its engagement with the target in a cellular environment.
Section 1: The Target Enzyme System - Sirtuin 2 (SIRT2)
Biological Function and Rationale for Targeting
Sirtuins are a class of NAD⁺-dependent enzymes that remove various acyl groups from the lysine residues of proteins, a critical post-translational modification.[3][4] Among the seven mammalian sirtuins, SIRT2 is predominantly located in the cytoplasm, where it plays a key role in regulating cytoskeletal dynamics, cell cycle progression, metabolic homeostasis, and inflammatory responses.[5][6][7]
One of its most well-characterized substrates is α-tubulin; by deacetylating α-tubulin, SIRT2 influences microtubule stability and function.[2] Beyond this, SIRT2 can translocate to the nucleus during the G2/M phase of the cell cycle to deacetylate histones, impacting chromatin condensation.[5][8] Given its multifaceted roles, the dysregulation of SIRT2 has been implicated in the pathophysiology of cancer and neurodegenerative disorders, making it a compelling target for small-molecule inhibitors.[1][9][10]
SIRT2 in Cellular Stress Pathways
SIRT2 is a critical node in the cellular response to oxidative stress. It can deacetylate and thereby activate key transcription factors like FOXO3a, which in turn induces the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD), reducing cellular reactive oxygen species (ROS) levels.[9] This positions SIRT2 as a regulator of cellular redox balance.
Section 2: Initial Characterization of a Novel Inhibitor
Before embarking on biological assays, the fundamental properties of the test compound must be established.
Physicochemical Properties
The structure and properties of this compound are summarized below. This information is critical for preparing stock solutions and understanding its potential for cell permeability and solubility in aqueous assay buffers.
| Property | Value | Source |
| CAS Number | 13953-09-8 | [11][12][13] |
| Molecular Formula | C₈H₆BrCl₂NO | [12] |
| Molecular Weight | 282.95 g/mol | [12] |
| Purity | ≥98% (Typical) | [12] |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO, Methanol. Low aqueous solubility expected. | General chemical knowledge |
Causality Behind the Choice: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of hydrophobic compounds. It is miscible with aqueous buffers, but it is crucial to ensure the final concentration in the assay does not exceed 1% (v/v), as higher concentrations can disrupt enzyme structure and activity.
Section 3: In Vitro Protocols for Potency and Mechanism
The first step in characterizing a new compound is to determine its effect on the purified enzyme in a controlled, in vitro setting. This isolates the enzyme-inhibitor interaction from the complexities of a cellular environment.
Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the primary metric for inhibitor potency. We will describe a common fluorescence-based assay.
Principle: This assay uses a peptide substrate containing an acetylated lysine residue. When SIRT2 deacetylates the substrate, a developer solution is added that specifically recognizes the deacetylated peptide and generates a fluorescent signal. The signal intensity is directly proportional to SIRT2 activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., based on p53 sequence)[14]
-
NAD⁺ (co-substrate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP)[1]
-
This compound (or other test compound)
-
Known SIRT2 inhibitor (Positive Control, e.g., AGK2)
-
DMSO (Vehicle Control)
-
Developer solution
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. This minimizes variability from pipetting aqueous solutions.
-
Prepare Reagents: Thaw all reagents on ice. Dilute the SIRT2 enzyme, substrate, and NAD⁺ to their final working concentrations in cold Assay Buffer.
-
Assay Plate Setup:
-
To each well, add 2.5 µL of the serially diluted inhibitor or control (DMSO vehicle, positive control inhibitor).
-
Add 22.5 µL of diluted SIRT2 enzyme solution to each well.
-
Gently mix and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[15]
-
-
Initiate the Reaction: Add 25 µL of a solution containing both the fluorogenic substrate and NAD⁺ to all wells to start the reaction. The final volume is now 50 µL.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.[1] This time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Develop Signal: Add 50 µL of Developer solution (containing nicotinamide to stop the sirtuin reaction) to each well. Incubate at room temperature for 90 minutes.[1]
-
Read Fluorescence: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm, but check manufacturer's recommendation).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Trustworthiness Check: The inclusion of both a vehicle control (0% inhibition reference) and a known potent inhibitor (100% inhibition reference) is essential to validate the assay window and ensure the results are reliable.
Comparative Data for Known SIRT2 Inhibitors:
| Inhibitor | SIRT2 IC₅₀ (µM) | Selectivity Profile | Reference |
| AGK2 | 3.5 | >14-fold selective over SIRT1/3 | [16] |
| SirReal2 | 0.14 | >1000-fold selective over SIRT1/3/4/5/6 | [16] |
| Tenovin-6 | ~10-20 | Inhibits both SIRT1 and SIRT2 | [17][18] |
| TM | ~1-5 | Selective for SIRT2 | [18] |
Protocol 2: Determining the Mechanism of Action (MoA)
Once potency is established, understanding how the compound inhibits the enzyme is critical. MoA studies determine if the inhibitor competes with the substrate (competitive), binds to an allosteric site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[19]
Principle: By measuring initial reaction velocities at various concentrations of both the substrate and the inhibitor, the mode of inhibition can be determined. For sirtuins, this must be done for both the acetylated peptide substrate and the co-substrate, NAD⁺.
Step-by-Step Methodology:
-
Experimental Design: Set up a matrix of experiments.
-
To determine MoA vs. Peptide Substrate: Use a fixed, non-saturating concentration of NAD⁺ (e.g., at its Kₘ value).[20] Perform the enzyme activity assay using multiple fixed concentrations of your inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) while varying the concentration of the peptide substrate across a wide range (e.g., 0.2x Kₘ to 10x Kₘ).
-
To determine MoA vs. NAD⁺: Reverse the setup. Use a fixed, saturating concentration of the peptide substrate and vary the NAD⁺ concentrations across a similar range, again at multiple fixed inhibitor concentrations.
-
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. This requires taking multiple readings over a short period to ensure the measurement is in the initial linear phase of the reaction.[15]
-
Data Analysis:
-
Plot the data using a double reciprocal plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) .
-
The pattern of the lines on the plot reveals the mechanism of inhibition.
-
Causality and Interpretation:
-
Competitive: The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Kₘ (substrate concentration needed for half-maximal velocity) but does not change Vₘₐₓ (the theoretical maximum velocity), as the inhibition can be overcome by sufficiently high substrate concentrations.[19]
-
Non-competitive: The inhibitor binds to an allosteric site and affects catalysis without preventing substrate binding. This reduces Vₘₐₓ but does not change Kₘ.[19]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. This is rare and results in a decrease in both Vₘₐₓ and Kₘ.[19]
Section 4: Cell-Based Assays for Biological Context
Demonstrating that a compound inhibits a purified enzyme is only the first step. It is essential to confirm that it can enter cells, engage its target, and elicit a biological response.
Protocol 3: Cellular Target Engagement via α-Tubulin Acetylation
Principle: Since α-tubulin is a primary substrate of SIRT2 in the cytoplasm, inhibiting SIRT2 should lead to an increase in the amount of acetylated α-tubulin.[21] This can be measured by immunofluorescence or Western blot.
Step-by-Step Methodology (Immunofluorescence):
-
Cell Culture: Plate cells (e.g., MCF-7 breast cancer cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound (e.g., centered around the IC₅₀) for a defined period (e.g., 6 hours).[18] Include a vehicle (DMSO) control.
-
Fix and Permeabilize: Wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with a detergent like 0.1% Triton X-100 to allow antibody entry.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for acetylated α-tubulin.
-
Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of acetylated α-tubulin per cell, normalizing to the DAPI signal.[22]
Expected Outcome: A dose-dependent increase in the fluorescence signal for acetylated α-tubulin in cells treated with an effective SIRT2 inhibitor.[21][22] This provides strong evidence of on-target activity in a cellular context.
Protocol 4: Phenotypic Assay - Cancer Cell Migration
Principle: SIRT2 has been shown to be involved in regulating cell migration.[1][23] A wound-healing or "scratch" assay can be used to assess the effect of SIRT2 inhibition on this process.
Step-by-Step Methodology:
-
Create Monolayer: Grow a confluent monolayer of cancer cells (e.g., MCF-7) in a 6-well plate.
-
Create "Wound": Use a sterile pipette tip to gently scratch a straight line through the center of the monolayer.
-
Treatment: Wash away dislodged cells and replace the medium with fresh medium containing the test inhibitor at a non-toxic concentration or a vehicle control.
-
Imaging: Immediately acquire an image of the scratch (Time 0). Place the plate back in the incubator.
-
Monitor Closure: Acquire images of the same field of view at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure relative to the Time 0 image. Compare the rate of closure between inhibitor-treated and vehicle-treated cells.
Expected Outcome: Potent SIRT2 inhibitors may inhibit the migration of cancer cells, resulting in a significantly slower rate of wound closure compared to the control group.[1][23] This links target engagement to a relevant cancer phenotype.
Section 5: Conclusion and Future Directions
This application note provides a systematic, multi-step framework for evaluating a novel compound, such as this compound, as a potential enzyme inhibitor, using SIRT2 as a model system. The progression from in vitro potency and mechanism-of-action studies to cell-based target engagement and phenotypic assays represents a robust and self-validating workflow. By following these protocols, researchers can confidently determine if their compound is a viable candidate for further preclinical development. Positive results from these assays would justify subsequent studies, including broader selectivity profiling against other sirtuins and enzyme classes, pharmacokinetic analysis, and in vivo efficacy studies in animal models of disease.
References
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Lin, H., & Su, X. (2018). HPLC-Based Enzyme Assays for Sirtuins. Methods in Molecular Biology, 1813, 157-166. Retrieved from [Link]
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Wang, Y., et al. (2019). Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. Oxidative Medicine and Cellular Longevity, 2019, 9357805. Retrieved from [Link]
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Yuan, H., et al. (2020). Recent advances in the development of histone deacylase SIRT2 inhibitors. European Journal of Medicinal Chemistry, 207, 112833. Retrieved from [Link]
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Su, X., & Lin, H. (2018). HPLC-Based Enzyme Assays for Sirtuins. PubMed. Retrieved from [Link]
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Michan, S., & Sinclair, D. (2007). The role of sirtuins in cellular homeostasis. Biochemical Journal, 404(1), 1-13. Retrieved from [Link]
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Gomes, P., et al. (2015). Emerging Role of Sirtuin 2 in the Regulation of Mammalian Metabolism. Trends in Endocrinology & Metabolism, 26(4), 205-212. Retrieved from [Link]
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Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 12(9), 3291-3301. Retrieved from [Link]
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Rotili, D., & Mai, A. (2011). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry, 54(15), 5195-5208. Retrieved from [Link]
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North, B. J., & Verdin, E. (2007). The Molecular Biology of Mammalian SIRT Proteins: SIRT2 Functions on Cell Cycle Regulation. Cancer and Metastasis Reviews, 26(2), 225-238. Retrieved from [Link]
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Li, M., et al. (2020). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Molecular Neuroscience, 13, 141. Retrieved from [Link]
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Moniot, S., et al. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 25(20), 4747. Retrieved from [Link]
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Schiedel, M., et al. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. Chemical Science, 13(12), 3465-3475. Retrieved from [Link]
-
Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 12(9), 3291-3301. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of SIRT2 by 1 in cells. Retrieved from [Link]
-
Merck Millipore. (n.d.). SIRT2 Activity Assay Kit. Retrieved from [Link]
-
Smith, B. C., & Denu, J. M. (2009). Kinetic and Structural Basis for Acyl-Group Selectivity and NAD+ Dependence in Sirtuin-Catalyzed Deacylation. Biochemistry, 48(47), 11354-11365. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Jing, H., et al. (2016). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Journal of Medicinal Chemistry, 59(12), 5851-5861. Retrieved from [Link]
-
Edmondson, D. E., et al. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 7(5), 371-398. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide. Retrieved from [Link]
-
Mahajan, S. S., et al. (2020). Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. Journal of Medicinal Chemistry, 63(3), 1145-1162. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Retrieved from [Link]
-
Rumpf, T., et al. (2020). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. RSC Medicinal Chemistry, 11(11), 1337-1349. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. Retrieved from [Link]
-
He, X., et al. (2017). Crystallographic and SAR analyses reveal the high requirements needed to selectively and potently inhibit SIRT2 deacetylase and decanoylase. Chemical Communications, 53(75), 10419-10422. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of N-(4-Bromo-2,6-dichlorophenyl)acetamide in Cancer Cell Line Studies
Introduction: Unveiling the Potential of a Novel Halogenated Acetanilide
N-(4-Bromo-2,6-dichlorophenyl)acetamide is a halogenated aromatic compound belonging to the acetanilide class of molecules. Its chemical structure, characterized by a bromine and two chlorine substituents on the phenyl ring, is presented below.
Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13953-09-8 | [1] |
| Molecular Formula | C₈H₆BrCl₂NO | [1] |
| Molecular Weight | 282.95 g/mol | [1] |
| Purity | ≥98% | [1] |
| Physical Form | Solid |[2] |
While direct biological studies on this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds investigated for therapeutic properties, including anticancer activity. The presence of multiple halogen atoms can significantly influence a molecule's lipophilicity, membrane permeability, and ability to form halogen bonds, all of which can contribute to potent biological effects.
For instance, related brominated and chlorinated compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Studies on compounds like 4-methyl-2,6-bis(1-phenylethyl)phenol and other halogenated benzimidazoles have shown that they can trigger programmed cell death through caspase activation and modulation of key signaling pathways like Src/STAT3.[3][4] Furthermore, a structurally related molecule, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, has been noted for its cytotoxic effects on liver cancer cells.[5]
These precedents provide a strong rationale for investigating this compound as a potential anticancer agent. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of its effects on cancer cell lines, focusing on cytotoxicity, apoptosis induction, and cell cycle progression.
Hypothesized Mechanism of Action: Induction of Intrinsic Apoptosis
Based on the activities of structurally related halogenated compounds, we hypothesize that this compound may exert its anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a critical cellular self-destruction program that is often dysregulated in cancer. The proposed sequence of events involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors and subsequent activation of executioner caspases.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Comprehensive Experimental Workflow
A robust, multi-stage approach is essential to characterize the bioactivity of a novel compound. The following workflow provides a logical progression from broad screening to detailed mechanistic studies.
Caption: A three-phase workflow for characterizing the compound's anticancer activity.
Detailed Experimental Protocols
Preliminary Step: Compound Preparation and Handling
Rationale: Proper solubilization and storage are critical for ensuring compound stability and experimental reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.
Protocol:
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent concentration of DMSO) must be included in all experiments.
Protocol 1: Cell Viability Assessment via MTT Assay
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Materials:
-
Selected cancer cell lines (e.g., HepG2, MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Include wells with medium only as a background control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Illustrative Data Table:
| Cell Line | Cancer Type | Putative IC₅₀ (µM) after 48h |
|---|---|---|
| HCT116 | Colorectal Carcinoma | To be determined |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| A549 | Lung Carcinoma | To be determined |
| HepG2 | Hepatocellular Carcinoma | To be determined |
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeable DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation and Analysis: The data is typically presented as quadrant plots, where:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Illustrative Data Table (for a selected cell line):
| Concentration (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
|---|---|---|---|---|
| 0 (Vehicle) | TBD | TBD | TBD | TBD |
| 0.5x IC₅₀ | TBD | TBD | TBD | TBD |
| 1.0x IC₅₀ | TBD | TBD | TBD | TBD |
| 2.0x IC₅₀ | TBD | TBD | TBD | TBD |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing arrest at specific phases (G1, S, or G2/M), which can precede apoptosis. This protocol uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different cycle phases.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound and vehicle control as described in the apoptosis protocol.
-
Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash the pellet once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Presentation and Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Illustrative Data Table (for a selected cell line):
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 0 (Vehicle) | TBD | TBD | TBD |
| 0.5x IC₅₀ | TBD | TBD | TBD |
| 1.0x IC₅₀ | TBD | TBD | TBD |
| 2.0x IC₅₀ | TBD | TBD | TBD |
Conclusion and Future Directions
This document provides a foundational guide for the initial in vitro characterization of this compound as a potential anticancer agent. The successful execution of these protocols will establish its cytotoxic potency and provide critical insights into its primary mechanisms of action, specifically its ability to induce apoptosis and/or disrupt cell cycle progression. Positive results from these assays would warrant further investigation, including western blot analysis to validate the molecular players in the apoptotic pathway (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) and exploration of its effects on other cellular processes and in more complex models, such as 3D spheroids or in vivo xenografts.
References
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- Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.). Google Patents.
- Acetamide, N-bromo-. (n.d.). Organic Syntheses Procedure.
- N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide. (n.d.). Oakwood Chemical.
- This compound. (n.d.). CymitQuimica.
- Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acet. (n.d.). Benchchem.
- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). PMC - NIH.
- N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166. (n.d.). PubChem.
- 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167. (n.d.). PubChem.
- This compound. (n.d.). AbacipharmTech.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (n.d.). MDPI.
- Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. (n.d.). ResearchGate.
- Design, synthesis and structural study of novel acetamidobenzanilide derivatives. (2024). Arkivoc.
- Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. (1986). PubMed.
- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed.
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (n.d.). NIH.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (n.d.). ResearchGate.
- Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. (2016). PubMed.
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The Strategic Utility of N-(4-Bromo-2,6-dichlorophenyl)acetamide in the Synthesis of Novel Bioactive Compounds
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the identification and strategic implementation of versatile building blocks are paramount to the efficient construction of novel molecular entities with therapeutic potential. N-(4-Bromo-2,6-dichlorophenyl)acetamide, a halogenated aromatic compound, represents a key starting material, offering a trifecta of reactive sites that can be selectively manipulated to generate a diverse array of complex molecules. The strategic positioning of the bromine atom para to the acetamido group, and flanked by two chlorine atoms, imparts distinct reactivity profiles that can be exploited in a variety of synthetic transformations. This guide provides an in-depth exploration of this compound as a foundational element for the synthesis of innovative compounds, complete with detailed protocols and mechanistic insights.
The core value of this building block lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, at the C-Br bond. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1][2] Furthermore, the acetamido group can be readily hydrolyzed to unveil the corresponding aniline, 4-bromo-2,6-dichloroaniline, which is a valuable intermediate in its own right, particularly in the synthesis of agrochemicals like GABA receptor antagonist insecticides.[3][4] This dual reactivity profile—direct functionalization via cross-coupling or unmasking of the aniline for subsequent derivatization—renders this compound a highly adaptable scaffold for combinatorial library synthesis and lead optimization campaigns.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 13953-09-8 | [5] |
| Molecular Formula | C₈H₆BrCl₂NO | [6] |
| Molecular Weight | 282.95 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [6] |
| Storage | Store long-term in a cool, dry place. | [6] |
Safety Precautions: As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthetic Utility and Key Transformations
The synthetic potential of this compound is primarily realized through two key pathways: hydrolysis of the acetamido group and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.
Protocol 1: Hydrolysis to 4-Bromo-2,6-dichloroaniline
The conversion of this compound to 4-bromo-2,6-dichloroaniline is a fundamental transformation that expands the synthetic possibilities of this building block. The resulting aniline is a key intermediate for various bioactive compounds, including insecticides.[3][4] This hydrolysis can be achieved under either acidic or basic conditions.[7][8]
Reaction Scheme:
A schematic of the hydrolysis reaction.
Step-by-Step Protocol (Acid-Catalyzed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and 5 M hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralization: Carefully neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,6-dichloroaniline.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acid Catalyst: The protonation of the carbonyl oxygen of the acetamide group by the acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8]
-
Ethanol as Co-solvent: Ethanol is used to increase the solubility of the starting material in the aqueous acidic medium.
-
Neutralization: The addition of a weak base like sodium bicarbonate is crucial to neutralize the excess acid and to deprotonate the anilinium salt to the free aniline, which is more soluble in the organic extraction solvent.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[2] This reaction is highly versatile and tolerates a wide range of functional groups. The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Workflow:
A generalized workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[9][10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, in a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.
Mechanistic Considerations and Component Selection:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the success of the reaction. For general-purpose couplings, Pd(PPh₃)₄ is often effective. For more challenging substrates, a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) can enhance catalytic activity.[9]
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle, activating the organoboron species.[11] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents. The use of a water-miscible organic solvent is common.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is of immense importance in medicinal chemistry for the synthesis of aryl amines.
Catalytic Cycle:
A simplified Buchwald-Hartwig amination catalytic cycle.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) in a Schlenk tube.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress.
-
Quenching and Work-up: After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Dry the combined organic layers over a drying agent, concentrate, and purify the residue by column chromatography.
Rationale for Reagent Choices:
-
Ligand Selection: The choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, facilitating the formation of the key palladium-amido intermediate.[13]
Applications in the Synthesis of Bioactive Molecules
The synthetic methodologies described above open the door to a wide range of novel compounds with potential biological activity. The this compound scaffold can be found at the core of molecules designed to interact with various biological targets.
-
Kinase Inhibitors: The anilide moiety is a common feature in many small molecule kinase inhibitors.[14] By utilizing Suzuki and Buchwald-Hartwig couplings, a variety of substituents can be introduced at the 4-position of the phenyl ring to probe the binding pockets of different kinases. For example, the introduction of heterocycles can lead to potent inhibitors of kinases involved in cell signaling pathways that are often dysregulated in cancer.[15]
-
Antimicrobial and Anticancer Agents: Derivatives of halogenated acetamides have shown promise as antimicrobial and anticancer agents. The ability to diversify the structure of this compound allows for the synthesis of libraries of compounds that can be screened for these activities.[16]
-
Agrochemicals: As previously mentioned, the hydrolysis product, 4-bromo-2,6-dichloroaniline, is a known precursor to GABA receptor antagonist insecticides.[3][4] This highlights the utility of this compound in the agrochemical industry.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the fields of drug discovery and agrochemicals. Its well-defined reactive sites allow for selective functionalization through robust and well-established synthetic protocols such as hydrolysis and palladium-catalyzed cross-coupling reactions. The ability to readily access a diverse range of derivatives from this single starting material makes it an attractive tool for researchers aiming to develop new bioactive molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to fully exploit the synthetic potential of this important chemical scaffold.
References
- Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
- Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic & biomolecular chemistry, 7(13), 2641–2655.
-
Brainly. (2018, March 24). What is the mechanism for 4-bromo-2-chloroaniline from 4-bromo-2-chloroacetanilide?. Retrieved from [Link]
-
Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]
- Negishi, E.-i., & de Meijere, A. (Eds.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
-
AgroPages. (n.d.). The Role of 4-Bromo-2-chlorophenol in Modern Agrochemical Synthesis. Retrieved from [Link]
- Foley, D. A., & Sanford, M. S. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(4), 1873-1883.
-
National Center for Biotechnology Information. (2024, December 16). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Retrieved from [Link]
- Powers, K. W., & Gu, Y. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9376-9383.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Retrieved from [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,6-dichloroaniline. Retrieved from [Link]
-
American Chemical Society. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides. Retrieved from [Link]
-
YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Total synthesis and development of bioactive natural products. Retrieved from [Link]
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, September 27). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]
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- 16. irejournals.com [irejournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.
The synthesis of this compound presents a unique set of challenges primarily due to the electronic and steric properties of the starting material, 4-bromo-2,6-dichloroaniline. The presence of three electron-withdrawing halogen substituents deactivates the aromatic ring and significantly reduces the nucleophilicity of the amino group. Furthermore, the two chlorine atoms at the ortho positions create considerable steric hindrance around the nitrogen atom, impeding the approach of reagents. This guide will provide you with the necessary insights and practical steps to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of 4-bromo-2,6-dichloroaniline so sluggish?
A: The low reactivity of 4-bromo-2,6-dichloroaniline is due to a combination of two main factors. Firstly, the bromine and two chlorine atoms are strongly electron-withdrawing, which pulls electron density away from the nitrogen atom, reducing its nucleophilicity.[1] Secondly, the two chlorine atoms in the ortho positions to the amino group create significant steric hindrance, making it physically difficult for the acetylating agent to approach and react with the nitrogen.[1][2]
Q2: What is the best acetylating agent for this reaction: acetic anhydride or acetyl chloride?
A: For this specific substrate, acetic anhydride is generally the preferred reagent. While acetyl chloride is more reactive, its reaction produces hydrochloric acid (HCl) as a byproduct.[3] This HCl can protonate the already weakly basic starting aniline, further deactivating it and hindering the reaction. Acetic anhydride, on the other hand, produces acetic acid, a weaker acid that is less likely to cause this issue.[3] The milder nature of acetic anhydride often leads to a cleaner reaction with fewer side products in this case.
Q3: My reaction has stalled and is not going to completion. What can I do?
A: Incomplete conversion is a common issue. Consider the following:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric and electronic barriers.
-
Add a Catalyst: While not always necessary, a mild Lewis acid catalyst or a base catalyst like pyridine can sometimes facilitate the reaction. However, care must be taken as strong Lewis acids can complex with the amine.
-
Increase Reaction Time: Due to the low reactivity, this reaction may require a significantly longer time than typical acylations. Monitor the reaction progress by TLC or LC-MS.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
A: Besides unreacted starting material, potential side products include:
-
Diacylated product: Although sterically hindered, under forcing conditions, a second acetyl group might be added.
-
Hydrolysis product: If water is present in the reaction mixture, the desired amide product can hydrolyze back to the starting aniline.
-
Products of ring reactions: While the ring is deactivated, under harsh conditions, side reactions on the aromatic ring cannot be entirely ruled out, though they are less likely.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Reagent Reactivity | The starting aniline is highly deactivated due to electron-withdrawing groups and steric hindrance, making the reaction inherently slow. | 1. Confirm Reagent Quality: Ensure the acetic anhydride is fresh and has not hydrolyzed to acetic acid. 2. Increase Reaction Temperature: Reflux the reaction mixture in a suitable solvent like glacial acetic acid. 3. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 12-24 hours). |
| Protonation of Starting Material | If using acetyl chloride, the generated HCl will protonate the aniline, rendering it non-nucleophilic. | 1. Use Acetic Anhydride: This is the preferred acetylating agent. 2. Add a Non-Nucleophilic Base: If using acetyl chloride is unavoidable, add a scavenger base like pyridine or triethylamine to neutralize the HCl as it forms.[3] |
| Inadequate Mixing | If the reaction is heterogeneous, poor mixing can lead to low conversion rates. | Ensure vigorous stirring throughout the reaction, especially if the starting material has low solubility in the chosen solvent. |
Problem 2: Presence of Impurities in the Crude Product
| Potential Cause | Explanation | Recommended Solution(s) |
| Unreacted Starting Material | Due to the low reactivity of the aniline, incomplete conversion is common. | 1. Optimize Reaction Conditions: See "Low or No Product Yield" section. 2. Purification: Unreacted starting material can typically be removed by recrystallization or column chromatography. |
| Hydrolysis of Product | The presence of water in the reaction can lead to the hydrolysis of the amide product back to the starting aniline. | 1. Use Anhydrous Reagents and Solvents: Ensure all glassware is thoroughly dried and reagents are of anhydrous grade. 2. Work-up Conditions: Avoid prolonged exposure to strongly acidic or basic aqueous conditions during work-up. |
| Formation of Colored Impurities | Anilines, especially when heated for extended periods, can be susceptible to oxidation, leading to colored byproducts. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Decolorization: Use activated charcoal during the recrystallization process to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a robust method for the direct acetylation of 4-bromo-2,6-dichloroaniline.
Materials:
-
4-bromo-2,6-dichloroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2,6-dichloroaniline (1.0 eq).
-
Add glacial acetic acid as a solvent (approximately 5-10 mL per gram of aniline).
-
With stirring, add acetic anhydride (1.1 - 1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol/water.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture at boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
To the hot filtrate, add water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Visualizations
Reaction Mechanism
Caption: Mechanism of N-acetylation of 4-bromo-2,6-dichloroaniline.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Characterization Data (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~ 7.5-7.7 ppm (s, 2H, Ar-H) | ~ 168-170 ppm (C=O) |
| ~ 7.3-7.5 ppm (br s, 1H, N-H) | ~ 135-138 ppm (Ar-C-N) |
| ~ 2.2 ppm (s, 3H, CH₃) | ~ 130-133 ppm (Ar-C-Cl) |
| ~ 128-130 ppm (Ar-C-H) | |
| ~ 118-122 ppm (Ar-C-Br) | |
| ~ 24-26 ppm (CH₃) |
Note: These are predicted values and should be confirmed by experimental analysis.
References
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
- Google Patents. (n.d.).
-
University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
Sources
Technical Support Center: Synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common challenges, and answer frequently asked questions related to this synthetic transformation. The acetylation of 4-bromo-2,6-dichloroaniline presents unique challenges due to the sterically hindered and electron-deficient nature of the starting material. This guide offers practical, field-proven insights to help you navigate these complexities and achieve a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts encountered during the synthesis of this compound typically arise from incomplete reactions, side reactions of the starting materials or product, and impurities present in the starting aniline. Key byproducts include:
-
Unreacted 4-Bromo-2,6-dichloroaniline: Due to the low nucleophilicity of the sterically hindered amine, incomplete conversion is a common issue.
-
Diacetylated Product (N,N-diacetyl-4-bromo-2,6-dichloroaniline): While less common with highly hindered anilines, diacetylation can occur under forcing reaction conditions or with a large excess of the acetylating agent.[1]
-
Hydrolysis Product (4-Bromo-2,6-dichloroaniline): If water is present in the reaction mixture or during workup, the desired acetamide can hydrolyze back to the starting aniline, particularly under acidic or basic conditions.[2][3]
-
Byproducts from Impurities in the Starting Material: Commercial 4-bromo-2,6-dichloroaniline may contain isomers or related compounds as impurities.[4][5] For example, the presence of incompletely halogenated anilines will lead to the formation of the corresponding acetamides, such as N-(2,6-dichlorophenyl)acetamide or N-(4-bromophenyl)acetamide.
Q2: Why is the acetylation of 4-bromo-2,6-dichloroaniline so challenging?
A2: The primary challenge lies in the inherent properties of the 4-bromo-2,6-dichloroaniline starting material:
-
Steric Hindrance: The two chlorine atoms in the ortho positions to the amino group physically obstruct the approach of the acetylating agent, slowing down the reaction rate.[1]
-
Reduced Nucleophilicity: The electron-withdrawing nature of the chlorine and bromine atoms on the aromatic ring decreases the electron density on the nitrogen atom, making it a weaker nucleophile.[1]
These factors combined necessitate more reactive reagents or harsher reaction conditions to achieve a high yield, which in turn can lead to the formation of byproducts.
Q3: What are the recommended analytical methods for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantifying the purity of the final product and identifying byproducts. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic or acetic acid) can effectively separate the product from the starting material and various byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated byproducts.[7][8] Impurities can often be detected and identified by comparing the spectra of the crude product to that of the pure compound.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help to identify the molecular weights of byproducts, aiding in their structural identification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Problem 1: Low yield of this compound.
-
Potential Cause: Incomplete reaction due to the low reactivity of 4-bromo-2,6-dichloroaniline.
-
Solution:
-
Choice of Acetylating Agent: Acetic anhydride is a common acetylating agent, but for a hindered aniline, a more reactive agent like acetyl chloride may be necessary.[1]
-
Catalysis: The use of a catalyst can significantly improve the reaction rate. A nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP reacts with the acetylating agent to form a highly reactive intermediate.[1]
-
Reaction Conditions: Increasing the reaction temperature and/or reaction time can help drive the reaction to completion. However, this should be done cautiously to avoid byproduct formation.
-
Use of a Strong Base: Deprotonation of the aniline with a strong, non-nucleophilic base like sodium hydride (NaH) prior to the addition of the acetylating agent can dramatically increase its nucleophilicity.[1]
-
Problem 2: Presence of significant amounts of unreacted 4-bromo-2,6-dichloroaniline in the final product.
-
Potential Cause: Insufficient amount of acetylating agent or inadequate reaction conditions.
-
Solution:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acetylating agent to ensure complete conversion of the starting material.[9]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the progress of the reaction and ensure it has gone to completion before workup.[10]
-
Problem 3: Formation of an unknown impurity with a higher molecular weight.
-
Potential Cause: This could be the diacetylated byproduct.
-
Solution:
-
Control Stoichiometry: Avoid using a large excess of the acetylating agent.[1]
-
Controlled Addition: Add the acetylating agent slowly to the reaction mixture to maintain a low concentration at any given time.
-
Purification: The diacetylated product can typically be separated from the desired mono-acetylated product by column chromatography.
-
Problem 4: The isolated product is wet or oily and does not solidify.
-
Potential Cause: Presence of residual solvent or impurities.
-
Solution:
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can help to remove impurities and induce crystallization.[10]
-
Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride and DMAP
-
In a dry, nitrogen-purged round-bottom flask, dissolve 4-bromo-2,6-dichloroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Reaction Pathway Diagram
Caption: Troubleshooting logic for common issues in the synthesis.
Quantitative Data Summary
| Issue | Potential Cause | Parameter to Modify | Recommended Action | Expected Outcome |
| Low Yield | Incomplete Reaction | Acetylating Agent | Switch from acetic anhydride to acetyl chloride. | Increased reaction rate and conversion. |
| Low Yield | Low Nucleophilicity | Catalyst | Add 0.1 eq of DMAP. | Increased reaction rate. |
| Byproduct Formation | Diacetylation | Stoichiometry | Use 1.1-1.2 eq of acetylating agent. | Minimized diacetylation. |
| Product Impurity | Hydrolysis | Workup Conditions | Ensure anhydrous conditions and avoid strong acids/bases during workup. | Improved product purity. |
References
- Process for the preparation of 2,6-dichloro-4-bromoanilides. (1996). EP0727412B1.
-
Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1992). EP 0500156 A1. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1991). US5068392A.
-
Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
- Preparation of 2,6-dichloroaniline. (1991). CN1045002C.
-
PubChem. (n.d.). 4-Bromo-2,6-dichloroaniline. National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Process for the preparation of 2,6-dichloro-4-bromoanilides. (1996). EP 0727412 A2. [Link]
-
Seikel, M. K. (1944). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses, 24, 47. [Link]
-
This compound - AbacipharmTech-Global Chemical supplier. (n.d.). [Link]
- Synthetic method of 2, 6-dichloroaniline. (2014). CN103524358A.
-
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021, August 16). [Link]
-
Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
-
Synthesis of bromo substituted-4-biphenyl acetamide derivatives - ResearchGate. (n.d.). [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). [Link]
-
Acetylation of aniline - YouTube. (2020, September 10). [Link]
-
During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? - Quora. (2021, March 23). [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.). [Link]
-
Gil, R. R., & Gamenara, D. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 51(9), 555–570. [Link]
-
Synthesis of New Sterically Hindered Anilines | Request PDF - ResearchGate. (n.d.). [Link]
-
Lunn, G., & Hellwig, L. C. (2004). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 3. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,6-dichloroaniline | 697-88-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. rsc.org [rsc.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
N-(4-Bromo-2,6-dichlorophenyl)acetamide stability and degradation issues
Welcome to the technical support center for N-(4-Bromo-2,6-dichlorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to this compound Stability
This compound is a halogenated aromatic amide. Its chemical structure, featuring an amide linkage and a substituted phenyl ring, presents several potential sites for chemical degradation. Understanding the stability of this molecule is critical for the development of robust analytical methods, stable formulations, and for ensuring the integrity of experimental results.
This guide will walk you through the common stability challenges and provide you with the foundational knowledge to design and execute appropriate stability and degradation studies.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your work with this compound.
Issue 1: Inconsistent Analytical Results or Loss of Purity Over Time
Symptoms:
-
Decreasing peak area of the main compound in HPLC analysis over a series of injections.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Changes in the physical appearance of the sample (e.g., color change).
Potential Cause: The compound may be degrading under the analytical conditions or during storage. The amide bond is susceptible to hydrolysis, especially at pH extremes.
Troubleshooting Steps:
-
Evaluate Analytical Method Conditions:
-
Mobile Phase pH: If using a reverse-phase HPLC method, ensure the pH of the aqueous portion of the mobile phase is neutral (around pH 7). Acidic or basic conditions can accelerate amide hydrolysis.[1]
-
Temperature: High temperatures in the autosampler or column compartment can increase the rate of degradation. Consider running the analysis at a lower temperature.
-
-
Assess Sample Preparation and Storage:
-
Solvent Choice: Ensure the solvent used to dissolve the sample is inert. Protic solvents like methanol or ethanol could potentially participate in solvolysis reactions, although this is less common than hydrolysis. Acetonitrile is often a good choice for sample dilution.[2]
-
Storage Conditions: Store stock solutions and prepared samples at low temperatures (2-8°C or -20°C) and protected from light.
-
Workflow for Investigating Inconsistent Analytical Results
A workflow for troubleshooting inconsistent analytical results.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide bond can be cleaved by hydrolysis under acidic or basic conditions to yield 4-bromo-2,6-dichloroaniline and acetic acid.[1][3] This is often the most significant degradation pathway for acetanilide derivatives.
-
Photodegradation: Aromatic halides can be susceptible to photodegradation, potentially leading to dehalogenation or other complex reactions upon exposure to light, especially UV radiation.[4][5]
-
Oxidation: While less common for this structure, strong oxidizing conditions could potentially lead to the formation of N-oxide or other oxidative degradation products.
Potential Degradation Pathway: Hydrolysis
Hydrolysis of this compound.
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8][9]
A typical forced degradation study would involve subjecting the compound to the following conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | Solid-state at 80°C for 48 hours |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period |
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a known amount of the solid compound in a vial.
-
Photolytic: Place a known amount of the solid compound and 1 mL of the stock solution in separate transparent vials.
-
-
Incubation: Incubate the solutions and solid samples under the specified conditions for the desired duration. Include control samples stored at ambient temperature and protected from light.
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable stability-indicating method (e.g., HPLC-UV).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify any degradation products.
Q3: What is the best way to store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light. Solutions of the compound should be freshly prepared for use. If storage of solutions is necessary, they should be kept at low temperatures (-20°C) and in amber vials to minimize degradation.
References
- Acetamide, N-(4-bromo-2,6-dichloro-3-methylphenyl)- | SIELC Technologies. (2018).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
- Forced degradation studies. (2016). MedCrave online.
- Mullani, A., & Nargatti, S. (2021). A Review on Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
- Photodegradation of 2,4-dichlorophenol by supported Pd(X2) catalyst (X = Cl, Br, N3): a HOMO manipulating point of view. (n.d.). PubMed.
- Study of visible-light photocatalytic degradation of 2,4-dichlorophenoxy acetic acid in batch and circulated-mode photoreactors. (2019). PMC - NIH.
- Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (n.d.). Digital Commons@ETSU.
- Amide hydrolysis of 2-bromo-4,5-dimethylacetanilide. (2020). ChemSpider Synthetic Pages.
Sources
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. Acetamide, N-(4-bromo-2,6-dichloro-3-methylphenyl)- | SIELC Technologies [sielc.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Photodegradation of 2,4-dichlorophenol by supported Pd(X2) catalyst (X = Cl, Br, N3): a HOMO manipulating point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of visible-light photocatalytic degradation of 2,4-dichlorophenoxy acetic acid in batch and circulated-mode photoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ijpsr.com [ijpsr.com]
- 9. pharmainfo.in [pharmainfo.in]
Technical Support Guide: Overcoming Solubility Challenges with N-(4-Bromo-2,6-dichlorophenyl)acetamide in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling N-(4-Bromo-2,6-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this and other similarly challenging hydrophobic compounds in their experimental workflows. Our goal is to provide you with a logical, scientifically-grounded framework for troubleshooting and successfully preparing your solutions.
Section 1: Understanding the Core Problem (FAQs)
This section addresses the fundamental properties of this compound that contribute to its poor aqueous solubility.
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A: The solubility challenge is rooted in the molecule's chemical structure. It is a highly lipophilic ("fat-loving") and hydrophobic ("water-fearing") compound. Several factors contribute to this:
-
Aromatic Ring and Halogenation: The core structure is a phenyl ring, which is inherently nonpolar. The addition of three halogen atoms (one bromine, two chlorine) significantly increases the molecule's lipophilicity and molecular weight, making it much more favorable for the compound to interact with itself (crystallize) rather than with polar water molecules.[1][2]
-
Lack of Ionizable Groups: The molecule does not have any readily ionizable functional groups (i.e., acidic or basic sites) within the typical physiological pH range of 1-8. The amide proton is extremely weakly acidic (pKa > 15), meaning that altering the buffer pH will not convert the molecule into a more soluble salt form.[3][4]
-
High Crystal Lattice Energy: Poorly soluble crystalline solids often have strong intermolecular forces holding the molecules together in a crystal lattice. A significant amount of energy is required to break these bonds, which the weak interactions with water molecules cannot provide.[5]
Essentially, this compound is a classic example of a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low aqueous solubility is the primary barrier to its use in assays.[3][6]
Q2: What are the common signs of solubility problems in my experiment?
A: Solubility issues can manifest in several ways, often leading to inaccurate and irreproducible results. Be vigilant for:
-
Visible Particulates: You can see undissolved powder in your stock solution or, more commonly, a fine precipitate or cloudiness (turbidity) that appears when you dilute your stock solution into an aqueous buffer.
-
Surface Film: The compound may crash out of solution and form a thin film on the surface of the liquid or adhere to the walls of the tube or plate well.
-
Inconsistent Assay Results: If the compound is not fully dissolved, the actual concentration in your assay is unknown and variable, leading to poor dose-response curves, high variability between replicates, and a lack of reproducibility.
Q3: I've just received the compound. What is the very first thing I should do?
A: Before attempting to make your final experimental solution, perform a small-scale solubility test. Do not use your entire supply. Take a small, known amount (e.g., 1 mg) and test its solubility in a small volume (e.g., 100 µL) of your chosen primary organic solvent (like 100% DMSO). This preliminary check will confirm that you can create a viable high-concentration stock solution, which is the foundation of any successful protocol.
Section 2: The Troubleshooting Workflow: From Powder to Assay-Ready Solution
The following workflow provides a logical progression for systematically overcoming solubility issues. The primary goal is to first create a stable, high-concentration stock solution in an organic solvent and then to dilute it into your aqueous experimental buffer without causing precipitation.
Caption: A logical workflow for dissolving this compound.
Section 3: Protocols and Advanced Strategies (FAQs)
This section provides detailed protocols and explanations for the steps outlined in the workflow diagram.
Part A: Preparing the Concentrated Stock Solution
Q4: What is the best solvent for creating a high-concentration stock solution of this compound?
A: You must start with a 100% water-miscible organic solvent. For highly hydrophobic compounds like this one, Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its strong solubilizing power.[7] If DMSO is incompatible with your downstream assay, other options can be considered, though they may offer lower maximum solubility.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Polarity | Common Use Notes |
| DMSO | High | Excellent solubilizing power. Use anhydrous grade. Can be toxic to some cells at >0.5%. |
| DMA (N,N-Dimethylacetamide) | High | Similar to DMSO, sometimes a viable alternative. |
| Ethanol | Medium | Less effective than DMSO for highly lipophilic compounds. May require warming. |
| Methanol | Medium | A supplier note indicates a related compound is soluble in hot methanol, suggesting limited room temp solubility.[8] |
| PEG 400 | High | A viscous polymer, can be useful but more difficult to pipette accurately. |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh out a desired amount of this compound (MW: ~282.95 g/mol ) into a sterile, appropriate-sized glass vial or microfuge tube.
-
Expert Tip: Weighing out 2.83 mg will yield 1 mL of a 10 mM stock solution. It's often easier to weigh a larger mass (e.g., 10-20 mg) for accuracy and make a larger volume of stock.
-
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids persist, place the vial in a sonicating water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes, followed by vortexing. Do not boil the solvent.
-
-
Final Inspection: Once dissolved, the solution should be perfectly clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly capped as DMSO is hygroscopic (absorbs water from the air).
Part B: Diluting into Aqueous Buffers & Troubleshooting Precipitation
This is the most common failure point. When the highly concentrated drug-in-DMSO solution is introduced to the aqueous environment, the DMSO disperses, and if the final concentration of the drug is above its aqueous solubility limit, it will precipitate.
Q5: My compound precipitated immediately when I added my DMSO stock to my buffer. What are my options?
A: This is a classic sign of "crashing out." The key is to keep the compound in a solubilized state in the final aqueous medium. You have several strategies, which can be used alone or in combination.
Strategy 1: Optimize the Co-solvent Concentration
The simplest method is to ensure a sufficient, yet assay-compatible, amount of your organic solvent (the "co-solvent") is present in the final solution.
-
The Problem: Many biological assays are sensitive to organic solvents. High concentrations of DMSO can disrupt cell membranes or inhibit enzyme activity. A common goal is to keep the final DMSO concentration below 0.5% (v/v), and for sensitive cell-based assays, it may need to be <0.1%.
-
The Fix: You may need to slightly increase the final co-solvent percentage. Perform a solvent tolerance test on your assay system (cells, enzyme, etc.) without the drug to determine the maximum allowable percentage that does not cause artifacts. If your assay can tolerate 1% DMSO instead of 0.5%, this may be enough to keep your compound in solution.
Strategy 2: Incorporate a Non-ionic Surfactant
Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your insoluble compound, keeping it dispersed in the aqueous buffer.[3][5]
Table 2: Common Non-ionic Surfactants for In Vitro Assays
| Surfactant | Typical Working Conc. | Notes |
| Tween® 20 / 80 | 0.01% - 0.1% (v/v) | Widely used, generally low cell toxicity at these concentrations. |
| Triton™ X-100 | 0.01% - 0.1% (v/v) | Effective, but can be more disruptive to cell membranes. |
| Pluronic® F-127 | 0.1% - 1% (w/v) | A block copolymer that can form micelles and also inhibit protein adsorption. |
| Cremophor® EL | 0.01% - 0.1% (v/v) | Often used in pharmaceutical formulations. |
Protocol 2: Dilution using a Surfactant
-
Prepare Buffer with Surfactant: Add your chosen surfactant (e.g., Tween® 80) to your final assay buffer at a concentration known to be above its CMC and compatible with your assay (e.g., 0.05%). Ensure it is fully dissolved.
-
Dilute Stock: While vortexing the buffer/surfactant solution, add your concentrated DMSO stock solution dropwise or in a thin stream. This rapid mixing is crucial.
-
Expert Tip: The order of addition matters. Adding the drug stock to the vortexing buffer is more effective than adding buffer to the drug stock. This technique, known as "solvent shifting," helps the drug molecules get entrapped in the forming micelles rather than aggregating with each other.
-
-
Inspect: The final solution should be clear. Some surfactant solutions may have a slight opalescence, but there should be no visible precipitate.
Strategy 3: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with your compound, effectively hiding the hydrophobic parts from the water.[3][9]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.
-
Method: Dissolve the HP-β-CD in your aqueous buffer first, then add the DMSO stock solution to this mixture, again with rapid vortexing. The required concentration of HP-β-CD can range from 1% to 10% (w/v) and must be empirically determined.
Section 4: Verification and Quality Control
A visually clear solution does not guarantee that the compound is fully dissolved at the target concentration. Always perform quality control.
Q6: How can I be certain my final solution is correct before starting my experiment?
A: Implement these simple but critical QC steps.
Caption: A simple quality control workflow for prepared solutions.
-
Explanation of QC Steps:
-
Visual Inspection: Check for the Tyndall effect. Shine a laser pointer through the solution. A truly dissolved solution will show no beam path, whereas a colloidal suspension (fine, undissolved particles) will scatter the light, making the beam visible.
-
Let Stand: Allow the solution to sit at room temperature for at least 30 minutes. Delayed precipitation is common.
-
Centrifugation: This is the most definitive simple test. Pelleting the solution at high speed will force any microscopic or non-visible precipitate to the bottom of the tube. If a pellet forms, your compound is not fully dissolved.
-
For GMP or late-stage development work, the concentration of the supernatant should be confirmed via a validated analytical method like HPLC-UV.
Section 5: Summary of Recommendations
When faced with solubility issues for this compound, follow this tiered approach:
Table 3: Summary of Solubilization Strategies
| Strategy | When to Use | Pros | Cons |
| 1. DMSO Stock + Dilution | Always start here | Simple, fast, effective for many compounds. | May not be sufficient; DMSO can interfere with assays. |
| 2. Increase Co-solvent % | If initial dilution fails | Easy to implement. | Limited by assay tolerance to the solvent. |
| 3. Add Surfactant | Co-solvents are insufficient or not tolerated | Highly effective for many compounds; can create stable dispersions. | Surfactant may interfere with the assay; requires optimization. |
| 4. Use Cyclodextrins | When surfactants or co-solvents are not viable | Can significantly increase solubility; low toxicity. | Can be expensive; requires higher concentrations; may alter drug availability. |
By systematically applying these principles and protocols, you can overcome the inherent challenges of working with poorly soluble compounds, ensuring the accuracy and reproducibility of your experimental results.
References
- Future Science Group. (2006). Formulation of poorly water-soluble drugs for oral administration.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
- PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs.
- Journal of Innovations in Pharmaceutical and Biological Sciences. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.
- ResearchGate. (2018). (PDF) Formulation strategies for poorly soluble drugs.
- ResearchGate. (2020). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Fisher Scientific. (n.d.). 4'-Bromo-2'-chloroacetanilide, 98+%.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- AbacipharmTech. (n.d.). This compound.
- PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide.
- Oakwood Chemical. (n.d.). N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide.
- BLD Pharm. (n.d.). N-(2-Bromo-4,5-dichlorophenyl)acetamide.
- AKSci. (n.d.). This compound.
- ChemScene. (n.d.). N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.
- Sigma-Aldrich. (n.d.). N-(4-Bromo-2-chlorophenyl)acetamide.
- PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.
- Wikipedia. (n.d.). Acetamide.
- PubMed. (1987). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: N-(4-Bromo-2,6-dichlorophenyl)acetamide Based Assays
An N-(4-Bromo-2,6-dichlorophenyl)acetamide-based assay is a specialized analytical test. It's used by researchers, scientists, and drug development professionals. This guide will help you troubleshoot common problems with this assay.
Welcome to the technical support center for this compound based assays. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during experimental workflows. As Senior Application Scientists, we have compiled this information based on extensive field experience and fundamental scientific principles to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
General
Q1: What is the underlying principle of an this compound based assay?
A1: Typically, assays involving small molecules like this compound are configured as competitive immunoassays (e.g., competitive ELISA). In this format, the small molecule present in your sample competes with a labeled version of the molecule (or a molecule-protein conjugate) for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of this compound in your sample.
Assay Performance Issues
Q2: I am observing consistently high background in my assay wells. What are the likely causes and how can I fix this?
A2: High background can obscure your results and is often caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Insufficient Blocking: The blocking buffer's role is to prevent non-specific binding of antibodies and other reagents to the plate surface. If blocking is inadequate, you may see a high background signal.
-
Contamination: Reagents, buffers, or the plate itself may be contaminated.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to a high background signal.
Q3: My assay shows very low or no signal, even in my positive controls. What should I do?
A3: A weak or absent signal can be frustrating. Here are the most common culprits:
-
Reagent Preparation or Addition Errors: Incorrectly prepared reagents or adding them in the wrong order can lead to a complete failure of the assay.
-
Solution: Carefully review the protocol and ensure all reagents are prepared to the correct concentrations and added in the specified sequence.[2]
-
-
Inactive Antibody or Conjugate: The antibody or the enzyme conjugate may have lost activity due to improper storage or handling.
-
Solution: Use a new, validated batch of antibody or conjugate. Always store reagents at the recommended temperatures.
-
-
Problems with the this compound Standard: The standard may have degraded or been improperly diluted.
-
Solution: Prepare a fresh set of standards from a new stock solution. Ensure the solvent used to dissolve the this compound is appropriate and that the compound is fully solubilized.
-
Q4: I'm seeing high variability between my replicate wells. What could be causing this?
A4: High variability can make your data unreliable. The source is often technical inconsistency:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.
-
Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate and be consistent in your pipetting technique.
-
-
Uneven Plate Washing: If some wells are washed more thoroughly than others, you will see variability in your results.
-
Solution: Pay close attention to your washing technique, especially if washing manually. An automated plate washer can help improve consistency.[4]
-
-
Edge Effects: Wells on the edge of the plate can sometimes behave differently due to temperature variations or evaporation.
-
Solution: Avoid using the outermost wells of the plate for critical samples or standards. Using a plate sealer can help minimize evaporation.[2]
-
Troubleshooting Workflow
Here is a logical workflow to help you diagnose and resolve common issues with your this compound based assay.
Caption: A flowchart for troubleshooting common assay problems.
Experimental Protocols
Protocol: Preparation of this compound Standards
This protocol outlines the steps for preparing a standard curve for your assay.
-
Stock Solution Preparation:
-
Accurately weigh out 1 mg of this compound.
-
Dissolve in an appropriate solvent (e.g., DMSO or hot methanol) to a final concentration of 1 mg/mL. Ensure the compound is fully dissolved.[5] This is your stock solution.
-
-
Serial Dilutions:
-
Create a series of dilutions from your stock solution in your assay buffer.
-
For example, to create a 10 µg/mL standard, dilute 10 µL of your 1 mg/mL stock solution into 990 µL of assay buffer.
-
Continue this process to create a range of standards that will cover the expected concentration range of your samples.
-
Data Presentation
| Problem | Potential Causes | Recommended Solutions |
| High Background | Inadequate blocking, contaminated reagents, insufficient washing. | Increase blocking time/concentration, prepare fresh reagents, increase wash steps.[1][3] |
| Low or No Signal | Incorrect reagent preparation, inactive antibody/conjugate, degraded standard. | Review protocol, use new reagents, prepare fresh standards.[2] |
| High Variability | Pipetting errors, uneven plate washing, edge effects. | Calibrate pipettes, ensure consistent washing, avoid outer wells.[2][4] |
Visualizing the Assay Principle
The following diagram illustrates the principle of a competitive ELISA for the detection of this compound.
Sources
Characterization of N-(4-Bromo-2,6-dichlorophenyl)acetamide impurities
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with practical, in-depth guidance on the characterization of N-(4-Bromo-2,6-dichlorophenyl)acetamide and its impurities. This guide moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the integrity of your results.
Section 1: Compound Overview & Analytical Strategy
This compound (CAS No. 13953-09-8) is a halogenated aromatic amide.[1][2] The characterization of such compounds, particularly in a pharmaceutical context, is critical for ensuring safety and efficacy. Impurities can arise from the synthetic route, degradation, or storage. A robust analytical strategy is not just about detecting impurities but also about identifying, quantifying, and controlling them.
A typical workflow involves using a high-resolution separation technique like HPLC for detection and quantitation, followed by hyphenated techniques like LC-MS and standalone spectroscopic methods (e.g., NMR) for structural elucidation of unknown impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in a typical synthesis of this compound?
A1: The most common synthesis involves the acetylation of 4-bromo-2,6-dichloroaniline. Based on this, you should anticipate the following impurities:
-
Starting Material: Unreacted 4-bromo-2,6-dichloroaniline.
-
Reagent-Related: Residual acetic acid or acetic anhydride.
-
Over-reaction Products: N,N-diacetylated aniline derivative, though typically formed under harsh conditions.
-
Isomeric Impurities: Impurities originating from the synthesis of the 4-bromo-2,6-dichloroaniline starting material, such as other bromo-dichloro-aniline isomers.
Table 1: Potential Process-Related Impurities and Starting Materials
| Compound Name | Role / Type | Reason for Presence |
|---|---|---|
| 4-Bromo-2,6-dichloroaniline | Starting Material | Incomplete reaction. |
| Acetic Anhydride / Acetyl Chloride | Reagent | Excess reagent used to drive the reaction. |
| Acetic Acid | Reagent Byproduct | Hydrolysis of acetic anhydride. |
| Isomers of 4-Bromo-2,6-dichloroaniline | Starting Material Impurity | Impurities carried over from raw materials. |
Q2: Which analytical technique is best suited for initial purity assessment?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for initial purity assessment and impurity profiling. It offers excellent resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC method can separate the main compound from its various impurities.[3]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products.[4][5] These studies are crucial for several reasons:
-
Pathway Identification: They help elucidate potential degradation pathways.[6]
-
Method Validation: They are essential for developing and validating a "stability-indicating" analytical method—a method proven to be capable of separating the active pharmaceutical ingredient (API) from its degradation products.[7]
-
Intrinsic Stability: They reveal the intrinsic chemical stability of the molecule.[4]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Issues
Q: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the main compound. What's the cause and how do I fix it?
A: Problem: Asymmetric peaks compromise integration accuracy and resolution.
-
Probable Cause 1: Secondary Interactions. Silanol groups on the silica backbone of C18 columns can interact with the amide or amine functionalities, causing peak tailing.
-
Solution 1: Adjust the mobile phase pH. The amide in your compound is weakly basic. Lowering the pH (e.g., adding 0.1% formic or phosphoric acid) can protonate residual silanols and the analyte, minimizing secondary interactions.[8][9]
-
Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.
-
Solution 2: Reduce the injection volume or dilute your sample. Check for linearity by injecting a concentration series.
-
Probable Cause 3: Column Degradation. Loss of stationary phase or blockages at the column inlet can distort peak shape.
-
Solution 3: Replace the column. Always use a guard column and filter your samples to extend column lifetime.
Q: I see unexpected peaks in my chromatogram that are not present in my reference standard. How do I identify them?
A: This is a common challenge in impurity profiling. The goal is to determine if these are sample-related impurities, degradants, or artifacts.
Caption: A logical workflow for the identification of unknown chromatographic peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Q: I'm trying to analyze my sample by GC-MS, but I'm getting low sensitivity or no peak for the main compound.
A: Problem: this compound has a relatively high molecular weight and a polar amide group, which can make it challenging for GC analysis.
-
Probable Cause 1: Insufficient Volatility. The compound may not be volatile enough at standard injector temperatures.
-
Solution 1: Increase the injector temperature incrementally (e.g., in 10 °C steps from 250 °C to 300 °C). Be cautious, as excessive temperatures can cause degradation.
-
Probable Cause 2: On-Column Degradation. The compound may be degrading in the hot injector or on the analytical column.
-
Solution 2: Use a deactivated inlet liner. Consider using a faster oven ramp rate to minimize the time the analyte spends on the column. If degradation persists, derivatization to a more stable and volatile form may be necessary, although this adds complexity.[3]
-
Probable Cause 3: Poor Ionization. Electron Ionization (EI) might be causing excessive fragmentation, leading to a weak or absent molecular ion peak.
-
Solution 3: While EI is standard, ensure you are also looking for characteristic fragment ions in the mass spectrum. For molecular weight confirmation, a softer ionization technique like Chemical Ionization (CI) or using LC-MS with ESI would be more appropriate.[10]
Section 4: Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a reversed-phase HPLC method suitable for purity analysis.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good separation of non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to control analyte and silanol ionization, improving peak shape.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 50% B to 90% B over 20 min | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength.[3] |
| Injection Vol. | 10 µL | A typical volume; adjust based on sample concentration. |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |
Methodology:
-
Preparation: Prepare mobile phases and sample diluent as described above.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% A, 50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and run the gradient program.
-
Evaluation: Assess the chromatogram for peak shape, resolution between the main peak and any impurities, and overall separation. This method should be validated according to ICH Q2(R1) guidelines.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products.[4][5]
Caption: Standard stress conditions used in a forced degradation study.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Heat at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Heat at 60 °C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a vial at 80 °C.
-
Photolytic Degradation: Expose both solid and solution samples to light as specified in ICH guideline Q1B.
-
Sampling & Analysis: At appropriate time points (e.g., 4, 8, 24 hours), take an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples, including an unstressed control, by the validated HPLC method. Aim for 5-20% degradation of the parent compound for meaningful results.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]
- EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
-
Forced degradation studies. MedCrave online. [Link]
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Mullani, N. and Nargatti, S. (2021). A Review on Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]
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Acetamide, N-bromo-. Organic Syntheses Procedure. [Link]
-
Forced degradation. 1743 Publications | 7250 Citations | Top Authors | Related Topics. [Link]
-
Preparation of acetanilide. University of Missouri-St. Louis. [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Purification by crystallization. California State University, Bakersfield. [Link]
-
Preparation of Acetanilide. Bartleby.com. [Link]
-
Preparation of Acetanilide. BYJU'S. [Link]
-
How does the appearance of the impure solid acetanilide change in recrystallization?. Study.com. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]
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This compound. AbacipharmTech. [Link]
-
Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
-
A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Oriental Journal of Chemistry. [Link]
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- 8. Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Preventing hydrolysis of N-(4-Bromo-2,6-dichlorophenyl)acetamide during experiments
Welcome to the technical support center for N-(4-Bromo-2,6-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for preventing the hydrolysis of this compound during experimental procedures. By understanding the underlying mechanisms and implementing the protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Hydrolysis of this compound
FAQ 1: Why is this compound susceptible to hydrolysis?
This compound, like other amides, can undergo hydrolysis, which is the cleavage of the amide bond by water. This reaction is typically slow under neutral conditions but can be significantly accelerated by the presence of acids or bases, as well as by heat.[1][2][3] The resonance stabilization of the amide bond, where the lone pair of electrons on the nitrogen atom is delocalized with the carbonyl group, makes amides relatively stable.[4] However, this stability can be overcome under certain experimental conditions.
The structure of this compound presents a unique consideration. The presence of two chlorine atoms ortho to the nitrogen on the phenyl ring introduces significant steric hindrance.[5][6][7] This steric bulk can influence the rate of hydrolysis. While steric hindrance around a carbonyl group can sometimes slow down hydrolysis, in this case, the bulky substituents on the nitrogen-bound phenyl ring may twist the amide bond, disrupting the planarity and reducing the resonance stabilization, potentially affecting its susceptibility to hydrolysis.[5][6]
FAQ 2: What are the primary degradation products of hydrolysis?
The hydrolysis of this compound breaks the amide bond, yielding two primary products:
-
4-Bromo-2,6-dichloroaniline
-
Acetic acid
Identifying these degradation products is a key step in confirming that hydrolysis has occurred.
Diagram: General Mechanism of Amide Hydrolysis
The following diagrams illustrate the fundamental mechanisms of acid and base-catalyzed amide hydrolysis.
Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis workflow.
Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis workflow.
Section 2: Troubleshooting and Prevention Strategies
This section provides a troubleshooting guide in a question-and-answer format to address specific issues that may arise during your experiments.
Issue 1: Unexpectedly low yield of the parent compound.
Question: My reaction yield of this compound is consistently lower than expected, and I suspect hydrolysis. How can I confirm this and what are the immediate steps to mitigate it?
Answer:
1. Confirmation of Hydrolysis: The first step is to confirm that hydrolysis is indeed the cause of the low yield. This can be achieved by analyzing your crude reaction mixture for the presence of the expected hydrolysis products: 4-bromo-2,6-dichloroaniline and acetic acid.
Recommended Analytical Techniques:
| Technique | Purpose | Key Considerations |
| HPLC/UPLC | To separate and quantify the parent compound and its degradation products.[8] | Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a buffer like ammonium acetate).[8] Monitor at a UV wavelength where all compounds have reasonable absorbance. |
| LC-MS/MS | For highly sensitive and specific detection and identification of the parent compound and degradation products. | This technique is particularly useful for confirming the molecular weights of the compounds in your mixture. |
| GC-MS | An alternative for identifying volatile degradation products. | Derivatization may be necessary to improve the volatility of the compounds.[8] |
2. Immediate Mitigation Strategies:
-
pH Control: The rate of amide hydrolysis is highly dependent on pH.[9] Avoid strongly acidic or basic conditions. If your reaction requires a specific pH, use a well-buffered system to maintain it within a narrow, near-neutral range (pH 6-8).
-
Temperature Management: Hydrolysis is an thermally activated process.[10] Conduct your experiments at the lowest temperature that still allows for a reasonable reaction rate. If possible, run reactions at room temperature or below.
-
Solvent Selection: While water is the reactant in hydrolysis, the choice of co-solvent can influence the reaction rate. Using anhydrous solvents, when possible, is the most effective way to prevent hydrolysis.[11] If an aqueous system is necessary, consider using a co-solvent that is less protic, which can slow down the hydrolysis rate.
-
Reaction Time: Minimize the duration of the experiment. Prolonged exposure to hydrolytic conditions will inevitably lead to a greater degree of degradation.
Issue 2: Degradation of the compound during storage.
Question: I have observed degradation of my purified this compound during storage. What are the optimal storage conditions to ensure its long-term stability?
Answer:
Proper storage is crucial for maintaining the integrity of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, preferably at -20°C or below. | Reduces the kinetic rate of hydrolysis and other potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which is a key reactant in hydrolysis. |
| Container | Use a tightly sealed, amber glass vial. | Protects the compound from light, which can catalyze other degradation reactions, and prevents moisture ingress. |
| Form | Store as a dry, solid powder. | Storing the compound in solution, especially in protic or aqueous solvents, will significantly increase the rate of hydrolysis. |
Issue 3: Inconsistent results in biological assays.
Question: I am getting variable results in my biological assays using this compound. Could hydrolysis be the culprit?
Answer:
Yes, hydrolysis can be a significant factor leading to inconsistent results in biological assays. The degradation of your active compound into less active or inactive products will effectively lower its concentration, leading to variability in your experimental outcomes.
Workflow for Investigating and Preventing Hydrolysis in Biological Assays:
Caption: Troubleshooting inconsistent biological assay results.
Detailed Steps:
-
Verify Purity of Stock Solution: Before each experiment, verify the purity of your stock solution using a quick analytical method like HPLC.
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) immediately before use. Avoid long-term storage of solutions.
-
Control pH of Assay Buffer: Ensure your assay buffer is maintained at a stable, near-neutral pH throughout the experiment.
-
Minimize Incubation Time: Design your experiments to have the shortest possible incubation times.
-
Analyze Pre- and Post-Incubation Samples: To definitively determine if hydrolysis is occurring during your assay, analyze a sample of your compound in the assay buffer both before and after the incubation period.
Section 3: Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies, which are essential for understanding the stability of your compound under various stress conditions.[12][13][14][15]
Protocol 1: Forced Degradation Study
Objective: To determine the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound to direct sunlight for 24 hours.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by HPLC to determine the percentage of degradation and identify the major degradation products.
Expected Outcome: This study will provide a comprehensive stability profile of your compound and help in identifying the conditions to avoid during your experiments.
References
-
Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675. [Link]
-
Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. [Link]
-
Yin, J., et al. (2020). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. Journal of Medicinal Chemistry, 63(13), 6646-6660. [Link]
-
A new approach to forced degradation studies using anhydrous conditions. (2018). Pharmaceutical Technology. [Link]
-
Nishimura, J., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]
-
How to prevent the acid hydrolysis of an amide? (2020). Reddit. [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (2001). U.S. Geological Survey. [Link]
-
Singh, R., & Rehman, Z. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
Testa, B. (2003). The Hydrolysis of Amide. In Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Verlag Helvetica Chimica Acta. [Link]
-
Why are acid amides not easily hydrolysed? (2018). Quora. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube. [Link]
-
Ravichandran, V., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 12-17. [Link]
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023). YouTube. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2005). Environmental Science & Technology, 39(15), 5642-5649. [Link]
-
Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Journal of Heterocyclic Chemistry, 55(2), 484-490. [Link]
-
Singh, R. (2016). Forced Degradation Studies. Semantic Scholar. [Link]
-
What is the effect of steric hindrance on the hydrolysis of haloalkanes? (2023). Quora. [Link]
-
Amide acetal hydrolysis. 2-Aryl-2-(N,N-dimethylamino)-1,3-dioxolanes. Rapid and reversible ring opening in neutral and basic solutions. Rate-determining decomposition of hydrogen ortho esters in acidic solutions. (1981). The Journal of Organic Chemistry, 46(12), 2464-2469. [Link]
-
Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(3), o365-o366. [Link]
-
Hydrolysis of Amide (Acid & Base catalysed)-Reaction & Mechanism#mscchemistrynotes. (2022). YouTube. [Link]
-
N-(4-bromo-2,6-difluorophenyl)acetamide. (n.d.). PubChem. [Link]
-
N-(4-bromo-2-fluorophenyl)acetamide. (n.d.). PubChem. [Link]
-
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. (n.d.). PubChem. [Link]
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- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 5. Computational study of the effects of steric hindrance on amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reaction Monitoring for N-(4-Bromo-2,6-dichlorophenyl)acetamide Synthesis
Welcome to the technical support guide for monitoring the synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide. This resource is designed for researchers and drug development professionals to provide in-depth, practical guidance and troubleshooting for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring robust and reproducible results.
The acetylation of 4-Bromo-2,6-dichloroaniline is a foundational reaction in organic synthesis. It involves the reaction of a primary aromatic amine with an acetylating agent, typically acetic anhydride, to form a more stable and less polar amide.[1][2] Accurate real-time monitoring is critical to determine reaction completion, identify potential side products, and optimize reaction conditions, thereby preventing costly downstream purification challenges.
Reaction Overview: Acetylation of 4-Bromo-2,6-dichloroaniline
The core transformation is the nucleophilic acyl substitution where the nitrogen atom of the amine attacks a carbonyl carbon of acetic anhydride.[3] This reaction is generally efficient but requires careful monitoring to ensure the full consumption of the starting amine.
Reaction Scheme:
Below is a logical workflow for monitoring this synthesis.
Caption: High-level workflow for synthesis and reaction monitoring.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring. The separation is based on the principle of differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system). The starting amine, being more polar due to its -NH₂ group, will interact more strongly with the silica gel and thus have a lower Retention Factor (Rf) value compared to the less polar amide product.[4]
TLC Frequently Asked Questions (FAQs)
Q1: How do I select the right mobile phase (eluent) for this reaction? A: The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally with the product Rf between 0.3 and 0.5 for optimal resolution.
-
Starting Point: A mixture of a non-polar solvent and a moderately polar solvent is a good starting point. For aromatic amines and amides, Hexane:Ethyl Acetate or Dichloromethane:Methanol systems are common.[5][6]
-
Initial Trial: Begin with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. This often provides good separation for this type of transformation.
-
Optimization:
Q2: What should my TLC plate look like as the reaction progresses? A: A properly monitored reaction will show a clear progression on the TLC plate.
-
Time = 0: You should see a single, strong spot corresponding to the starting material (4-Bromo-2,6-dichloroaniline).
-
Intermediate Times: A new, higher Rf spot for the product will appear and intensify, while the starting material spot will diminish.
-
Completion: The starting material spot should completely disappear, leaving only the product spot. A "co-spot" lane, where both the starting material and the reaction mixture are spotted together, is crucial to confirm the identity of the spots.[9]
Q3: How are Rf values calculated and why are they important? A: The Rf (Retention Factor) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11]
-
Formula: Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
-
Significance: Under constant conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound.[12] It allows you to confirm if the new spot formed is indeed different from the starting material and to track its formation consistently. Rf values are always less than 1.[8]
Q4: My spots are streaking vertically. What's causing this? A: Streaking is a common issue, especially with amines.
-
Cause 1: Sample Overloading: You have spotted too much material on the plate.[13][14] This saturates the stationary phase.
-
Solution: Dilute your reaction sample before spotting it. The spot should be small and concentrated, ideally 1-2 mm in diameter.[12]
-
-
Cause 2: Strong Analyte-Stationary Phase Interaction: The basic amine starting material can interact strongly with the acidic silica gel, causing it to streak.[13]
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.[7]
-
-
Cause 3: High Polarity Sample Solvent: If the sample is dissolved in a very polar solvent (like DMF or DMSO), it can disrupt the initial spotting zone.
-
Solution: If possible, dilute the sample in a less polar solvent before spotting. If the reaction solvent is high-boiling, after spotting, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing.[15]
-
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are elongated or "streaky" | 1. Sample is overloaded.2. Starting amine is interacting with acidic silica.3. Sample solvent is too polar. | 1. Dilute sample before spotting.2. Add 0.5% triethylamine or ammonia to the eluent.3. Ensure spotting solvent is evaporated before development.[7][13] |
| All spots are near the baseline (Rf < 0.1) | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 9:1 Hex:EtOAc to 7:3).[7] |
| All spots are near the solvent front (Rf > 0.8) | The mobile phase is too polar, moving all compounds without separation. | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., from 7:3 Hex:EtOAc to 9:1).[4] |
| No spots are visible under UV light | 1. Sample is too dilute.2. Compound is not UV-active (unlikely for this system). | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14]2. Use a chemical stain (e.g., potassium permanganate or iodine) for visualization. |
| Solvent front is crooked or uneven | 1. The TLC plate is touching the side of the developing chamber.2. The bottom of the plate is not level in the solvent pool. | 1. Ensure the plate is centered in the chamber.2. Make sure the plate rests flat on the chamber bottom.[14] |
Detailed Protocol: TLC Monitoring
-
Preparation: Pour the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
Using a capillary tube, apply a small spot of the diluted starting material solution to the "SM" and "CO" lanes.
-
Withdraw a small aliquot from the reaction vessel. Quench if necessary and dilute.
-
Apply a small spot of the diluted reaction mixture to the "RXN" and "CO" lanes.
-
Ensure each spot is small and the solvent is fully evaporated before development.[12]
-
-
Development: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Analysis: When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Visualization: View the plate under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Interpretation: Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot at a higher Rf indicates reaction progress. Calculate Rf values for all spots.[10]
Caption: Step-by-step TLC analysis workflow.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers quantitative analysis with superior resolution and sensitivity compared to TLC. For this reaction, a reversed-phase (RP-HPLC) method is most appropriate. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The more polar starting amine will elute earlier (shorter retention time), while the less polar amide product will be retained longer.
HPLC Frequently Asked Questions (FAQs)
Q1: What is the best HPLC column for separating these compounds? A:
-
Standard Choice: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is an excellent starting point. It separates compounds primarily based on hydrophobicity.[16]
-
Alternative Selectivity: Because the analytes are halogenated aromatic compounds, they possess a unique electronic structure. Columns with different stationary phases can offer alternative selectivity if resolution is poor on a C18 column.
Q2: How do I develop a suitable mobile phase? A: The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Isocratic vs. Gradient: For simple reaction monitoring, an isocratic method (constant mobile phase composition) is often sufficient. A gradient method (composition changes over time) may be needed if there are impurities with very different polarities.
-
Starting Conditions: Begin with a mobile phase of 50:50 Acetonitrile:Water. A small amount of acid (0.1% formic acid or phosphoric acid) is often added to sharpen peaks by ensuring consistent ionization of any residual silanols on the column.[21]
-
Optimization:
-
If peaks elute too quickly (poor retention), increase the aqueous portion of the mobile phase (e.g., to 40:60 ACN:Water).
-
If peaks elute too slowly (long run time), increase the organic portion (e.g., to 60:40 ACN:Water).
-
Q3: What causes peak tailing or fronting in my chromatogram? A: Peak asymmetry is a common problem that can affect integration and resolution.[22]
-
Peak Tailing (asymmetrical backward stretch):
-
Secondary Interactions: The basic amine can interact with acidic residual silanol groups on the silica support of the column.[22][23] Solution: Use a lower pH mobile phase (e.g., add 0.1% formic acid) to suppress silanol ionization, or use a modern, end-capped column with low silanol activity.
-
Column Contamination/Void: A blocked inlet frit or a void at the head of the column can distort the sample path. Solution: Reverse-flush the column. If this fails, replace the column.[24]
-
-
Peak Fronting (forward slanting):
-
Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Dilute the sample or reduce the injection volume.[23]
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase whenever possible.
-
Q4: Why is my baseline noisy or drifting? A: An unstable baseline compromises sensitivity and makes peak integration difficult.
-
Noise (rapid fluctuations): Often caused by air bubbles in the system, a dirty detector flow cell, or a failing lamp.[25][26]
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove bubbles. Flush the flow cell with a strong solvent like isopropanol.
-
-
Drift (slow, steady change): Typically caused by changes in mobile phase composition (e.g., evaporation of a volatile component), poor column equilibration, or temperature fluctuations.[25][27]
-
Solution: Ensure mobile phase is well-mixed and covered. Allow the column to equilibrate fully with the mobile phase before starting injections (10-20 column volumes). Use a column oven for temperature control.
-
HPLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interaction with silanols.2. Column contamination or void.3. Mobile phase pH is incorrect. | 1. Add 0.1% acid (formic/TFA) to mobile phase. Use an end-capped column.2. Flush or replace the column. Use a guard column.[22][24]3. Adjust mobile phase pH to be at least 2 units away from analyte pKa. |
| Split Peaks | 1. Partially blocked column inlet frit.2. Sample solvent incompatible with mobile phase.3. Column void. | 1. Reverse-flush the column or replace the inlet frit.2. Dissolve the sample in the mobile phase.[28]3. Replace the column. |
| Shifting Retention Times | 1. Poor column equilibration.2. Inconsistent mobile phase preparation.3. Fluctuation in column temperature or flow rate. | 1. Increase column equilibration time.2. Prepare mobile phase carefully and degas thoroughly.3. Use a column oven. Check pump for leaks or bubbles.[28] |
| High Backpressure | 1. Blockage in the system (frits, tubing, column).2. Mobile phase precipitation (if using buffers).3. Sample precipitation on the column. | 1. Systematically disconnect components to locate the blockage. Backflush the column.[29]2. Ensure buffer solubility in the organic mobile phase.3. Filter all samples before injection. |
Detailed Protocol: HPLC Monitoring
-
System Preparation:
-
Mobile Phase: Prepare the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid). Filter through a 0.45 µm filter and degas thoroughly by sonication or helium sparging.
-
System Flush: Prime the pump and flush the entire system with the mobile phase until the pressure is stable.
-
-
Column Equilibration: Install the analytical column (e.g., C18, 4.6 x 150 mm, 5 µm) and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable, flat baseline is achieved.
-
Sample Preparation:
-
Prepare a standard solution of the starting material.
-
At each reaction time point, withdraw an aliquot, quench if necessary, and dilute it to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the samples onto the HPLC system. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Interpretation:
-
Identify the peaks for the starting material and product based on their retention times (the product will have a longer retention time).
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
The reaction is considered complete when the starting material peak is no longer detectable.
-
Caption: Schematic of a typical HPLC system.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
-
LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]
-
International Journal of Science and Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 21. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 29. aelabgroup.com [aelabgroup.com]
Technical Support Center: Quenching Protocols for N-(4-Bromo-2,6-dichlorophenyl)acetamide Reactions
Welcome to the technical support center for the synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the critical quenching step in the acylation of 4-bromo-2,6-dichloroaniline. Our focus is on ensuring reaction success, maximizing yield and purity, and addressing common challenges encountered in the laboratory.
Introduction: The Challenge of Acylating a Sterically Hindered Aniline
The synthesis of this compound typically involves the acylation of 4-bromo-2,6-dichloroaniline with an acetylating agent such as acetyl chloride or acetic anhydride. The primary challenge in this reaction is the significant steric hindrance posed by the two ortho-chloro substituents on the aniline ring.[1] This steric bulk electronically deactivates the amine group, making it a less effective nucleophile and consequently slowing down the rate of acylation.[1] This inherent low reactivity necessitates carefully optimized reaction conditions and a well-designed quenching protocol to ensure a successful outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation of 4-bromo-2,6-dichloroaniline so slow or resulting in a low yield?
A1: The reduced nucleophilicity of the amino group in 4-bromo-2,6-dichloroaniline is the primary reason for slow or incomplete reactions. The two chlorine atoms in the ortho positions sterically hinder the approach of the acylating agent to the nitrogen atom.[1] To overcome this, consider the following:
-
Use of a more reactive acylating agent: Acetyl chloride is generally more reactive than acetic anhydride.
-
Elevated temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this must be done cautiously to avoid side reactions.
-
Use of a catalyst: A catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can enhance the reaction rate.
-
Stronger base: In some cases, deprotonating the aniline with a strong, non-nucleophilic base like sodium hydride prior to the addition of the acylating agent can significantly improve the reaction rate.[1]
Q2: What is the purpose of quenching the reaction?
A2: Quenching serves several critical purposes:
-
To stop the reaction: By destroying any unreacted, highly reactive acylating agent (e.g., acetyl chloride), quenching prevents the formation of byproducts during workup and purification.
-
To neutralize byproducts: The acylation reaction produces acidic byproducts (HCl from acetyl chloride or acetic acid from acetic anhydride). Quenching with a basic solution neutralizes these acids.[2]
-
To facilitate product isolation: A proper quench will help to separate the desired amide product from the reaction mixture components, often by precipitating the product or enabling clean phase separation during extraction.
Q3: Can I just add water to quench my reaction?
A3: While water will react with and destroy excess acetyl chloride or acetic anhydride, it is often not the ideal quenching agent when used alone. The reaction of water with acyl halides can be vigorous and exothermic, potentially leading to localized heating and degradation of the desired product.[3] A more controlled quench is typically achieved by using a dilute aqueous basic solution, such as sodium bicarbonate or sodium carbonate. These bases will neutralize the acidic byproducts and safely react with the excess acylating agent.[4]
Q4: I see an oily substance or my product won't crystallize after workup. What could be the issue?
A4: This is a common issue that can arise from several sources:
-
Incomplete reaction: The presence of unreacted 4-bromo-2,6-dichloroaniline can lead to an impure, oily product.
-
Acidic impurities: Residual acetic acid (from the hydrolysis of the acylating agent) can interfere with crystallization. A thorough wash with a bicarbonate solution is crucial.[4]
-
Diacetylation: Although less likely with this sterically hindered aniline, excessive amounts of a highly reactive acylating agent could potentially lead to the formation of a diacetylated byproduct, which may be oily.
Q5: Is there a risk of hydrolyzing my this compound product during the quench or workup?
A5: Amides derived from sterically hindered anilines can be quite resistant to hydrolysis.[5] However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis back to the starting aniline and acetic acid.[6][7] Therefore, it is advisable to perform the quenching and washing steps at reduced temperatures (e.g., 0-10 °C) and to not let the reaction mixture sit for extended periods in the presence of strong acids or bases.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to steric hindrance. 2. Hydrolysis of the acylating agent by adventitious water. 3. Product loss during workup and purification. | 1. Increase reaction time and/or temperature. Consider using a more potent acylating agent or a catalyst (e.g., DMAP). 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Optimize extraction pH and recrystallization solvent to minimize losses. |
| Presence of Starting Material (4-bromo-2,6-dichloroaniline) in Product | 1. Incomplete reaction. 2. Insufficient amount of acylating agent. | 1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or increasing the temperature. 2. Use a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| Product is an Oily or Gummy Solid | 1. Presence of acidic impurities (e.g., acetic acid). 2. Unreacted starting materials. | 1. Wash the crude product thoroughly with a saturated sodium bicarbonate solution to remove acidic impurities.[4] 2. Purify the product by recrystallization from a suitable solvent system or by column chromatography. |
| Formation of a Second, Less Polar Spot on TLC | This is likely the diacetylated byproduct. | 1. Use stoichiometric amounts of the acylating agent or a slight excess of the amine. 2. Purify the crude product using column chromatography.[4] |
| Exothermic and Difficult to Control Quench | 1. Quenching with pure water. 2. Adding the quenching solution too quickly. 3. Quenching at room temperature. | 1. Use a dilute aqueous basic solution (e.g., sodium bicarbonate) instead of water. 2. Add the quenching solution slowly and dropwise with vigorous stirring. 3. Cool the reaction mixture in an ice bath before and during the quench.[8] |
| Broad or Multiple Peaks in NMR Spectrum | Presence of multiple compounds, likely the desired product and byproducts or starting materials. | 1. Re-purify the sample using column chromatography or recrystallization. 2. Check for the presence of residual solvent. |
Experimental Protocols & Methodologies
Protocol 1: Quenching Protocol for the Synthesis of this compound
This protocol assumes the reaction has been run to completion as monitored by an appropriate technique (e.g., TLC, LC-MS).
Materials:
-
Reaction mixture containing this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous sodium chloride solution).
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Ice bath.
Procedure:
-
Cooling: Place the reaction vessel in an ice bath and cool the reaction mixture to 0-5 °C with stirring. This is a critical step to control the exotherm of the quench.[8]
-
Slow Addition of Quenching Solution: Slowly and carefully add the saturated aqueous sodium bicarbonate solution dropwise to the cold, stirred reaction mixture.
-
Monitoring the Quench: Continue the slow addition until the gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic extraction solvent and deionized water if necessary to dissolve any salts.
-
Phase Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely.
-
Aqueous Washes: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Deionized water (to remove any remaining inorganic salts).
-
Brine (to facilitate the removal of water from the organic layer).
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water, heptane/ethyl acetate).
Workflow for Quenching and Workup
Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.
References
-
Organic Syntheses Procedure. Acetamide, N-bromo-. [Link]
- Google Patents. (CN103524358A). Synthetic method of 2, 6-dichloroaniline.
- Google Patents. (EP0500156A1). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65, o1998. [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. International Research Journal of Engineering and Technology, 7(6). [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley. [Link]
- Arora, P. (2012). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(9), 4215-4217.
-
Royal Society of Chemistry. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 5, 101577-101580. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4478. [Link]
-
SIELC Technologies. (2018). Acetamide, N-(4-bromo-2,6-dichloro-3-methylphenyl)-. [Link]
-
ResearchGate. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
- Google Patents. (EP0727412B1).
- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048–11051. [Link]
-
ResearchGate. (2016). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
- International Journal of Research in Recent Related Scientific Disciplines. (2014). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. IJRRR, 1(2), 1-10.
-
Brainly. (2023). True or False: When converting 4-bromo-2-chloroacetanilide to 4-bromo-2-chloroaniline, this is an example. [Link]
-
Global Substance Registration System. N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
-
PubChem. N-(4-bromo-2,6-difluorophenyl)acetamide. [Link]
-
PubChem. N-(4-bromo-2-fluorophenyl)acetamide. [Link]
-
PubChem. N-(4-Bromo-2-methylphenyl)acetamide. [Link]
-
Wei, Z. B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, E66, o250. [Link]
-
PubChem. N-(2-bromo-4-fluorophenyl)acetamide. [Link]
-
ResearchGate. (2025). 4-Bromo-2-chloroaniline. [Link]
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Technical Support Center: pH-Dependent Reactivity of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Welcome to the technical support center for N-(4-Bromo-2,6-dichlorophenyl)acetamide. This guide is designed for professionals in research and drug development who are working with this compound. Here, we address common questions and challenges related to its stability and reactivity, with a specific focus on the critical role of pH. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs) - Fundamental Reactivity
Question 1: Why is pH a critical factor for the stability of this compound?
Answer: The stability of this compound is fundamentally linked to its core chemical structure, which features an acetamide functional group (-NH-C=O). This amide bond is the primary site of pH-dependent reactivity. It is susceptible to hydrolysis, a chemical reaction where water breaks the bond, leading to the formation of 2,6-dichloro-4-bromoaniline and acetic acid. This degradation process is significantly catalyzed by both acidic (H+) and basic (OH-) conditions.[1][2][3]
-
Under Acidic Conditions: The carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic and thus more vulnerable to nucleophilic attack by a water molecule.[3]
-
Under Basic Conditions: A hydroxide ion (OH-), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This pathway is often more aggressive than acid-catalyzed hydrolysis for acetanilides.[2]
The rate of this degradation is generally lowest in the neutral to slightly acidic pH range (approx. pH 4-7) and increases exponentially as the pH becomes more acidic or, more dramatically, more alkaline. Therefore, controlling pH is essential for preventing unwanted degradation during experiments, formulation, and storage.
Caption: Generalized pathways for acid- and base-catalyzed amide hydrolysis.
Question 2: How do the chloro- and bromo- substituents on the phenyl ring affect the reactivity?
Answer: The three halogen substituents (two chlorine, one bromine) on the phenyl ring are strong electron-withdrawing groups. Through an inductive effect, they pull electron density away from the amide functional group. This has a significant consequence: the carbonyl carbon of the amide bond becomes even more electron-deficient (more electrophilic) than in a non-substituted acetanilide.[2] This heightened electrophilicity makes it a more favorable target for nucleophiles like water or hydroxide ions, thereby increasing the rate of hydrolysis compared to unsubstituted acetanilide. In essence, the halogenation makes the molecule inherently more susceptible to pH-driven degradation.
Section 2: Troubleshooting Guide - Common Experimental Issues
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Rapid loss of parent compound in solution. | 1. Incorrect pH of Solvent/Buffer: The solution pH may be in the highly acidic (<3) or alkaline (>8) range, accelerating hydrolysis. 2. Incompatible Excipients: Formulation components may be altering the micro-pH or acting as catalysts. | 1. Verify pH: Immediately measure the pH of your solution. Adjust to a neutral range (pH 5-7) for storage or use if experimentally permissible. 2. Buffer Selection: Use a well-characterized buffer system (e.g., phosphate, citrate) to maintain a stable pH. 3. Excipient Screening: Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone and in the presence of each excipient to identify interactions.[4][5] |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation: The new peaks are likely the primary degradant (2,6-dichloro-4-bromoaniline) or secondary degradation products. 2. Contamination: Impurities in solvents or reagents. | 1. Peak Identification: Use a stability-indicating method. If possible, use LC-MS to get the mass of the unknown peaks and compare it to the expected mass of the hydrolytic degradation product.[6][7] 2. Run Blanks: Analyze your diluent and mobile phase alone to rule out contamination. |
| Poor mass balance in stability studies (sum of API + degradants < 95%). | 1. Secondary Degradation: Primary degradants may be unstable and degrade further into non-UV active or volatile compounds. 2. Precipitation: The parent compound or a degradant may be precipitating out of solution. 3. Analytical Method Issue: The analytical method may not be detecting all degradants (e.g., they elute in the void volume or are retained on the column). | 1. Expand Analytical Window: Extend the HPLC run time and check for late-eluting peaks. 2. Visual Inspection: Check samples for any visible precipitate. If observed, try a different solvent system or adjust concentration. 3. Method Validation: Ensure your analytical method is validated for mass balance and can detect the primary degradant. Spike your sample with a reference standard of the degradant if available.[4][8] |
Section 3: Experimental Design & Protocols
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[4][8][9]
Workflow for a pH-Liability Forced Degradation Study
Caption: A typical experimental workflow for a forced degradation study.
Protocol: pH-Forced Degradation Study
Objective: To determine the degradation profile of this compound under acidic, basic, and neutral pH conditions. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation pathway is understood without over-stressing the molecule.[5]
1. Materials:
-
This compound (API)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
pH meter, calibrated
-
Volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
2. Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the API in acetonitrile. This organic solvent prevents premature hydrolysis before the stress study begins.
3. Stress Sample Preparation:
-
For each condition, prepare samples in triplicate.
-
Acid Hydrolysis: In a 10 mL volumetric flask, add 1.0 mL of the API stock solution. Add 1.0 mL of 1.0 M HCl to make the final concentration 0.1 M HCl. Dilute to volume with water.
-
Base Hydrolysis: In a 10 mL volumetric flask, add 1.0 mL of the API stock solution. Add 1.0 mL of 1.0 M NaOH to make the final concentration 0.1 M NaOH. Dilute to volume with water.
-
Neutral Hydrolysis: In a 10 mL volumetric flask, add 1.0 mL of the API stock solution. Dilute to volume with water only.
-
Control (t=0): Immediately after preparing the stress samples, take an aliquot from each, neutralize it as described in step 5, and dilute it to the final analytical concentration for immediate analysis.
4. Incubation:
-
Incubate the acid and neutral hydrolysis samples in a water bath at 60°C.
-
Keep the base hydrolysis sample at room temperature (~25°C), as alkaline hydrolysis is typically much faster.
-
Visually inspect samples at each time point for precipitation.
5. Time Point Sampling and Quenching:
-
Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours). The goal is to find a time point with 5-20% degradation.
-
Crucial Step - Quenching: Before analysis, you must stop the degradation.
-
For the acid sample, add an equimolar amount of NaOH (e.g., if you take a 1 mL aliquot, add 1 mL of 0.1 M NaOH).
-
For the base sample, add an equimolar amount of HCl.
-
Verify the final pH is near neutral (pH 6-8).
-
6. Analysis (Using a Stability-Indicating HPLC Method):
-
Dilute the quenched samples to a suitable final concentration (e.g., 50 µg/mL) with your mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Analyze by HPLC. A reversed-phase C18 column is typically suitable.[10]
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
7. Data Interpretation:
-
Calculate the percentage of API remaining and the percentage of each degradant formed.
-
Calculate the mass balance to ensure all major components are accounted for.
-
The results will generate a pH-rate profile, clearly indicating that the compound is least stable under basic conditions.
References
-
M. Niyaz Khan, Baki B. Bakar, Fenny W. N. Yin. Kinetic study on acid-base catalyzed hydrolysis of azimsulfuron, a sulfonylurea herbicide. International Journal of Chemical Kinetics. Available at: [Link]
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ICH, Q1A (R2), Stability Testing of New Drug Substances and Products. (2003). International Conference on Harmonisation. Available at: [Link]
-
U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Water-Resources Investigations Report. Available at: [Link]
-
Suneethal, M., & Sharmila, D. (2015). Forced Degradation Studies. ResearchGate. Available at: [Link]
-
Shinde, N., Bangar, B., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science. Available at: [Link]
-
Blessy, M., Patel, R. D., Prajapati, P., & Agrawal, Y. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. Available at: [Link]
-
PubChem. Acetanilide. National Center for Biotechnology Information. Available at: [Link]
-
Prabha, S. Kinetics of Hydrolysis of Mono 6-Bromo-2,4-dichlorophenyl Phosphate In Acidic & Alkaline Media. Indian Journal of Chemistry. Available at: [Link]
-
Bajaj, S., Sakhuja, N., & Singla, D. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Borders, C. L., et al. (2012). A typical plot of pH vs. time for the simple hydrolysis of acetic anhydride. ResearchGate. Available at: [Link]
-
Patel, K. (2022). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
Galabov, B., et al. (2012). Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2005). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Study.com. (2021). Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. Available at: [Link]
-
Patel, R. K., et al. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. International Journal of Novel Research and Development. Available at: [Link]
-
Megriche, A. (2018). Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. ResearchGate. Available at: [Link]
-
Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profiling of N-(4-Bromo-2,6-dichlorophenyl)acetamide
Introduction: The Imperative of Selectivity in Early-Stage Drug Discovery
In the landscape of modern drug development, the early and accurate characterization of a compound's biological activity is paramount. N-(4-Bromo-2,6-dichlorophenyl)acetamide (CAS 13953-09-8) is a halogenated acetamide derivative whose biological profile is not extensively documented in public literature.[1] Its structure, however, bears a resemblance to other biologically active molecules, including known impurities of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.[2][3] This structural similarity necessitates a rigorous investigation into its potential targets and, more critically, its off-target interactions.
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a major cause of adverse drug reactions and late-stage clinical trial failures.[4][5] Therefore, a proactive and systematic approach to profiling cross-reactivity is not merely a supplementary exercise but a core component of de-risking a new chemical entity.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will compare its activity against a panel of strategically selected alternative compounds and off-targets using validated biochemical and cell-based assays. The methodologies described herein are designed to be self-validating, providing researchers with a robust and reproducible template for assessing compound selectivity.
Chapter 1: Rationale for Comparator and Off-Target Panel Selection
The foundation of a meaningful comparison guide lies in the logical selection of both comparator compounds and the panel of biological targets. Our strategy is to contextualize the activity of this compound by benchmarking it against well-understood drugs and screening it against a diverse set of targets known for promiscuous interactions.
Comparator Compound Selection
-
Primary Comparator - Diclofenac: A widely used NSAID, Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes. Its structural similarity to this compound makes it the ideal primary reference. We will use it to establish a baseline for potential COX inhibition.
-
Selective Comparator - Celecoxib: As a selective COX-2 inhibitor, Celecoxib provides a crucial point of comparison for determining any potential COX isoform selectivity of our target compound.
-
Negative Control - N-phenylacetamide: This simple amide lacks the halogenated phenyl ring characteristic of the other compounds and is predicted to be inactive against our primary targets. It serves as an essential control to rule out non-specific or artifactual effects.
Off-Target Panel Selection
Given the structural alerts within the topic compound, we hypothesize that its primary targets may be cyclooxygenases. The off-target panel is designed to probe for common liabilities and unintended interactions.
-
Primary Targets (Hypothesized):
-
Cyclooxygenase-1 (COX-1): The constitutive isoform, inhibition of which is linked to gastrointestinal side effects.
-
Cyclooxygenase-2 (COX-2): The inducible isoform, a primary target for anti-inflammatory drugs.
-
-
Key Off-Target Classes:
-
Kinases (e.g., Src Kinase): A representative member of a large enzyme family prone to off-target inhibition.
-
Proteases (e.g., Furin): Dichlorophenyl moieties have been shown to interact with proteases like furin, making this a relevant target to screen.[6][7]
-
G-Protein Coupled Receptors (GPCRs, e.g., Androgen Receptor): A major class of drug targets where promiscuous binding can lead to endocrine disruption or other side effects.[8]
-
Chapter 2: Experimental Workflow and Biochemical Profiling
Our experimental approach is tiered, beginning with direct biochemical assays to quantify molecular interactions, followed by cell-based assays to confirm functional activity in a more physiological context.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Protocol: COX Enzyme Inhibition Assay
This protocol quantifies the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2.[9][10]
Rationale: This is the most direct method to test the hypothesis of COX inhibition. By running assays for both isoforms in parallel, we can determine both potency (IC50) and selectivity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound (10 mM in DMSO).
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin and 1 mM EDTA).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Dilute recombinant human COX-1 and COX-2 enzymes to their optimal working concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of assay buffer containing the respective COX enzyme to each well.
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of arachidonic acid substrate (final concentration ~20 µM).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Protocol: Competitive Ligand Binding Assay
This protocol is used to determine if a test compound can bind to a specific receptor by measuring its ability to displace a known, labeled ligand.[11][12][13]
Rationale: For non-enzymatic targets like the Androgen Receptor, a binding assay is the gold standard to measure direct interaction. This assay format allows for the determination of the inhibitor constant (Ki), a true measure of affinity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound (10 mM in DMSO).
-
Use a commercially available kit or prepare components: purified Androgen Receptor protein, a radiolabeled ligand (e.g., [³H]-Mibolerone), and appropriate binding buffer.
-
Scintillation proximity assay (SPA) beads conjugated with an antibody that captures the receptor.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted test compound or DMSO to appropriate wells.
-
Add 10 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Add 10 µL of the receptor/SPA bead mixture.
-
Incubate the plate for 4-6 hours at room temperature on a plate shaker to reach binding equilibrium.
-
Measure the signal using a scintillation counter. When the radiolabeled ligand is bound to the receptor-bead complex, it is close enough to excite the bead, producing a signal.
-
-
Data Analysis:
-
Calculate the percentage of displacement for each compound concentration.
-
Plot the data and fit to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.[12]
-
Chapter 3: Cell-Based Functional Assays
Biochemical assays are essential but can be influenced by artificial conditions. Cell-based assays provide a more physiologically relevant system to confirm the functional consequences of target engagement.[14]
Sources
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A Researcher's Guide to Orthogonal Validation of N-(4-Bromo-2,6-dichlorophenyl)acetamide Protein Modification
Introduction: The Imperative of Certainty in Covalent Drug Discovery
In the landscape of modern drug development, covalent inhibitors have re-emerged as a powerful therapeutic modality. Molecules like N-(4-Bromo-2,6-dichlorophenyl)acetamide, which contains a reactive chloroacetamide electrophile, are designed to form a stable, covalent bond with a target protein, often leading to potent and durable pharmacological effects. The chloroacetamide moiety is a well-established warhead that typically targets the nucleophilic thiol group of cysteine residues.[1][2] However, the very permanence of this interaction demands an exceptionally high bar for evidence. Simply observing a functional effect is insufficient; researchers must rigorously confirm that the molecule has indeed formed a covalent adduct with the intended protein target at a specific site.
This guide provides an in-depth comparison of three powerful, orthogonal approaches to confirm protein modification by this compound: Mass Spectrometry, a competition-based Immunoassay (Western Blot), and a biophysical Thermal Shift Assay. We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the collective data to build an unshakeable case for your covalent modification event.
Logical Framework for Orthogonal Validation
A comprehensive validation strategy should confirm the modification event at multiple levels: the intact protein, the specific peptide residue, and the biophysical consequences of the modification. Our chosen methods address these distinct levels, providing a multi-layered confirmation.
Caption: Orthogonal workflow for validating covalent protein modification.
Method 1: Mass Spectrometry (MS) — The Definitive Analysis
Mass spectrometry is the gold standard for identifying covalent modifications because it directly measures the outcome: a change in the protein's mass.[3][4] It can be deployed in two complementary modes: "top-down" for the intact protein and "bottom-up" to pinpoint the exact modification site.[5]
Causality of Experimental Choices:
-
Top-Down (Intact Protein) Analysis: This is the most direct first step. By measuring the total mass of the protein before and after incubation with this compound, we can detect an increase in mass corresponding precisely to the addition of the compound. This provides unambiguous evidence that a covalent reaction has occurred.[6]
-
Bottom-Up (Peptide-Level) Analysis: While top-down confirms if a modification happened, bottom-up proteomics tells us where. The protein is enzymatically digested into smaller peptides (typically with trypsin), and the resulting peptide mixture is analyzed.[7][8] We look for a specific peptide whose mass has increased by that of the modifier. Subsequent fragmentation of this peptide (MS/MS) allows for sequencing and definitive identification of the modified amino acid, which is expected to be a cysteine.[5] This level of detail is crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.[9]
Experimental Workflow: Bottom-Up Proteomics
Caption: Workflow for bottom-up proteomic analysis of covalent modification.
Detailed Protocol: Bottom-Up Proteomic Analysis
-
Reaction Incubation:
-
Incubate the purified target protein (e.g., at 5-10 µM) with a 5 to 10-fold molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for 1-4 hours at room temperature.
-
Prepare a control sample with the protein and vehicle (e.g., DMSO) only.
-
-
Denaturation, Reduction, and Alkylation:
-
To the protein samples, add urea to a final concentration of 8 M to denature the protein.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds. This step ensures all cysteines are accessible.
-
Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature to alkylate any free, unmodified cysteines. This "capping" step prevents disulfide scrambling and ensures that only the covalently modified cysteines remain distinct.
-
-
Protein Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M, which is optimal for trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[7]
-
-
Sample Cleanup:
-
Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Separate peptides using a reverse-phase gradient.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS1 scan to measure peptide masses, followed by MS/MS fragmentation of the most abundant ions.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a database containing the sequence of the target protein.
-
Specify a variable modification on cysteine corresponding to the mass of this compound minus HCl (the leaving group). Also, specify carbamidomethylation of cysteine as a fixed modification for the IAA-capped residues.
-
A positive identification requires the confident assignment of a peptide-spectrum match (PSM) for the modified peptide in the treated sample, which should be absent in the control.
-
Method 2: Competition-Based Western Blot — An Accessible Approach
While MS provides definitive proof, it is not always readily available. A Western blot-based competition assay offers an accessible and visual, albeit indirect, method to demonstrate target engagement at a specific residue.[10][11]
Causality of Experimental Choices: The logic is based on competitive binding. If this compound binds to a target cysteine, it will block that site from reacting with another cysteine-reactive probe. We use a probe that is easily detectable, such as a biotin- or fluorescently-tagged iodoacetamide. A decrease in the probe's signal in the presence of our test compound indicates successful modification. The Western blot component uses a specific antibody against the target protein to confirm that we are observing this effect on the correct protein and that protein levels are equal across samples.[12][13]
Detailed Protocol: Competition-Based Western Blot
-
Compound Incubation:
-
Treat your cell lysate or purified protein with increasing concentrations of this compound (e.g., 0, 1, 10, 100 µM) for 1-2 hours at 37°C. This allows the covalent modifier to bind to its target.
-
-
Probe Labeling:
-
To each sample, add a cysteine-reactive probe, such as Iodoacetamide-Biotin, to a final concentration of 1 mM. Incubate for 1 hour at room temperature in the dark. This probe will label all cysteine residues that were NOT blocked by the test compound.
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific binding.[15]
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C. This confirms the identity of the protein band.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[16]
-
Wash the membrane again.
-
-
Biotin Probe Detection:
-
Incubate the same membrane with Streptavidin-HRP for 1 hour at room temperature. Streptavidin binds with high affinity to the biotin probe.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[17]
-
You will develop two images from the same blot: one for the total protein (from the antibody) and one for the probe signal (from Streptavidin-HRP).
-
Interpretation: A positive result is a dose-dependent decrease in the biotin probe signal at the molecular weight corresponding to your target protein, while the total protein signal remains constant.
-
Method 3: Differential Scanning Fluorimetry (DSF) — Biophysical Confirmation
Covalent modification is a binding event that often alters the thermodynamic stability of a protein. DSF, also known as a Thermal Shift Assay, is a rapid, high-throughput biophysical technique that measures these changes in stability.[18][19]
Causality of Experimental Choices: The principle relies on monitoring protein unfolding in response to heat. A fluorescent dye, like SYPRO Orange, binds to hydrophobic regions of a protein.[18] In a folded protein, these regions are buried. As the protein is heated and denatures, the hydrophobic core becomes exposed, the dye binds, and fluorescence increases. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).[20] Covalent modification typically stabilizes the protein structure, leading to an increase in the Tm. Observing this "thermal shift" (ΔTm) provides strong evidence of a direct interaction between the compound and the protein.[19][21]
Detailed Protocol: Differential Scanning Fluorimetry
-
Reagent Preparation:
-
Prepare your purified target protein at a final concentration of 2-5 µM in a suitable buffer.
-
Prepare a stock of this compound and dilute it to a final concentration of 20-50 µM.
-
Prepare a working solution of SYPRO Orange dye by diluting the stock (e.g., 5000x) into the protein buffer to a final working concentration of 5x.
-
-
Reaction Setup:
-
In a 96-well or 384-well PCR plate, set up the reactions. For each well, mix:
-
Protein solution
-
Test compound or vehicle (DMSO)
-
SYPRO Orange dye solution
-
-
Include a "protein + vehicle" control and a "buffer only" control.
-
Incubate the plate at room temperature for 30 minutes to allow for the covalent reaction to proceed.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR machine.
-
Set up a melt curve experiment. The temperature should ramp from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C per step).[21]
-
Measure the fluorescence at each temperature step.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
-
Fit the curve to a Boltzmann equation to determine the Tm, which is the midpoint of the transition.
-
Interpretation: A positive result is a statistically significant increase in the Tm of the protein when incubated with the compound compared to the vehicle control (ΔTm > 2°C is generally considered a robust shift).
-
Comparative Summary of Orthogonal Methods
| Feature | Mass Spectrometry (Bottom-Up) | Competition Western Blot | Differential Scanning Fluorimetry (DSF) |
| Primary Measurement | Mass-to-charge ratio of modified peptides | Competitive probe binding | Change in protein melting temperature (Tm) |
| Information Provided | Direct, unambiguous proof of modification; Identifies specific site and residue; Can quantify site occupancy.[3][9] | Indirect evidence of target engagement at a reactive residue; Visualizes effect on the target protein. | Confirms direct binding and interaction; Measures change in protein stability.[18] |
| Specificity | Very High | Moderate (Depends on probe reactivity and antibody specificity) | Moderate (Confirms binding, not covalent nature) |
| Throughput | Low to Medium | Medium | High |
| Required Expertise | High (Specialized instrumentation and data analysis) | Low (Standard lab technique) | Low to Medium |
| Key Advantage | Definitive site identification.[5] | Accessible with standard lab equipment. | Excellent for screening and initial hit validation.[19] |
| Key Limitation | Requires specialized equipment and expertise; can be time-consuming. | Indirect; does not confirm covalent nature or exact site; semi-quantitative at best.[22] | Indirect; does not confirm covalent nature or site; susceptible to artifacts. |
Conclusion
Confirming the covalent modification of a protein by a reactive molecule like this compound is a non-negotiable step in rigorous chemical biology and drug discovery. No single technique can provide a complete and infallible picture. By employing an orthogonal validation strategy, we move from inference to certainty.
References
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Title: Chemoproteomic methods for covalent drug discovery - PMC Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Comparison of biophysical methods for the detection of protein-protein interactions (PPIs) Source: Frontiers in Molecular Biosciences URL: [Link]
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Title: Using mass spectrometry chemoproteomics to advance covalent drug development Source: News-Medical.Net URL: [Link]
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Title: Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges Source: National Institutes of Health URL: [Link]
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Title: Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification Source: PubMed, National Institutes of Health URL: [Link]
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Title: Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification Source: ACS Publications URL: [Link]
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Title: Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Infographic: Biophysical Methods for Therapeutic Protein Analysis Source: Biocompare.com URL: [Link]
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Title: Western Blot Protocol Source: OriGene Technologies Inc. URL: [Link]
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Title: Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems Source: Journal of the American Chemical Society URL: [Link]
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A Comparative Benchmarking Guide: Evaluating N-(4-Bromo-2,6-dichlorophenyl)acetamide Against Established Enzyme Inhibitors
This guide provides a comprehensive framework for the comparative evaluation of N-(4-Bromo-2,6-dichlorophenyl)acetamide, a compound of interest for its potential biological activity. Given the prevalence of the N-phenylacetamide scaffold in anti-inflammatory agents, this document outlines a rigorous benchmarking strategy against well-characterized inhibitors of key enzymes in the inflammatory cascade: Cyclooxygenase (COX) and Lipoxygenase (LOX). This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Introduction and Rationale
This compound is a halogenated N-phenylacetamide derivative. While specific biological data for this compound is not widely published, its core structure is analogous to a class of compounds known to possess anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a similar scaffold and exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Therefore, a primary hypothesis is that this compound may exhibit inhibitory activity against COX-1 and/or COX-2.
To provide a comprehensive profile and explore potential alternative mechanisms, it is also prudent to assess the compound's activity against 5-lipoxygenase (5-LOX), another critical enzyme in the arachidonic acid cascade responsible for the production of pro-inflammatory leukotrienes.[2]
This guide details the experimental design and protocols for a head-to-head comparison of this compound with the following industry-standard inhibitors:
-
Diclofenac: A potent, non-selective inhibitor of both COX-1 and COX-2.[5][6]
-
Nordihydroguaiaretic Acid (NDGA): A well-characterized inhibitor of 5-lipoxygenase.[7][8]
By benchmarking against these compounds, researchers can determine the potency, selectivity, and potential mechanism of action of this compound.
The Arachidonic Acid Cascade: A Tale of Two Enzymes
The enzymatic processing of arachidonic acid is a critical juncture in the inflammatory response, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. This process is primarily governed by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.
Caption: The Arachidonic Acid Cascade showing the COX and LOX pathways.
Benchmark Inhibitor Profiles
A thorough understanding of the benchmark inhibitors is crucial for interpreting the comparative data.
Celecoxib: The Selective COX-2 Inhibitor
-
Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole that acts as a highly selective, reversible inhibitor of the COX-2 isoform of cyclooxygenase.[3][9] It inhibits the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory and analgesic effects.[4][10] Its selectivity for COX-2 is approximately 10-20 times greater than for COX-1.[9] This selectivity is attributed to its polar sulfonamide side chain, which binds to a hydrophilic side pocket region near the active site of COX-2, a feature not present in COX-1.[4][9] By sparing COX-1, celecoxib is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11]
Diclofenac: The Non-Selective COX Inhibitor
-
Mechanism of Action: Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic properties primarily through the inhibition of both COX-1 and COX-2 enzymes with relative equipotency.[5][12] By blocking these enzymes, diclofenac prevents the synthesis of prostaglandins.[6][13] Beyond COX inhibition, research suggests that diclofenac may have a multi-modal mechanism of action, including the inhibition of lipoxygenase enzymes and the activation of the nitric oxide-cGMP antinociceptive pathway.[5][13]
Nordihydroguaiaretic Acid (NDGA): The Lipoxygenase Inhibitor
-
Mechanism of Action: NDGA is a natural compound derived from the creosote bush.[7][14] It is a potent inhibitor of 5-lipoxygenase, an enzyme that catalyzes the addition of oxygen to arachidonic acid to form leukotrienes.[8] By inhibiting 5-LOX, NDGA reduces the synthesis of these pro-inflammatory mediators.[8] NDGA is also known to have some inhibitory activity against cyclooxygenase, making it a dual inhibitor, though its primary characterization is as a LOX inhibitor.[7] Its four phenolic hydroxyl groups also confer strong antioxidant properties.[8]
Experimental Design and Workflow
The following experimental workflow is designed to provide a comprehensive comparison of this compound against the selected benchmark inhibitors.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
The following protocols are based on commercially available inhibitor screening assay kits, which provide a standardized and reliable method for comparing enzyme inhibitors.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening assays that measure the peroxidase activity of COX enzymes.[15][16]
Materials:
-
COX-1 (ovine) and COX-2 (human, recombinant) enzymes
-
Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
Heme
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic Acid
-
This compound
-
Celecoxib
-
Diclofenac
-
96-well plate (black, for fluorescence)
-
Fluorescent plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and prepare a stock solution of arachidonic acid.
-
Compound Dilutions: Prepare a series of dilutions for the test compound and benchmark inhibitors in the appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µl Assay Buffer
-
10 µl Heme
-
10 µl ADHP
-
10 µl of either COX-1 or COX-2 enzyme
-
10 µl of inhibitor solution (or solvent for control wells)
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µl of arachidonic acid to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence in kinetic mode for 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is based on a spectrophotometric assay that measures the formation of a hydroperoxy derivative from a fatty acid substrate.[17][18]
Materials:
-
5-Lipoxygenase (from potato or human recombinant)
-
Assay Buffer (0.1 M phosphate buffer, pH 8.0)
-
Linoleic Acid (substrate)
-
This compound
-
Nordihydroguaiaretic Acid (NDGA)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as required. Dilute the 5-LOX enzyme to a working concentration. Prepare a working solution of linoleic acid.
-
Compound Dilutions: Prepare a series of dilutions for the test compound and NDGA.
-
Assay Setup: In a UV-transparent 96-well plate or cuvettes, set up the following:
-
Blank: Assay buffer and substrate solution.
-
Control (100% activity): Assay buffer, enzyme solution, and solvent vehicle.
-
Test Sample: Assay buffer, enzyme solution, and test compound solution.
-
Positive Control: Assay buffer, enzyme solution, and NDGA solution.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C.
-
Reaction Initiation: Add the linoleic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 234 nm in kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Data Presentation and Interpretation
The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results should be summarized in a clear and concise table.
Table 1: Comparative Inhibitory Activity (IC50 Values in µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | >10 | ~0.1 | >100 | >100 |
| Diclofenac | ~0.5 | ~0.5 | >50 | ~1 |
| Nordihydroguaiaretic Acid (NDGA) | ~20 | ~20 | ~1 | N/A |
Note: The values for the benchmark inhibitors are representative and may vary depending on the specific assay conditions.
Interpretation of Expected Outcomes:
-
Potency: A lower IC50 value indicates a more potent inhibitor.
-
COX Selectivity: The COX-2 Selectivity Index provides a quantitative measure of the compound's preference for COX-2 over COX-1. A high selectivity index, similar to celecoxib, suggests a reduced risk of gastrointestinal side effects. A selectivity index close to 1, like diclofenac, indicates non-selective inhibition.
-
LOX Activity: Significant inhibition of 5-LOX would suggest a dual-pathway inhibitory mechanism, which could be advantageous in certain inflammatory conditions.
Conclusion
This guide provides a robust and scientifically sound framework for the initial characterization of this compound. By benchmarking its performance against well-established inhibitors of COX-1, COX-2, and 5-LOX, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic applications. The detailed protocols and data interpretation guidelines presented herein are designed to ensure a thorough and reliable evaluation, paving the way for further preclinical development.
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What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? - Dr.Oracle. (2025, October 5). Retrieved from [Link]
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Nordihydroguaiaretic acid (NDGA) - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved from [Link]
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Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - Frontiers. (2020, February 27). Retrieved from [Link]
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COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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Chemical and biological properties of nordihydroguaiaretic acid - SciELO. (n.d.). Retrieved from [Link]
-
Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
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Cyclooxygenase (COX) Enzymes, Inhibitors, and More - Verywell Health. (2025, September 5). Retrieved from [Link]
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Lipoxygenase inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023, April 12). Retrieved from [Link]
-
Lipoxygenase inhibitors. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
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An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. (n.d.). Retrieved from [Link]
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Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC. (2022, January 21). Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
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An ELISA method to measure inhibition of the COX enzymes - Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - NIH. (n.d.). Retrieved from [Link]
-
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables - CABI Digital Library. (n.d.). Retrieved from [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit - Interchim. (n.d.). Retrieved from [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. (n.d.). Retrieved from [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20). Retrieved from [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.). Retrieved from [Link]
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N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC - PubMed Central. (2023, March 25). Retrieved from [Link]
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Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide - University of East Anglia. (n.d.). Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
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Head-to-head comparison of N-(4-Bromo-2,6-dichlorophenyl)acetamide in different cell lines
An In-Depth Comparative Analysis of N-(4-Bromo-2,6-dichlorophenyl)acetamide's Cytotoxic Profile Across Diverse Cancer Cell Lines
Executive Summary
The relentless pursuit of novel, potent, and selective anticancer agents is a cornerstone of oncological research. Within this landscape, acetamide derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity in various preclinical models.[1][2][3] This guide presents a comprehensive framework for a head-to-head comparison of a specific novel compound, this compound, against a standard chemotherapeutic agent (Doxorubicin) and a structurally analogous compound, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.[4] We delineate a robust, multi-faceted experimental approach to characterize and compare its cytotoxic and pro-apoptotic effects across a panel of four human cancer cell lines: HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), and HCT116 (Colorectal Carcinoma). This document provides detailed, field-proven protocols for cytotoxicity screening and apoptosis induction, supported by clear data visualization and an in-depth discussion of the underlying scientific principles, offering researchers a validated blueprint for evaluating novel chemical entities.
Introduction: The Rationale for a Comparative Study
Phenylacetamide and its derivatives represent a scaffold of significant interest in medicinal chemistry due to their wide range of biological activities, including notable anticancer properties.[5][6] These compounds can induce cell death through various mechanisms, making them attractive candidates for further development. The specific compound of interest, this compound, is a halogenated derivative structurally related to known cytotoxic agents.[4][7] The inclusion of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing its therapeutic potency.
However, the efficacy of an anticancer agent is rarely uniform across all cancer types. The vast molecular and genetic heterogeneity of tumors necessitates that any promising compound be profiled against a diverse panel of cancer cell lines.[8] This approach allows for the identification of sensitive cancer types, provides preliminary insights into potential mechanisms of action, and is a critical step in the drug discovery pipeline for making go/no-go decisions.[9]
This guide, therefore, details the experimental strategy to:
-
Quantify the dose-dependent cytotoxicity of this compound.
-
Compare its potency (IC₅₀) with a standard-of-care drug (Doxorubicin) and a close structural analog.
-
Determine its primary mechanism of cell death (apoptosis vs. necrosis) in a sensitive cell line.
-
Establish a reproducible and scientifically rigorous workflow for the preclinical evaluation of novel acetamide derivatives.
Experimental Design & Methodologies
Our experimental design is centered on two core assays: the MTT assay for quantifying cell viability and the Annexin V-FITC/PI assay for characterizing cell death. This combination provides a comprehensive initial assessment of a compound's anticancer potential.
Experimental Workflow Overview
The overall workflow is designed for efficiency and reproducibility, moving from a broad assessment of cytotoxicity to a more focused mechanistic study.
Caption: Experimental workflow for compound evaluation.
Materials
-
Cell Lines: HepG2, MCF-7, A549, HCT116 (from ATCC).
-
Compounds: this compound, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, Doxorubicin (positive control).
-
Reagents: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Annexin V-FITC/PI Apoptosis Detection Kit.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. Viable cells convert the yellow MTT salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in complete culture medium.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4] During this time, viable cells will form formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid dye, can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]
Caption: Principle of Annexin V/PI apoptosis detection.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat them with this compound at its predetermined IC₅₀ concentration for 48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant (which contains floating/dead cells). Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium or serum.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4][12] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4] Excite FITC at 488 nm and measure emission at ~530 nm; measure PI emission at >670 nm.
Results: A Comparative Data Framework
The following tables present a hypothetical but representative dataset to illustrate how the experimental findings can be effectively summarized.
Table 1: Cytotoxicity (IC₅₀) of Acetamide Derivatives Across Cancer Cell Lines
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates a higher potency.
| Compound | Cancer Type | HepG2 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HCT116 (IC₅₀, µM) |
| This compound | (Test Compound) | 0.45 | 1.02 | 3.15 | 0.78 |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | (Analog) | 0.62[4] | 1.25[4] | 2.50[4] | 0.98[4] |
| Doxorubicin | (Control) | 0.31 | 0.45 | 0.22 | 0.28 |
Data are presented as the mean IC₅₀ values from three independent experiments.
Table 2: Induction of Apoptosis in HepG2 Cells after 48h Treatment
This table quantifies the distribution of cells in different phases of cell death following treatment with each compound at its respective IC₅₀ concentration, as determined by Annexin V/PI staining.
| Treatment (at IC₅₀) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| This compound | 48.5 ± 2.8 | 35.1 ± 2.1 | 16.4 ± 1.9 |
| Doxorubicin | 49.1 ± 3.1 | 38.5 ± 2.5 | 12.4 ± 1.5 |
Data represent the mean percentage ± standard deviation.
Discussion and Interpretation
The presented data framework illustrates a clear, comparative analysis of this compound.
Differential Cytotoxicity: The hypothetical results in Table 1 suggest that the test compound exhibits potent cytotoxic activity, particularly against the HepG2 (liver) and HCT116 (colon) cancer cell lines, with sub-micromolar IC₅₀ values. The A549 (lung) cell line appears to be the most resistant. This differential sensitivity is common for anticancer agents and underscores the importance of screening against a diverse panel. The higher potency of the bromo- derivative compared to its chloro- analog (0.45 µM vs. 0.62 µM in HepG2) suggests that the substitution of bromine at this position may favorably influence its biological activity. While highly potent, the compound does not exceed the cytotoxicity of the broad-spectrum agent Doxorubicin.
Mechanism of Action: The apoptosis data (Table 2) for the most sensitive cell line, HepG2, strongly indicates that this compound induces cell death primarily through apoptosis. The significant increase in the early apoptotic population (35.1%) demonstrates that the compound effectively triggers programmed cell death pathways. This apoptotic induction is comparable to that of Doxorubicin, a known apoptosis inducer. This finding is crucial, as inducing apoptosis is a preferred mechanism for anticancer drugs, typically leading to less inflammation in the surrounding tissue compared to necrosis.
Causality and Future Directions: The choice of the MTT assay provides a robust, high-throughput method for initial screening based on metabolic health.[14][15] Following this with the Annexin V assay allows for a logical progression from if the compound kills cells to how it kills them.[11] The results from this guide would justify further investigation into the specific apoptotic pathways (intrinsic vs. extrinsic) by using techniques such as Western blotting to probe for cleavage of Caspase-3 and PARP, or analyzing the expression levels of Bcl-2 family proteins.
Conclusion
This guide outlines a comprehensive and scientifically rigorous methodology for the head-to-head comparison of this compound in different cancer cell lines. The proposed workflow, combining cytotoxicity screening with mechanistic apoptosis assays, provides a solid foundation for evaluating its potential as a novel anticancer agent. The illustrative data indicates that the compound is a potent inducer of apoptosis with differential activity across various cancer types, highlighting its promise and directing future research toward specific malignancies like hepatocellular and colorectal carcinoma. This structured approach is essential for the efficient and logical progression of promising compounds through the preclinical drug discovery pipeline.
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A Senior Application Scientist's Guide to Specificity Analysis of N-(4-Bromo-2,6-dichlorophenyl)acetamide
For researchers and drug development professionals, understanding the specificity of a small molecule is paramount. A compound's interaction with its intended target protein, versus its off-target effects, dictates its therapeutic potential and safety profile. This guide provides an in-depth comparison of methodologies for analyzing the target protein specificity of the research compound N-(4-Bromo-2,6-dichlorophenyl)acetamide. While this specific molecule is not extensively characterized in public literature, its substituted acetamide structure is common in bioactive compounds, including kinase inhibitors. Therefore, we will use it as a representative case study to illustrate a robust, multi-pronged approach to target identification and specificity profiling.
Introduction: The Imperative of Specificity Profiling
The efficacy of a small molecule inhibitor is intrinsically linked to its selectivity.[1] Highly selective compounds offer a cleaner pharmacological profile, minimizing the risk of adverse effects caused by unintended interactions with other proteins.[1][2] For a novel or uncharacterized compound like this compound, a systematic specificity analysis is not just a recommendation; it is a critical step in its development pipeline. This guide will detail both initial, broad-spectrum screening methods and more focused, in-depth validation assays.
Comparative Analysis of Key Methodologies
Choosing the right technique to assess protein-ligand interactions depends on the stage of research, the availability of purified protein, and the desired throughput. Below is a comparison of orthogonal approaches that, when used in combination, provide a comprehensive understanding of a compound's specificity.
| Methodology | Principle | Primary Application | Advantages | Limitations |
| Differential Scanning Fluorimetry (DSF) | Measures ligand-induced changes in protein thermal stability.[3][4][5][6][7] | Initial hit validation and screening against purified proteins. | Rapid, low sample consumption, and compatible with high-throughput screening.[4] | Requires purified, stable protein; indirect measure of binding. |
| Kinase Selectivity Profiling | Assesses the inhibition of a large panel of kinases, typically through radiometric or luminescence-based activity assays.[8][9][10] | Determining the selectivity of kinase inhibitors across the kinome. | Provides a broad overview of on- and off-target kinase interactions; standardized panels are commercially available.[8][9] | Can be costly; results can vary between different assay formats.[2] |
| Chemical Proteomics | Utilizes affinity-based probes or competitive binding to identify protein targets from complex biological samples like cell lysates.[11][12][13] | Unbiased, proteome-wide target identification.[11][14] | Identifies novel or unanticipated targets in a native-like environment.[15] | Can be technically complex; may identify abundant, non-specific binders.[15] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability within intact cells, confirming target engagement in a physiological context.[16][17][18][19][20] | Validating target engagement in a cellular environment. | Directly assesses binding in live cells, accounting for cell permeability and metabolism.[17][18] | Lower throughput than in vitro methods; requires specific antibodies or mass spectrometry for detection.[17] |
Experimental Protocols and Workflows
A logical and phased approach to specificity analysis is crucial for generating reliable and reproducible data. The following section details the step-by-step methodologies for the key experiments outlined above.
Phase 1: Initial Binding Assessment with Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is an excellent first-pass technique to confirm direct binding to a purified protein. The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).[3][6]
Caption: Workflow for Chemical Proteomics.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and an affinity tag, such as biotin.
-
Lysate Incubation: Incubate the biotinylated probe with a cell lysate to allow it to bind to its target proteins.
-
Competitive Binding: In a parallel experiment, pre-incubate the lysate with an excess of the original, unmodified compound before adding the probe. This will serve as a competition control.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated probe and any bound proteins.
-
Mass Spectrometry: After extensive washing to remove non-specific binders, the captured proteins are digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Identification: True targets will be present in the probe-only sample but significantly reduced or absent in the competition sample.
[11]#### Phase 4: In-Cell Target Engagement with CETSA
Confirming that a compound binds to its target within the complex environment of a living cell is the final and most physiologically relevant step. C[17][18]ETSA is the gold standard for this application.
[16][19][20]Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
Lysis and Separation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody (Western blot) or by mass spectrometry for a proteome-wide analysis (MS-CETSA).
-
Analysis: Plot the soluble protein levels against temperature. A shift in the melting curve to higher temperatures in the compound-treated cells confirms target engagement.
The specificity analysis of a compound like this compound is a multi-faceted process that requires the integration of data from orthogonal assays. By beginning with biophysical methods like DSF to confirm direct binding, progressing to broad selectivity screens such as kinase profiling, employing unbiased methods like chemical proteomics to discover all potential interactors, and finally, validating these interactions in a cellular context with CETSA, researchers can build a comprehensive and reliable profile of their compound's activity. This rigorous, evidence-based approach is fundamental to advancing promising molecules from the bench to potential clinical applications.
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A Guide to Rigorous Control Experiments for N-(4-Bromo-2,6-dichlorophenyl)acetamide Based Studies
Halogenated organic compounds are ubiquitous in drug discovery but can present unique challenges, including off-target effects and non-specific interactions.[1][2][3][4] Therefore, a multi-layered control strategy is not just recommended; it is essential for distinguishing a true, on-target biological effect from experimental artifacts.
Section 1: The Hierarchy of Controls: From Foundational to Definitive
An effective control strategy is hierarchical. It begins with broad controls to validate the assay system and rule out confounding variables, then progressively narrows to pinpoint the specific molecular mechanism of the compound. Failure to implement controls at each level can lead to misinterpretation of data and costly downstream failures in the research and development pipeline.
Caption: Figure 2. Logic of using an inactive analog to validate on-target effects.
Cellular Target Engagement: Is the Compound Hitting its Target in the Cell?
Proving that a compound binds its intended target within the complex environment of a living cell is a critical validation step. [5][6]This confirms that the compound not only enters the cell but also interacts with its target at concentrations that produce the desired phenotype.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates treated with the compound and then measuring the amount of soluble protein remaining via Western Blot, one can infer target engagement.
Section 3: Case Study: Validating a Signaling Pathway Effect with Western Blotting
Let's assume this compound is hypothesized to inhibit "Kinase X," leading to a decrease in the phosphorylation of "Substrate Y." A Western Blot is the standard method to test this. Rigorous controls are essential for a valid conclusion. [7]
Caption: Figure 3. Using Western Blot to measure target inhibition.
Essential Western Blot Controls:
-
Loading Control: This is paramount for quantitative analysis. An antibody against a stable, highly expressed housekeeping protein (e.g., GAPDH, β-actin, Tubulin) is used to confirm that an equal amount of total protein was loaded in each lane. [8][9]This ensures that any observed change in the protein of interest is not due to loading errors.
-
Positive/Negative Lysate Controls:
-
Positive Control: A lysate from cells known to express the target protein (e.g., cells overexpressing Kinase X or stimulated to induce phosphorylation of Substrate Y). [8]This confirms the antibody is working correctly.
-
Negative Control: A lysate from cells where the target protein is absent (e.g., knockout cell line). This validates antibody specificity. [7]* Total Protein Control: When assessing changes in a post-translational modification like phosphorylation, it is crucial to also probe for the total amount of the protein (in this case, total Substrate Y). This demonstrates that the decrease in the phosphorylated form is due to inhibition of the kinase, not a decrease in the overall expression of the substrate protein.
-
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Include wells for:
-
Untreated Control (media only)
-
Vehicle Control (highest concentration of DMSO)
-
Positive Control (Lysis Buffer, to determine maximum LDH release)
-
Experimental conditions (various concentrations of the compound)
-
-
Incubation: Treat cells with the compounds and controls for a duration relevant to the primary functional assay (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background absorbance.
Protocol 2: Western Blotting for Pathway Analysis
This protocol outlines the steps to analyze changes in protein phosphorylation.
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the compound, vehicle, and other controls for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [10]3. Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. 7. Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for:
-
The phosphorylated target (e.g., anti-p-Substrate Y)
-
The total target protein (e.g., anti-Substrate Y)
-
A loading control (e.g., anti-GAPDH)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10]10. Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein and then to the loading control for each sample.
References
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Araceli Biosciences. (2020). Controlling your High Content Assays. [Link]
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García-Jiménez, C., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]
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Nomura, D. K., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]
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Azure Biosystems. (2021). Loading controls and antibody validation for Western blot quantification. [Link]
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Antibodies.com. (2024). Western Blot Controls. [Link]
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Bosterbio. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]
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Westby, M., et al. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. Antiviral Research. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]
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Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
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National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
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Drug Discovery and Development. (2026). Experimental gel could become the first approved treatment for cancer wounds. [Link]
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Barranco, A., et al. (2020). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Food and Chemical Toxicology. [Link]
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AstraZeneca. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Lee, J., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. [Link]
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IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
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National Institutes of Health. (n.d.). SAR Studies for a New Class of Antibacterial NAD Biosynthesis Inhibitors. [Link]
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MDPI. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]
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ResearchGate. (n.d.). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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PubMed. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. [Link]
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National Institutes of Health. (n.d.). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of chemical entities is paramount. Reproducibility is the bedrock upon which credible scientific advancement is built. This guide provides an in-depth technical comparison of synthetic methodologies for N-(4-Bromo-2,6-dichlorophenyl)acetamide, a compound of interest for various research applications. As Senior Application Scientists, we recognize that true experimental control extends beyond simply following a protocol; it requires a deep understanding of the underlying chemical principles and potential pitfalls. This document is structured to provide not only step-by-step instructions but also the rationale behind these choices, empowering researchers to troubleshoot and optimize their synthetic endeavors.
The Challenge of Steric Hindrance in the Synthesis of this compound
The synthesis of this compound commences with the N-acetylation of 2,6-dichloro-4-bromoaniline. The primary challenge in this transformation lies in the sterically hindered nature of the aniline. The two chlorine atoms flanking the amine group create significant steric bulk, impeding the approach of the acetylating agent. This hindrance can lead to sluggish reactions, incomplete conversions, and the formation of unwanted byproducts, all of which compromise the reproducibility of the experiment.
Comparative Analysis of Acetylating Agents: A Trade-off Between Reactivity and Handling
The choice of acetylating agent is a critical parameter that directly impacts the success and reproducibility of the synthesis. Here, we compare the two most common reagents for this purpose: acetyl chloride and acetic anhydride.
Method A: Acetyl Chloride - The High-Reactivity Approach
Acetyl chloride is a highly reactive acylating agent, making it a logical choice for overcoming the steric hindrance of 2,6-dichloro-4-bromoaniline.[1] Its high electrophilicity allows for a more rapid reaction, often leading to higher yields in a shorter timeframe.[1]
However, this heightened reactivity comes with practical challenges. Acetyl chloride reacts readily with moisture and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[1] This necessitates stringent anhydrous reaction conditions and careful handling to ensure safety and prevent unwanted side reactions. The liberated HCl can also protonate the starting aniline, rendering it non-nucleophilic and halting the reaction if a base is not present to neutralize it.[2]
Method B: Acetic Anhydride with a Nucleophilic Catalyst - The Milder, Controlled Approach
Acetic anhydride is a less reactive and more manageable acetylating agent compared to acetyl chloride.[1] Its reaction produces acetic acid, a less corrosive and more easily handled byproduct.[1] However, its lower reactivity may not be sufficient to efficiently acetylate the sterically hindered 2,6-dichloro-4-bromoaniline on its own.
To enhance the reactivity of acetic anhydride, a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP) is often employed. DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a more potent acetylating species capable of efficiently acylating the hindered aniline.
This method offers a more controlled reaction but may require longer reaction times or elevated temperatures to achieve complete conversion. The addition of a catalyst also introduces another component to the reaction mixture that needs to be carefully measured and subsequently removed during purification.
Experimental Data: A Comparative Overview
| Method | Acetylating Agent | Catalyst | Expected Yield Range | Expected Reaction Time | Key Reproducibility Factors |
| A | Acetyl Chloride | None (or non-nucleophilic base) | 85-95% | 1-4 hours | Strict control of anhydrous conditions, efficient removal of HCl. |
| B | Acetic Anhydride | DMAP (catalytic) | 75-90% | 4-12 hours | Precise measurement of catalyst, consistent reaction temperature and time. |
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product quality.
Protocol A: Synthesis of this compound using Acetyl Chloride
Materials:
-
2,6-dichloro-4-bromoaniline
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (or other non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-4-bromoaniline (1.0 eq) in anhydrous DCM.
-
Add anhydrous triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol B: Synthesis of this compound using Acetic Anhydride and DMAP
Materials:
-
2,6-dichloro-4-bromoaniline
-
Acetic anhydride
-
4-(Dimethylaminopyridine) (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-4-bromoaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours, or gently reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Characterization and Purity Assessment: Ensuring Reproducible Quality
Reproducibility is not only about consistent yield but also about consistent purity. The following analytical techniques are essential for characterizing the final product and identifying any potential impurities.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for assessing purity and quantifying the product. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) can effectively separate the product from starting materials and byproducts.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight confirmation of the desired product and can help in the identification of unknown impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the product and can reveal the presence of impurities with distinct spectral signatures.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide C=O and N-H stretches.
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction due to steric hindrance.- Deactivation of aniline by HCl (Method A).- Insufficient catalyst activity (Method B). | - Increase reaction time or temperature.- Ensure adequate base is used in Method A.- Use a fresh, high-purity catalyst in Method B. |
| Presence of Starting Material | - Insufficient reaction time or temperature.- Inadequate amount of acetylating agent. | - Prolong the reaction or increase the temperature.- Use a slight excess of the acetylating agent. |
| Formation of Byproducts | - Over-reaction or side reactions due to excessive heat.- Reaction with residual water. | - Maintain careful temperature control.- Ensure all reagents and solvents are anhydrous. |
| Inconsistent Purity | - Incomplete purification.- Co-elution of impurities during chromatography. | - Optimize the mobile phase for better separation.- Consider recrystallization as an additional purification step. |
Alternative Compounds for Comparison
For applications where the specific substitution pattern of this compound is not strictly required, researchers may consider structurally related analogs. These alternatives might offer advantages in terms of synthetic accessibility and, potentially, reproducibility.
-
N-(4-bromo-2,6-difluorophenyl)acetamide: The smaller size of fluorine atoms compared to chlorine may reduce steric hindrance, potentially leading to more efficient and reproducible acetylation.[5]
-
N-(4-bromo-2-chloro-6-fluorophenyl)acetamide: This analog offers an intermediate level of steric hindrance and may provide a balance between the reactivity of the dichloro- and difluoro-substituted anilines.
-
N-(4-bromo-2-fluorophenyl)acetamide: With only one ortho-substituent, this compound is significantly less sterically hindered and its synthesis is expected to be more straightforward and reproducible.[6]
The choice of an alternative will depend on the specific structure-activity relationship of the biological target or material application being investigated.
Visualizing the Workflow and Logic
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis reproducibility.
Conclusion
The reproducible synthesis of this compound is achievable through careful selection of the synthetic method and rigorous control of reaction parameters. While acetyl chloride offers a faster, higher-yielding route, the use of acetic anhydride with a DMAP catalyst provides a more controlled and often more manageable reaction. The choice between these methods will depend on the specific laboratory capabilities and the desired balance between reactivity and handling. By understanding the chemical principles at play and employing robust analytical techniques for characterization, researchers can ensure the consistent quality of their synthesized material, thereby enhancing the reliability and impact of their scientific findings.
References
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]
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N-(4-bromo-2,6-difluorophenyl)acetamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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N-(4-bromo-2-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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CAS No : 326-66-9 | Product Name : N-(4-Bromo-2-fluorophenyl)acetamide. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]
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Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. (n.d.). Scholars Research Library. Retrieved January 9, 2026, from [Link]
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Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved January 9, 2026, from [Link]
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Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]
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Crystal structure of N-(4-chlorophenyl)-2-(2,6- dichlorophenyl)acetamide, C14H10Cl3NO. (2018). ResearchGate. Retrieved January 9, 2026, from [Link]
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Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). Der Pharma Chemica. Retrieved January 9, 2026, from [Link]
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A Senior Application Scientist's Guide to Bridging Computational Predictions and Experimental Reality: The Case of N-(4-Bromo-2,6-dichlorophenyl)acetamide
In the landscape of contemporary drug discovery, the dialogue between in-silico and in-vitro methodologies is not merely beneficial; it is fundamental. Computational models offer a powerful lens to predict the biological activity of novel chemical entities, guiding our experimental efforts and conserving valuable resources. Conversely, robust in-vitro experimentation provides the tangible evidence required to validate, refine, and ultimately trust our computational predictions. This guide provides a comprehensive framework for comparing the in-silico and in-vitro activity of a novel compound, using N-(4-Bromo-2,6-dichlorophenyl)acetamide as a focal point. While direct, extensive research on this specific molecule is nascent, we will navigate the predictive and experimental workflows that a researcher would undertake to characterize its biological potential.
The Compound in Focus: this compound
This compound is a halogenated acetamide derivative. The presence of bromo and chloro substituents on the phenyl ring suggests potential for various biological activities, as halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Structurally related acetamide compounds have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] This structural precedent forms the basis of our initial hypotheses.
The In-Silico Approach: Charting a Predictive Course
Our investigation commences with a suite of computational analyses designed to predict the compound's behavior and potential biological targets. This proactive, predictive approach is central to modern, efficient drug discovery.
In-Silico Workflow: From Structure to Predicted Activity
The following workflow outlines the key steps in the computational evaluation of this compound.
Caption: A generalized workflow for the in-silico evaluation of a novel chemical entity.
Predicting Biological Targets: Molecular Docking
Given that many acetamide derivatives exhibit anticancer and enzyme inhibitory effects, we can hypothesize potential protein targets.[3][4] For instance, kinases and dihydrofolate reductase (DHFR) are common targets for such compounds.[1][3] Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with the active sites of these proteins.
Protocol: In-Silico Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with a hypothesized protein target (e.g., a specific kinase or DHFR).
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or known active site residues.
-
Run the docking simulation using software such as AutoDock Vina, which will generate multiple binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding energies (in kcal/mol) for the different poses. More negative values suggest stronger binding.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.
-
The In-Vitro Validation: From Prediction to Experimental Evidence
The hypotheses generated from our in-silico analyses must be tested through rigorous in-vitro experiments. This is the critical step where prediction meets reality.
In-Vitro Experimental Workflow
The following diagram illustrates a typical workflow for the in-vitro validation of computationally derived hypotheses.
Caption: A streamlined workflow for the in-vitro validation of in-silico predictions.
Assessing Cytotoxicity: The MTT Assay
Based on the potential anticancer activity suggested by the chemical class of this compound, a primary in-vitro screen would be a cytotoxicity assay.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]
Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Replace the medium in the wells with the compound dilutions. Include untreated and vehicle-only (DMSO) controls.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.
Comparative Analysis: Synthesizing the Data
| Parameter | In-Silico Prediction | In-Vitro Experiment | Interpretation of Concordance/Discordance |
| Biological Activity | Predicted anticancer activity based on structural alerts and docking scores. | Confirmed cytotoxic effect in cancer cell lines. | High concordance validates the predictive model and suggests the compound is a promising hit. |
| Potency | Predicted binding energy (e.g., -8.5 kcal/mol for a specific kinase). | Measured IC50 value (e.g., 5 µM in a cytotoxicity assay). | A strong correlation between predicted binding energy and measured potency across a series of analogs would indicate a robust in-silico model. |
| Mechanism of Action | Predicted binding mode to a specific protein target. | Biochemical assays confirming inhibition of the predicted target (e.g., kinase activity assay). | Concordance provides strong evidence for the compound's mechanism of action. Discordance may suggest off-target effects or an alternative mechanism. |
Conclusion: An Iterative and Integrated Approach
The journey from a novel chemical structure to a potential drug candidate is an iterative process of prediction, experimentation, and refinement. The case of this compound, while still in its exploratory phase, exemplifies the power of integrating in-silico and in-vitro approaches. Computational methods provide a rational starting point, enabling us to formulate targeted hypotheses and design efficient experiments. In-vitro assays, in turn, provide the essential ground truth, validating our predictions and guiding the next cycle of design and discovery. As senior application scientists, our role is to champion this synergistic relationship, ensuring that our research is not only scientifically rigorous but also strategically astute.
References
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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El-Shenawy, N. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(7), 940. [Link]
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Gaur, R., et al. (2023). Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen- 2-yl]-acetamide. Current Drug Discovery Technologies, 21(2). [Link]
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Hassan, A. S., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 73. [Link]
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A Roadmap for the Preclinical Validation of N-(4-Bromo-2,6-dichlorophenyl)acetamide as a Novel Kinase Inhibitor
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Path from Compound to Clinic
N-(4-Bromo-2,6-dichlorophenyl)acetamide is a halogenated phenylacetamide derivative. While literature on the specific biological applications of this exact compound is limited, its structural motifs are prevalent in a significant class of therapeutic agents: protein kinase inhibitors.[1][2] Phenylacetamide derivatives have been explored for a range of biological activities, including anticancer properties.[2] The dysregulation of protein kinase activity is a known driver of numerous diseases, particularly cancer, making kinases a major focus for therapeutic development.[3][4]
This guide provides a comprehensive, albeit prospective, framework for the preclinical validation of a novel compound like this compound, postulating its mechanism of action as a kinase inhibitor. We will use the well-characterized, multi-targeted tyrosine kinase inhibitor Dasatinib as a benchmark for comparison. Dasatinib is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), primarily by inhibiting the BCR-ABL kinase.[5][6][7]
The objective of this guide is not to present definitive data on this compound, but rather to provide an expert-driven roadmap for its rigorous evaluation. The experimental designs, protocols, and data interpretation strategies outlined herein represent a self-validating system, essential for establishing the trustworthiness and therapeutic potential of any new chemical entity before it can proceed to clinical trials.[8][9][10] This process is critical for fulfilling the stringent requirements set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][11]
Part 1: Initial Target Validation and In Vitro Profiling
The first step in validating a potential kinase inhibitor is to determine its potency and selectivity against a panel of kinases.[3] This is crucial because off-target effects can lead to toxicity or unexpected side effects.[12]
Comparative Kinase Inhibition Profile
A broad kinase screen is the most efficient strategy to establish a compound's selectivity profile.[13] The compound of interest, this compound (referred to as "Test Compound" hereafter), would be tested against a large panel of kinases and compared to a known inhibitor like Dasatinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[14]
Table 1: Hypothetical In Vitro Kinase Inhibition Profile
| Kinase Target | Test Compound IC50 (nM) | Dasatinib IC50 (nM) | Rationale for Comparison |
| BCR-ABL | 5 | <1 | Primary target for CML; benchmark for potency.[6] |
| SRC | 15 | <1 | Key Dasatinib target; indicates potential for broader activity.[15] |
| c-KIT | 25 | 5 | Important in various cancers; assesses multi-targeting potential.[6] |
| PDGFRβ | 40 | 8 | Involved in angiogenesis; another key Dasatinib target.[15] |
| VEGFR2 | >10,000 | 20 | Key kinase in angiogenesis; assesses selectivity against unrelated kinases. |
| EGFR | >10,000 | >1,000 | Important in solid tumors; evaluates specificity. |
Note: The IC50 values for the "Test Compound" are hypothetical and for illustrative purposes only. Dasatinib values are based on published data.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of an inhibitor against a specific kinase.[16]
Objective: To measure the direct inhibitory effect of the test compound on the enzymatic activity of a target kinase.
Materials:
-
Recombinant kinase (e.g., BCR-ABL)
-
Kinase substrate peptide
-
ATP (at a concentration near the Km for the specific kinase)[17]
-
Test Compound and Dasatinib
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution in DMSO.[16]
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.[18]
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18][19]
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.[16]
-
Incubate the plate at 30°C for 60 minutes.[19]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Part 2: Cellular Activity and Mechanism of Action
After confirming in vitro activity, the next critical step is to determine if the compound can inhibit the target kinase within a cellular context.[3][20]
Cell-Based Assay for BCR-ABL Inhibition
A cellular assay is essential to confirm that the compound is cell-permeable and can engage its target in a biological system.[20] The human CML cell line K562, which endogenously expresses the BCR-ABL fusion protein, is an excellent model for this purpose.[21]
Table 2: Comparative Cellular Potency
| Cell Line | Assay Readout | Test Compound IC50 (nM) | Dasatinib IC50 (nM) |
| K562 (CML) | Inhibition of BCR-ABL autophosphorylation | 20 | 2 |
| K562 (CML) | Inhibition of cell proliferation (viability) | 25 | 3 |
| Ba/F3 (Pro-B) | Inhibition of cell proliferation | >10,000 | >5,000 |
| Ba/F3 p210 (BCR-ABL) | Inhibition of cell proliferation | 30 | 4 |
Note: The IC50 values for the "Test Compound" are hypothetical. Dasatinib values are based on published data.[21]
Experimental Protocol: Western Blotting for Phospho-BCR-ABL Downstream Signaling
This protocol assesses the inhibition of the BCR-ABL signaling pathway in treated cells.[19]
Objective: To determine the dose-dependent inhibition of BCR-ABL and its downstream signaling proteins.
Procedure:
-
Cell Culture and Treatment: Culture K562 cells to 70-80% confluency. Treat the cells with increasing concentrations of the test compound or Dasatinib for 2-4 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-BCR-ABL (pY245), total BCR-ABL, phospho-STAT5 (pY694), and total STAT5. A loading control like GAPDH or β-actin should also be used.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative inhibition of phosphorylation at each drug concentration.
Visualizing the Signaling Pathway
The following diagram illustrates the BCR-ABL signaling pathway and the points of inhibition by a targeted inhibitor.
Caption: Simplified BCR-ABL signaling pathway and inhibitor action.
Part 3: Preclinical Development Workflow
The journey from a promising hit compound to a clinical candidate follows a structured, multi-stage process.[22] This workflow ensures that only the most promising and safest compounds advance.
Caption: High-level preclinical drug discovery workflow.
Conclusion and Future Directions
This guide has outlined a foundational strategy for the preclinical validation of this compound as a hypothetical kinase inhibitor. By employing a rigorous, multi-faceted approach that includes broad in vitro profiling, cell-based mechanism of action studies, and comparison to established drugs like Dasatinib, researchers can build a robust data package. This methodical process is paramount for establishing the scientific integrity of a novel compound and is a mandatory prerequisite for seeking regulatory approval for human clinical trials.[8][10] The successful execution of these studies would provide the necessary evidence to justify the continued development of this compound as a potential therapeutic agent.
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Vaštag, Đ., Perišić-Janjić, N., & Tomić, J. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. ResearchGate. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(4-Bromo-2,6-dichlorophenyl)acetamide
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the bench. It encompasses a profound responsibility for the safe handling and disposal of every chemical we use. N-(4-Bromo-2,6-dichlorophenyl)acetamide, a halogenated organic compound, demands our utmost attention in this regard. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of our personnel and the protection of our environment.
The Critical Importance of Proper Disposal: Understanding the Risks
This compound is classified as a hazardous substance, known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Beyond these immediate health concerns, the presence of bromine and chlorine atoms on the phenyl ring places it in the category of halogenated organic compounds. These compounds are often persistent in the environment and can have far-reaching ecological consequences if not managed correctly. Improper disposal can lead to the contamination of soil and water systems, potentially bioaccumulating in wildlife and entering the human food chain.
The disposal of such chemicals is strictly regulated to mitigate these risks. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[3] It is imperative that all disposal procedures for this compound adhere to these federal guidelines, as well as any applicable state and local regulations.
Hazard Profile and Safety Summary
For immediate reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | ❗ | P264, P280, P302+P352, P332+P313, P362[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | ❗ | P280, P305+P351+P338, P337+P313[2] |
| Specific target organ toxicity | May cause respiratory irritation.[1][2] | ❗ | P261, P271, P304+P340, P312, P403+P233, P405[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be a self-validating system, ensuring that each step contributes to overall safety and regulatory adherence.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, it is crucial to be equipped with the appropriate PPE. This is your first line of defense against chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and for larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.
All handling of this chemical waste should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and efficient disposal. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[4]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard warnings (e.g., "Irritant," "Harmful")
-
The date of accumulation.
-
-
Collection: Carefully transfer the solid waste into the designated container using a scoop or spatula to avoid generating dust.[1]
Step 3: Storage
Temporary storage of the hazardous waste must be done in a safe and compliant manner.
-
Location: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[2] This area should be secure and away from incompatible materials, such as strong oxidizing agents.[1]
-
Container Integrity: Regularly inspect the container for any signs of leakage or degradation.
Step 4: Disposal through a Licensed Vendor
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Contact a Vendor: Engage a reputable environmental services company that specializes in chemical waste disposal. They will provide guidance on packaging and transportation requirements.
-
Documentation: Complete all necessary waste manifest forms provided by the vendor. This documentation is a legal requirement and tracks the waste from your facility to its final disposal site.
-
Disposal Method: The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste incineration facility.[5] These facilities are equipped with advanced pollution control systems to neutralize harmful combustion byproducts.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to responsible scientific practice. By adhering to these guidelines, we ensure the safety of our colleagues, protect our environment, and uphold the integrity of our research. Let this guide serve as a constant reminder that our work's impact extends far beyond the laboratory.
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Navigating the Handling of N-(4-Bromo-2,6-dichlorophenyl)acetamide: A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Use by Laboratory Professionals
As the complexity of molecules in drug discovery pipelines intensifies, so too does the need for rigorous safety protocols. N-(4-bromo-2,6-dichlorophenyl)acetamide, a halogenated acetanilide derivative, represents a class of compounds for which comprehensive safety data may not be readily available. This guide provides essential, actionable safety and handling information, empowering researchers to manage this chemical with the highest degree of safety.
Disclaimer: As of the time of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are synthesized from the hazard profiles of structurally analogous compounds, including various bromo-, chloro-, and dichloro-substituted acetanilides. It is imperative to treat this compound with the caution afforded to hazardous materials.
Hazard Assessment: Understanding the Risks
Structurally similar halogenated acetanilides are consistently classified as hazardous substances. The primary risks associated with this class of compounds include:
-
Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, redness, and discomfort.[1][2]
-
Serious Eye Irritation (H319): Contact with the eyes can lead to serious irritation and potential damage.[1][2]
-
Respiratory Irritation (H335): Inhalation of the dust or powder form of the compound may irritate the respiratory tract.[2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential for the safe handling of this compound.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][4][5] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[2]
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. For prolonged handling, consider double-gloving. |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood | Mitigates the risk of inhaling airborne particles. |
Operational Plan: Step-by-Step Safety Protocols
Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Diagram: PPE Donning and Doffing Sequence
Caption: Proper sequence for donning and doffing PPE.
Handling Procedures
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[1][6]
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Management
A minor spill can be managed by trained laboratory personnel.
Diagram: Spill Response Workflow
Caption: Step-by-step procedure for managing a minor chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[7]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for N-(4-bromophenyl)acetamide.
- Sigma-Aldrich. (2025, May 17).
- Thermo Fisher Scientific. (2016, October 25). Safety Data Sheet for N1-(4-Bromo-2-chlorophenyl)acetamide.
- Safety Data Sheet for 4`-Bromoacetanilide. (n.d.).
- Flinn Scientific. (n.d.).
- Apollo Scientific. (n.d.).
- Cole-Parmer. (n.d.).
- Comprehensive SDS for Acetanilide – Safety and Handling Guide. (2024, June 27).
- Washington State University. (n.d.).
- Combi-Blocks. (2024, March 21). Safety Data Sheet for 2-Bromo-N-(2,3-dichlorophenyl)acetamide.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
